1-Benzyloxy-2-iodoethane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-iodoethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYACRWGQRUIHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438638 | |
| Record name | 1-BENZYLOXY-2-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54555-84-9 | |
| Record name | 1-BENZYLOXY-2-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyloxy-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Utility of a Benzyl-Protected Iodoethane
An In-Depth Technical Guide to 1-Benzyloxy-2-iodoethane
This compound (CAS Number: 54555-84-9) is a bifunctional organic reagent of significant value in modern organic synthesis.[1] Structurally, it comprises a two-carbon ethyl chain functionalized with a terminal iodine atom and a benzyloxy group.[1] This arrangement makes it an excellent electrophilic building block for the introduction of a protected 2-hydroxyethyl moiety. The presence of the benzyl ether serves as a robust protecting group for the hydroxyl function, which can be selectively removed in later synthetic stages, a strategy crucial in the construction of complex molecules, particularly within the pharmaceutical industry.[1][2] Its utility extends from academic chemical research, where it serves as a model compound for studying alkyl halide reactivity, to its role as a key intermediate in the development of new drug candidates.[1]
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54555-84-9 | [3][4][5] |
| Molecular Formula | C₉H₁₁IO | [1][3][4][5] |
| Molecular Weight | 262.09 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 83-87 °C at 0.5 Torr | [1][5] |
| Density | ~1.598 g/cm³ (Predicted) | [1][5][6] |
| Refractive Index (n²⁰/D) | 1.578 | [1][3][5][6] |
| IUPAC Name | 1-((2-iodoethoxy)methyl)benzene | [1] |
| Synonyms | Benzyl 2-iodoethyl ether, ((2-iodoethoxy)methyl)benzene | [1][3][4] |
| SMILES | C1=CC=C(C=C1)COCCI | [3] |
| InChIKey | NYACRWGQRUIHSO-UHFFFAOYSA-N | [3][4] |
| Sensitivity | Light sensitive | [1][6][7] |
Synthesis and Mechanistic Rationale
The preparation of this compound is most commonly achieved from its corresponding alcohol, 2-(Benzyloxy)ethanol. The core principle of this synthesis involves the conversion of the primary hydroxyl group—a poor leaving group—into a more reactive species that can be readily displaced by an iodide nucleophile.
Synthetic Pathway: From Alcohol to Alkyl Iodide
A field-proven, two-step approach involves an initial tosylation of the alcohol followed by a Finkelstein reaction.
-
Activation of the Hydroxyl Group: 2-(Benzyloxy)ethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[8] Pyridine serves dual roles: it acts as a solvent and neutralizes the HCl generated during the reaction, driving the formation of the tosylate ester, 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
-
Nucleophilic Substitution (Finkelstein Reaction): The resulting tosylate is then treated with a source of iodide ions, such as sodium iodide (NaI), in a polar aprotic solvent like acetone. The iodide ion displaces the tosylate group via an SN2 mechanism, yielding the final product, this compound. The choice of acetone is strategic; sodium tosylate is insoluble in acetone while NaI is soluble, which precipitates the byproduct and drives the equilibrium towards the product according to Le Châtelier's principle.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Tosylate Intermediate
-
Materials: 2-(Benzyloxy)ethanol [CAS: 622-08-2], p-toluenesulfonyl chloride (TsCl), Pyridine, Sodium Iodide (NaI), Acetone, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Step 1: Preparation of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. [8]
-
Dissolve 2-(Benzyloxy)ethanol (1.0 eq) in pyridine at 0-5 °C with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.[8]
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.[8]
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude tosylate from Step 1 in anhydrous acetone.
-
Add sodium iodide (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium tosylate) will be observed.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to afford the crude product. Purify by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Reactivity Profile and Applications
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond and the protective nature of the benzyloxy group.
SN2 Nucleophilic Substitution
As a primary alkyl iodide, the compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[9] The iodide ion is an excellent leaving group, and the primary carbon is sterically unhindered, making it an ideal substrate for attack by a wide range of nucleophiles.[9]
Common nucleophiles include:
-
Amines (R₂NH): To form substituted 2-(benzyloxy)ethanamines.
-
Alkoxides (RO⁻): To generate unsymmetrical ethers.
-
Thiolates (RS⁻): To produce thioethers.
-
Azides (N₃⁻): Leading to the formation of 2-(benzyloxy)ethyl azide, a precursor for amines.
-
Carbanions (e.g., from malonic esters): For carbon-carbon bond formation.
Caption: Generalized SN2 reaction mechanism for this compound.
The Benzyl Protecting Group
The benzyl (Bn) group is a cornerstone of protecting group strategy in organic synthesis.[2][10] It protects the hydroxyl functionality from a wide array of reaction conditions, including acidic, basic, and many oxidizing/reducing environments.[10][11] This stability allows for extensive chemical transformations on other parts of the molecule. The true power of the benzyl group lies in its facile and clean removal under specific, mild conditions, most commonly catalytic hydrogenolysis.[2]
-
Deprotection: The C-O bond of the benzyl ether is cleaved by reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C), regenerating the free hydroxyl group and producing toluene as a volatile, easily removed byproduct. This process is highly selective and preserves most other functional groups.
Application in Drug Discovery
This reagent is a valuable building block in the synthesis of pharmaceutical intermediates.[1] For example, related structures like 2-benzyloxy bromoethane are key intermediates in the synthesis of umeclidinium, a long-acting muscarinic antagonist used for treating chronic obstructive pulmonary disease (COPD).[12] The ability to introduce a BnO-CH₂-CH₂- unit, which can be deprotected to reveal a primary alcohol, provides a versatile handle for further functionalization, such as forming esters, ethers, or linking to other molecular scaffolds, a common requirement in library synthesis for drug discovery.[13]
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1][4][7]
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [3][4] |
| GHS Pictograms | Skull and Crossbones | [4] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | [3][4] |
| Precautionary Statements | P261: Avoid breathing mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctorP302+P352: IF ON SKIN: Wash with plenty of soap and waterP405: Store locked up | [3][4][7][14] |
-
Handling: Use only under a chemical fume hood to avoid inhalation of vapors.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[3][7] Avoid contact with skin, eyes, and clothing.[7][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][14] Recommended storage temperature is 2-8°C.[6] The compound is light-sensitive and should be stored protected from light.[1][6][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
References
- Time in Price County, US. Google Search.
- Cas 54555-84-9,this compound. LookChem. [Link]
- This compound | C9H11IO | CID 10355314. PubChem - NIH. [Link]
- This compound (C9H11IO). PubChemLite. [Link]
- Safety D
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure. [Link]
- Protecting groups. Royal Society of Chemistry. [Link]
- Protecting Groups. WUSTL Chemistry. [Link]
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141. PubChem. [Link]
- Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. PrepChem.com. [Link]
- Drug Discovery and Development applic
- CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane.
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-苄氧基-2-碘乙烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 13. syrris.com [syrris.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide to 1-Benzyloxy-2-iodoethane
Introduction
1-Benzyloxy-2-iodoethane, also known as Benzyl 2-iodoethyl ether, is a vital bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive primary alkyl iodide and a stable benzyl ether protecting group, making it a valuable building block for introducing a benzyloxyethyl moiety into complex molecules. This guide provides a comprehensive overview of its core physical properties, handling protocols, and synthetic relevance for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for its effective and safe utilization in the laboratory, from designing reaction conditions to purification and storage.
Section 1: Chemical Identity and Molecular Characteristics
Correctly identifying a chemical reagent is the foundation of scientific integrity and reproducibility. This compound is cataloged under several identifiers across major chemical databases.
-
IUPAC Name: 1-((2-Iodoethoxy)methyl)benzene[1]
-
CAS Number: 54555-84-9
-
Molecular Formula: C₉H₁₁IO
-
Molecular Weight: 262.09 g/mol [2]
-
Canonical SMILES: C1=CC=C(C=C1)COCCI[3]
-
InChI Key: NYACRWGQRUIHSO-UHFFFAOYSA-N
These identifiers ensure that researchers can unambiguously locate and reference this compound in literature and supplier catalogs.
Section 2: Physicochemical Properties
The physical properties of a compound dictate its behavior in different experimental settings, influencing choices in reaction setup, solvent selection, and purification methods. This compound is typically a colorless to light yellow liquid, a state that is critical for handling and measuring volumes accurately.[1][4]
Core Physical Constants
The following table summarizes the key quantitative physical data for this compound. These values are crucial for experimental design, particularly for purification via vacuum distillation and for calculating molar equivalents.
| Property | Value | Significance in the Lab |
| Appearance | Colorless to light yellow liquid[1][4] | Visual inspection provides a first-pass quality check. Darkening may indicate decomposition. |
| Boiling Point | 83-87 °C at 0.5 Torr[1][4][5] | Essential for purification by vacuum distillation. The low pressure prevents decomposition at high temperatures. |
| Density | ~1.598 g/cm³ (Predicted)[1][4][5] | Necessary for converting between mass and volume. Its high density means it will form the lower layer in extractions with many less dense organic solvents. |
| Refractive Index (n₂₀/D) | 1.578[1][4] | A quick and non-destructive method to assess the purity of the liquid compound. |
Solubility and Stability
-
Solubility: While specific quantitative data is not widely published, as an alkyl halide with a significant organic character, this compound is expected to be soluble in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and ethyl acetate. Its solubility in water is expected to be very limited, a common characteristic for organic halides.[6][7] This differential solubility is fundamental for designing aqueous workup and extraction procedures.
-
Stability and Storage: This compound is designated as light-sensitive.[1][4][8] Exposure to light can cause the cleavage of the carbon-iodine bond, leading to the formation of iodine and subsequent discoloration of the liquid to yellow or reddish-brown.[9] Therefore, it must be stored in an amber or opaque container, protected from light, and kept in a cool, dry, well-ventilated place, typically at 2-8°C.[4][8] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Section 3: Synthesis and Purification Protocol
The synthesis of this compound is a standard procedure in many organic chemistry labs, typically involving a Finkelstein-type reaction or direct iodination of the corresponding alcohol. The causality behind this common choice is the high nucleophilicity of the iodide ion and the excellent leaving group ability of tosylates or mesylates.
Common Synthetic Route: Iodination of 2-(Benzyloxy)ethyl Tosylate
A reliable method involves the conversion of 2-Benzyloxyethanol to a tosylate, followed by nucleophilic substitution with sodium iodide.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
TLC Analysis: Throughout the reaction, monitor progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes) to check for the consumption of the starting material and the appearance of the product spot.
-
Purity Verification: After distillation, the purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and measurement of the refractive index. The refractive index should match the literature value of 1.578.[4]
Section 4: Safety and Handling
This compound is classified as a toxic substance and requires careful handling in a controlled laboratory environment.[2]
GHS Hazard Information
-
Pictograms:
-
Skull and Crossbones
-
Health Hazard
-
-
Signal Word: Danger[2]
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8][10] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8][10]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[8]
-
Incompatible Materials
Avoid contact with strong oxidizing agents.[8]
Section 5: Applications in Organic Synthesis
The utility of this compound stems from its ability to act as an electrophile in nucleophilic substitution reactions. It serves as a precursor for introducing the protected 2-hydroxyethyl group, which can be deprotected via hydrogenolysis in a later synthetic step.
Typical Reaction: Etherification
A common application is the O-alkylation of a phenol or alcohol to form a more complex ether, a key step in the synthesis of pharmaceutical compounds and other complex organic molecules.[1]
Reaction Scheme Diagram
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H11IO) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 75-03-6: Iodoethane | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 10. aksci.com [aksci.com]
A Technical Guide to 1-Benzyloxy-2-iodoethane: Properties, Synthesis, and Applications
Introduction
1-Benzyloxy-2-iodoethane is a valuable bifunctional organic compound characterized by the presence of a benzyloxy protecting group and a reactive iodo moiety. This structure makes it a versatile reagent and building block in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its two key functional groups: the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the benzyl ether provides a stable, yet readily cleavable, protecting group for a hydroxyl function. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and a discussion of its applications, grounded in established chemical principles for researchers and drug development professionals.
Core Molecular and Physicochemical Properties
This compound, also known as benzyl 2-iodoethyl ether, is a colorless to light yellow liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, reaction setup, and purification.
The molecular formula for this compound is C₉H₁₁IO.[2][3][4][5] This corresponds to a molecular weight of 262.09 g/mol .[2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 54555-84-9 | [2][4] |
| Molecular Formula | C₉H₁₁IO | [2][3][4][5] |
| Molecular Weight | 262.09 g/mol | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 83-87 °C at 0.5 Torr | [2][5] |
| Density (Predicted) | 1.598 ± 0.06 g/cm³ | [1][2] |
| Refractive Index (n20/D) | 1.578 | [2][4] |
| Sensitivity | Light Sensitive | [1][2] |
Synthesis and Reactivity
The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 2-benzyloxyethanol. This pathway ensures high yields and purity, which are critical for subsequent applications.
-
Activation of the Hydroxyl Group: The primary alcohol of 2-benzyloxyethanol is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. A common and highly efficient method is its conversion to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[6] The pyridine acts as a catalyst and scavenges the HCl byproduct.
-
Nucleophilic Substitution (Finkelstein Reaction): The resulting tosylate, 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane, is an excellent substrate for an Sₙ2 reaction. Treatment with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone facilitates the displacement of the tosylate group to yield the final product, this compound. The precipitation of sodium tosylate in acetone drives the reaction to completion.
The primary reactivity of this compound is dictated by the carbon-iodine bond. The iodide ion is an exceptional leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the benzyloxyethyl moiety into various molecular scaffolds.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable reagent in several areas:
-
Organic Synthesis: It serves as a key building block for introducing a protected two-carbon hydroxyethyl chain.[2] This is particularly useful in the synthesis of complex natural products and other organic molecules where a primary alcohol is required at a later stage. After the carbon skeleton is assembled via nucleophilic substitution, the benzyl group can be readily removed by catalytic hydrogenation.
-
Pharmaceutical Industry: In drug development, this compound is used to synthesize novel pharmaceutical compounds.[2] Its ability to link to nitrogen, oxygen, or sulfur nucleophiles allows for the creation of diverse libraries of potential drug candidates with varied therapeutic applications.
-
Chemical Research: As a model compound, this compound is employed to study the kinetics and mechanisms of reactions involving alkyl halides.[2] This research helps in understanding the behavior of similar compounds and in the development of new synthetic methodologies.
Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile
This protocol details a representative Sₙ2 reaction using this compound to synthesize a benzyl-protected ether from a generic phenol. This self-validating system includes steps for reaction, workup, and purification.
Objective: To synthesize 4-(2-(benzyloxy)ethoxy)phenol.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxyphenol (hydroquinone) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenol and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the reagents. Stir the mixture for 15 minutes at room temperature.
-
Add this compound dropwise to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.
Safety and Handling
This compound is classified as a toxic substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[7]
GHS Hazard Classifications: [3]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
The compound is light-sensitive and should be stored in a tightly sealed, opaque container.[1][7]
-
Recommended storage is in a cool, dry place, typically between 2-8°C.[1]
-
In case of accidental exposure, seek immediate medical attention.[7]
References
- LookChem. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10355314, this compound. [Link]
- PrepChem. Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
((2-iodoethoxy)methyl)benzene structure and nomenclature
An In-depth Technical Guide to ((2-iodoethoxy)methyl)benzene: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of ((2-iodoethoxy)methyl)benzene, a key bifunctional molecule increasingly utilized in advanced medicinal chemistry and drug development. We will delve into its fundamental structure and nomenclature, detail its physicochemical properties, provide a validated synthesis protocol, and explore its primary application as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Molecular Identification and Nomenclature
((2-iodoethoxy)methyl)benzene is an aromatic ether derivative characterized by a benzyl group linked to an iodoethyl moiety through an ether oxygen. This structure provides two distinct points for chemical modification, making it a valuable building block in multi-step organic synthesis.
The compound is most precisely identified by its systematic IUPAC name and its CAS Registry Number.
-
Systematic IUPAC Name : 1-(benzyloxy)-2-iodoethane
-
Common Synonyms : Benzyl 2-iodoethyl ether, ((2-Iodoethoxy)methyl)benzene[1][2]
Structural and Property Identifiers
A summary of key identifiers and computed properties for ((2-iodoethoxy)methyl)benzene is provided below for rapid reference and cross-validation in experimental design.
| Identifier | Value | Source |
| CAS Number | 54555-84-9 | [1][3][4][5] |
| Molecular Formula | C₉H₁₁IO | [1][3][4] |
| Molecular Weight | 262.09 g/mol | [1][3] |
| Appearance | Liquid | |
| Refractive Index (n20/D) | 1.578 | |
| SMILES | ICCOCc1ccccc1 | [1] |
| InChI | 1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| InChIKey | NYACRWGQRUIHSO-UHFFFAOYSA-N | |
| Purity (Typical) | ≥95.0% - >97% | [4] |
| TPSA | 9.23 Ų | [1] |
| logP | 2.6382 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of ((2-iodoethoxy)methyl)benzene is most efficiently achieved via a Finkelstein reaction, a classic SN2 halide exchange. This method is favored due to the high nucleophilicity of the iodide ion and the tendency for the resulting sodium bromide or chloride to precipitate in the acetone solvent, driving the equilibrium towards the product according to Le Châtelier's principle. The precursor, Benzyl 2-bromoethyl ether, is commercially available and serves as an ideal starting material.
Experimental Workflow: Finkelstein Halide Exchange
Caption: Synthesis workflow for ((2-iodoethoxy)methyl)benzene via Finkelstein reaction.
Step-by-Step Methodology
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Benzyl 2-bromoethyl ether (1.0 eq) in anhydrous acetone (approx. 10 mL per 1 g of starting material).
-
Initiation : Add sodium iodide (NaI, 1.5 eq) to the solution. The excess iodide is used to ensure the reaction goes to completion.
-
Reaction : Heat the mixture to reflux and maintain for 12-24 hours.
-
Causality: The elevated temperature increases the reaction rate of this SN2 substitution. Acetone is the ideal solvent as it readily dissolves the reactants but not the sodium bromide byproduct, which visibly precipitates, providing a simple visual cue of reaction progress.
-
-
Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup : After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction : Redissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium thiosulfate solution to remove any residual iodine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Validation : Concentrate the dried organic phase in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product, ((2-iodoethoxy)methyl)benzene, must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) to ensure it meets the required standard (>97%) for subsequent applications.[4]
-
Chemical Reactivity and Handling
The utility of ((2-iodoethoxy)methyl)benzene stems from its defined points of reactivity. The primary alkyl iodide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols).
The benzyl ether group is generally stable but can function as a protecting group for an alcohol. It is notably susceptible to cleavage under specific conditions:
-
Hydrogenolysis : The C-O bond can be cleaved using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.[6][7] This method is exceptionally mild and selective, leaving many other functional groups intact.
-
Strong Acid Cleavage : Treatment with strong acids, such as hydroiodic acid (HI), can also cleave the ether bond.[8]
Safety and Storage
This compound is classified as acutely toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hazard Classification : Acute Toxicity, Oral (Category 3), Dermal (Category 3), Inhalation (Category 3).
-
GHS Signal Word : Danger
-
Hazard Statements : H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled).
-
Storage Conditions : Store at 4°C, protected from light, to prevent degradation.[1]
Core Application: PROTAC Linker Synthesis
The most significant contemporary application of ((2-iodoethoxy)methyl)benzene is as a building block for PROTAC linkers.[3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The linker component of a PROTAC is critical as it dictates the spatial orientation of the two ligands, influencing the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase). ((2-iodoethoxy)methyl)benzene provides a versatile scaffold for constructing these linkers. The iodoethyl group serves as a reactive handle to attach one of the ligands, while the benzyl portion can be incorporated into the linker backbone.
Caption: General structure of a PROTAC, highlighting the role of the linker.
In a typical synthetic sequence, the iodo-functional end of ((2-iodoethoxy)methyl)benzene would be reacted with a nucleophilic site on either the target protein ligand or the E3 ligase ligand. Subsequent modifications to the benzyl ring or further extension of the chain would complete the linker synthesis before conjugation to the second ligand.
Conclusion
((2-iodoethoxy)methyl)benzene is a well-defined and synthetically accessible chemical entity. While its structure is relatively simple, its bifunctional nature—a reactive alkyl iodide and a stable yet cleavable benzyl ether—makes it a highly valuable tool for researchers. Its primary role as a linker precursor in the development of PROTACs places it at the forefront of innovative strategies for targeted protein degradation, underscoring its importance to scientists and professionals in modern drug discovery.
References
- Benzyl ethyl ether on reaction with HI at 373 K gives Benzyl iodide, etha... Filo. [Link]
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
- synthesis & cleavage of benzyl ethers. YouTube. [Link]
- benzyl ether cleavage. YouTube. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 54555-84-9|((2-Iodoethoxy)methyl)benzene|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. keyorganics.net [keyorganics.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Benzyl ethyl ether on reaction with HI at 373 K gives Benzyl iodide, etha.. [askfilo.com]
An In-Depth Technical Guide to the Safe Handling of 1-Benzyloxy-2-iodoethane
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Benzyloxy-2-iodoethane (CAS No. 54555-84-9). It is intended for researchers, scientists, and drug development professionals who utilize this compound in laboratory and industrial settings. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.
Compound Identification and Physicochemical Properties
This compound is a halogenated organic compound used as a reagent and building block in organic synthesis, particularly in the pharmaceutical industry.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IO | [1][2][3] |
| Molecular Weight | 262.09 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 83-87 °C at 0.5 Torr | [1][3] |
| Density | ~1.598 g/cm³ (Predicted) | [1][3][5] |
| Refractive Index | n20/D 1.578 | [1][5][6] |
| Sensitivity | Light sensitive | [1][4][5] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical and requires stringent safety precautions.[4] The primary routes of exposure are inhalation, ingestion, and skin contact.
GHS Classification: [2]
-
Acute Toxicity, Oral: Category 3 (Toxic if swallowed)
-
Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)
-
Acute Toxicity, Inhalation: Category 2 (Fatal if inhaled)[4]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.[2]
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, assuming high toxicity.[4]
Risk Assessment and Control Workflow
A systematic risk assessment should precede any handling of this compound. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure risk.
Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4] For operations with a higher risk of aerosol generation, a respirator with an organic vapor cartridge is recommended.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not ingest the substance.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[4]
-
Light Protection: Protect from light, as the compound is light-sensitive.[1][4][5]
-
Incompatible Materials: Store away from strong oxidizing agents.[4]
-
Security: Store in a locked cabinet or other secure location.[4]
Experimental Workflow: A Safety-Integrated Approach
The following diagram outlines a typical experimental workflow incorporating essential safety checkpoints.
Caption: Safety-integrated experimental workflow.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures: [4]
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] Seek immediate medical attention.[4] If breathing has stopped, provide artificial respiration.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[4]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation, and work upwind of the spill if possible.[4]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[4] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Emergency Response Decision Tree
This diagram provides a logical flow for responding to an exposure event.
Caption: Decision tree for responding to an exposure incident.
Disposal Considerations
This compound is considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[4]
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a designated, properly labeled hazardous waste container for halogenated organic compounds.[8]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[4][8]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.[8] Incineration is often the preferred method for such compounds.[8]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10355314, this compound. [Link]
- LookChem. (n.d.). Cas 54555-84-9, this compound. [Link]
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 6. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling and Storage of 1-Benzyloxy-2-iodoethane
Introduction: Contextualizing a Key Synthetic Building Block
1-Benzyloxy-2-iodoethane (CAS No. 54555-84-9) is a vital reagent in the landscape of modern organic synthesis and pharmaceutical development.[1] As an alkyl halide featuring a benzyloxy protecting group, it serves as a versatile building block for introducing a protected hydroxyethyl moiety into complex molecules.[1] Its utility is prominent in the synthesis of pharmaceutical intermediates and other high-value organic compounds.[1] However, its reactivity and inherent toxicity necessitate a rigorous and well-understood protocol for handling and storage to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the causality behind them, grounding every recommendation in established safety principles and the specific chemical nature of the compound. The objective is to create a self-validating system of protocols that empower researchers to work safely and effectively.
Section 1: Compound Profile and Hazard Identification
A foundational understanding of the physicochemical properties and, more critically, the toxicological hazards of this compound is non-negotiable before it is brought into a laboratory setting. The compound is a colorless to light yellow liquid that is sensitive to light.[1][2]
1.1: Physical and Chemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 54555-84-9 | [3][4] |
| Molecular Formula | C₉H₁₁IO | [1][3][5] |
| Molecular Weight | 262.09 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 83-87 °C @ 0.5 Torr | [1][2][5] |
| Density (Predicted) | ~1.598 g/cm³ | [1][2][5] |
| Refractive Index | n20/D 1.578 | [1][4][5] |
| Sensitivities | Light sensitive | [1][2][6] |
1.2: GHS Hazard Analysis and Practical Implications
This compound is classified as acutely toxic, posing a significant risk upon exposure through multiple routes.[3][4] Understanding this classification is paramount. "Acute Toxicity, Category 3" signifies that brief exposure can cause serious health effects or mortality. This high level of hazard dictates the stringent engineering controls and personal protective equipment (PPE) detailed in subsequent sections.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity 3 (Oral) | Skull and Crossbones (GHS06) | Danger | H301: Toxic if swallowed |
| Acute Toxicity 3 (Dermal) | Skull and Crossbones (GHS06) | Danger | H311: Toxic in contact with skin |
| Acute Toxicity 3 (Inhalation) | Skull and Crossbones (GHS06) | Danger | H331: Toxic if inhaled |
Source: Aggregated GHS information from multiple suppliers.[3][4]
The causality is clear: the H331 "Toxic if inhaled" statement is the primary driver for mandating the use of a chemical fume hood.[3][4] Similarly, the H311 "Toxic in contact with skin" statement necessitates the use of robust gloves and a lab coat to prevent accidental dermal absorption.[3][4]
Section 2: Prerequisite Safety and Engineering Controls
Prior to handling this compound, the laboratory environment must be properly equipped. These are not recommendations but requirements for mitigating the risks identified in Section 1.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations, including weighing, transferring, and adding to reaction mixtures, MUST be performed inside a certified chemical fume hood.[6] This is the most critical line of defense against inhaling toxic vapors (H331).
-
Personal Protective Equipment (PPE): A standard laboratory coat, splash-proof chemical goggles, and a face shield are mandatory.[4][7] Given the dermal toxicity (H311), chemically resistant gloves (e.g., nitrile or neoprene, inspected before use) must be worn.[7] For procedures with a higher risk of aerosolization, a respirator with an appropriate cartridge may be necessary.[4]
-
Emergency Equipment: The work area must have immediate access to a functional safety shower and eyewash station.[8] A spill kit specifically designed for toxic liquid chemicals should be readily available.
Section 3: Standard Operating Protocol for Handling
The following protocol for weighing and transferring this compound is designed as a self-validating workflow. Each step logically follows the last to minimize exposure risk.
Experimental Protocol: Weighing and Transferring this compound
-
Preparation:
-
Verify the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, chemical splash goggles, face shield, and chemically resistant gloves.[4][7]
-
Place an absorbent, disposable bench pad on the floor of the fume hood to contain minor drips.
-
Assemble all necessary clean, dry glassware (e.g., syringe, flask, septum) inside the fume hood.
-
-
Equilibration and Inerting:
-
Retrieve the sealed container of this compound from its 2-8°C storage location.[2]
-
Allow the container to equilibrate to ambient temperature inside the fume hood before opening. This crucial step prevents atmospheric moisture from condensing inside the cold container, which could compromise the compound.
-
-
Transfer:
-
Using a clean, dry syringe equipped with a needle, carefully pierce the septum of the reagent bottle.
-
Slowly withdraw the desired volume of the liquid.
-
Dispense the liquid directly into the recipient flask, keeping the needle tip below the surface of any solvent if present to avoid splashing.
-
-
Cleanup:
-
Rinse the syringe immediately with an appropriate solvent (e.g., acetone), dispensing the rinsate into a designated hazardous waste container.
-
Securely seal the reagent bottle.
-
Wipe down the exterior of the bottle and any affected surfaces in the fume hood before returning the reagent to storage.
-
Dispose of all contaminated disposable materials (bench pad, gloves, syringe) in the designated solid hazardous waste container.[6]
-
Visualization: Standard Handling Workflow
Caption: Workflow for the safe handling of this compound.
Section 4: Long-Term Storage and Stability Management
Proper storage is essential not only for safety but also for maintaining the chemical's purity and efficacy in research.
-
Temperature: Store in a refrigerator at 2-8°C .[2] This temperature range helps to minimize degradation over time.
-
Light: The compound is light-sensitive.[1][2][6] It must be stored in an amber or other opaque container and kept in a dark location, such as a refrigerator or a dedicated flammables cabinet, to prevent photodecomposition.[6][9]
-
Atmosphere: Keep the container tightly sealed to prevent exposure to air and moisture.[6] For long-term storage, flushing the headspace of the container with an inert gas like argon or nitrogen is a best practice.
-
Segregation and Incompatibility: Store this compound away from incompatible materials. As a combustible toxic compound (Storage Class 6.1C), it must be segregated from strong oxidizing agents.[4][6][10]
Table: Chemical Incompatibility
| Material Class | Incompatible With | Rationale / Hazard |
| This compound | Strong Oxidizing Agents | Can lead to vigorous or violent reactions. |
| Acids | Segregate from acids to prevent potential reactions.[11] | |
| Bases | Segregate from bases to prevent potential reactions.[11] |
-
Inventory Management: All containers must be dated upon receipt and upon opening.[11] This practice is critical for tracking the age of the chemical and ensuring that older stock is used first. Dispose of any material that shows signs of degradation (e.g., significant color change).
Section 5: Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is critical.
5.1: Spill Response
-
Small Spill (in a fume hood):
-
Ensure personal safety; alert others in the immediate area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Scoop the contaminated material into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
5.2: First Aid for Exposure
Immediate medical attention is required for any exposure.[6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[6][8] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[6]
Visualization: Emergency Response Decision Tree
Caption: Decision tree for responding to spills or exposures.
Section 6: Waste Disposal
All waste generated from the use of this compound is considered hazardous.
-
Liquid Waste: Unused or waste solutions of the compound, as well as solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper must be collected in a separate, sealed, and labeled container for solid hazardous waste.[6]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[6][12] Never dispose of this chemical down the drain.[6][7]
Conclusion
This compound is a powerful tool for chemical synthesis, but its utility is matched by its significant toxicity. Adherence to the principles and protocols outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, following methodical handling procedures, and preparing for emergencies—is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By integrating these safety measures into every workflow, researchers can confidently and safely leverage the synthetic potential of this important reagent.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10355314, this compound.
- LookChem (Date unavailable). Cas 54555-84-9, this compound.
- U.S. Environmental Protection Agency (Date unavailable). Method 611: Haloethers.
- PubChemLite (Date unavailable). This compound (C9H11IO).
- Harper College (2015). Safety Data Sheet - Iodoethane.
- Eagle Manufacturing (Date unavailable). How to Handle and Store Ethyl Ether.
- Sciencemadness Wiki (2025). Safe handling and storage of chemicals.
- Massachusetts Institute of Technology EHS (Date unavailable). Chemicals.
- University of California, Los Angeles - EHS (Date unavailable). Safe Handling and Storage of Chemicals.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-苄氧基-2-碘乙烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Chemicals – EHS [ehs.mit.edu]
- 10. fishersci.com [fishersci.com]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Stability and Light Sensitivity of 1-Benzyloxy-2-iodoethane
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and pronounced light sensitivity of 1-benzyloxy-2-iodoethane (CAS 54555-84-9).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for handling, storage, and stability assessment. We will explore the core mechanisms of degradation, particularly photodegradation via carbon-iodine bond cleavage, detail potential degradation pathways, and provide robust, step-by-step protocols for conducting stability-indicating analyses. The causality behind experimental design and analytical method development is emphasized to ensure a self-validating and scientifically rigorous approach to working with this versatile but labile synthetic intermediate.
Introduction: The Synthetic Utility and Stability Challenge of this compound
This compound is a valuable bifunctional reagent in organic synthesis, prized for its utility as a building block in the construction of complex molecules, including pharmaceutical intermediates.[2] Its structure incorporates a stable benzyl ether protecting group and a highly reactive primary alkyl iodide, a potent electrophile for nucleophilic substitution reactions. This combination allows for the strategic introduction of a benzyloxyethyl moiety in multi-step syntheses.
However, the very feature that makes this compound an excellent alkylating agent—the carbon-iodine (C-I) bond—is also its primary liability. The C-I bond is the weakest of the carbon-halogen bonds, rendering the molecule susceptible to degradation, most notably by light. Understanding and controlling this instability is paramount for its successful application, ensuring reaction efficiency, purity of products, and safety in the laboratory. This guide serves to illuminate the factors governing its stability and provide the technical framework for its proficient use.
Physicochemical Properties and Core Stability Profile
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and for the development of analytical methods.
| Property | Value | Source(s) |
| CAS Number | 54555-84-9 | [1] |
| Molecular Formula | C₉H₁₁IO | [2] |
| Molecular Weight | 262.09 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 83-87 °C @ 0.5 Torr | [2] |
| Density | ~1.598 g/cm³ (Predicted) | [2] |
| Refractive Index | n20/D 1.578 | [2] |
| Key Stability Concern | Light Sensitive | [2] |
| Incompatible Materials | Strong oxidizing agents | |
| Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Iodide (HI) |
Beyond its noted light sensitivity, this compound is generally stable under recommended storage conditions. Thermal degradation is not a primary concern at typical laboratory temperatures, though excessive heat should be avoided. The principal non-photolytic stability risk arises from its reactivity with strong oxidizing agents.
The Mechanism of Photodegradation: A Focus on C-I Bond Cleavage
The pronounced light sensitivity of this compound is rooted in the photochemistry of the alkyl iodide functional group. The degradation process is initiated by the absorption of photons, particularly in the ultraviolet (UV) region of the electromagnetic spectrum, which overlaps with the n → σ* electronic transition of the C-I bond.
This absorption excites an electron from a non-bonding orbital (n) on the iodine atom to an anti-bonding orbital (σ*) of the C-I bond.[3] Populating this anti-bonding orbital effectively weakens and ultimately cleaves the C-I bond through a process of homolytic fission. This primary photochemical event is extremely rapid and efficient, generating two highly reactive radical species: a 2-benzyloxyethyl radical and an iodine radical.[4][5]
The quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, C-I bond cleavage) per photon absorbed, is a measure of the efficiency of a photochemical reaction.[6] While the specific quantum yield for this compound has not been published, primary alkyl iodides are known to have high quantum yields for photodissociation, often approaching unity, underscoring their extreme photosensitivity.[7]
Caption: Potential secondary degradation pathways under different conditions.
Recommended Handling and Storage Protocols
Given its established light and chemical sensitivities, strict adherence to proper handling and storage protocols is non-negotiable.
| Parameter | Recommendation | Rationale |
| Light Exposure | Work in subdued light. Use amber glassware or glassware wrapped in aluminum foil for all manipulations and reactions. Minimize exposure to ambient laboratory light. | Prevents the initiation of photodegradation via C-I bond cleavage, which is the primary degradation pathway. |
| Storage Vessel | Store in an amber glass bottle with a tightly sealed, inert cap (e.g., PTFE-lined). | Amber glass filters out UV and short-wavelength visible light. A tight seal prevents exposure to atmospheric oxygen and moisture. |
| Storage Atmosphere | For long-term storage or for high-purity applications, flush the headspace of the storage vessel with an inert gas (Argon or Nitrogen) before sealing. | Minimizes the risk of oxidative degradation pathways that can occur if the primary radical species are formed and react with oxygen. [8] |
| Storage Temperature | Store refrigerated at 2-8 °C . | Reduces the rate of any potential thermal degradation pathways and slows the kinetics of secondary radical reactions should they be initiated. |
| Purity Check | Before use, especially after prolonged storage, visually inspect for discoloration (a pink or brown tint may indicate I₂ formation). Consider a purity check by TLC, GC, or HPLC. | Ensures the integrity of the material, as degradation can lead to lower yields and the introduction of impurities into subsequent reactions. |
Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)
To quantitatively assess the photostability of this compound or a formulation containing it, a forced degradation study should be performed according to the principles outlined in the ICH Q1B guideline. [9][10]This provides a standardized measure of light sensitivity.
Objective: To determine the extent of degradation of this compound when exposed to a standardized light source and to ensure the analytical method used is "stability-indicating." [11] Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1.0 mg/mL).
-
Dispense the solution into three sets of chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).
-
Set 1 (Exposed Sample): Leave vials transparent.
-
Set 2 (Dark Control): Wrap vials completely in aluminum foil to protect them from light.
-
Set 3 (Initial Timepoint): Analyze immediately (t=0).
-
-
Exposure Conditions:
-
Place Set 1 (Exposed) and Set 2 (Dark Control) samples in a calibrated photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B Option I or II (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). [10] * The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV (UVA) energy. [10] * Maintain a constant temperature during the study to isolate the effects of light from thermal degradation.
-
Use a validated chemical actinometric system or calibrated radiometers/lux meters to monitor the light exposure. [10]
-
-
Sample Analysis:
-
At the end of the exposure period, retrieve all samples (Exposed, Dark Control, and a freshly prepared standard).
-
Visually inspect all samples for changes in color or clarity.
-
Analyze all samples using a validated, stability-indicating analytical method (see Section 7).
-
The analysis of the dark control is critical to differentiate between photodegradation and thermal degradation.
-
-
Data Evaluation:
-
Calculate the percent degradation of the exposed sample relative to the initial (t=0) sample.
-
Compare the chromatograms of the exposed and control samples. New peaks in the exposed sample represent photodegradation products.
-
Perform a mass balance calculation to account for the parent compound and all detected degradation products.
-
Caption: Workflow for ICH Q1B-compliant photostability testing.
Analytical Methodology for Degradation Monitoring
A validated stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities without interference. [11]For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent choice for volatile and semi-volatile compounds. The mass spectrometer (MS) detector provides high specificity and allows for the identification of unknown degradation products based on their mass-to-charge ratio and fragmentation patterns. [12][13] Rationale for Method Choices:
-
Technique: GC is ideal due to the expected volatility of the parent compound and many potential low-molecular-weight degradants (e.g., benzaldehyde, benzyl ethyl ether).
-
Injection: Headspace injection can be used to analyze for highly volatile degradants while minimizing contamination of the inlet with non-volatile matrix components. [14]* Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) provides good selectivity for aromatic and ether-containing compounds.
-
Detector: MS is essential for identifying unknown peaks and confirming the identity of the parent compound.
Proposed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Injector: 280 °C, Split mode (e.g., 50:1 split ratio).
-
MS Detector:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dilute samples from the photostability study in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of ~10-50 µg/mL.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
HPLC is a versatile and robust technique for purity and stability analysis. A Photodiode Array (PDA) detector is highly recommended as it can help in assessing peak purity and provides UV spectral information for all detected peaks. [15] Rationale for Method Choices:
-
Technique: Reversed-phase HPLC is the workhorse of the pharmaceutical industry for stability-indicating assays. [3]* Column: A C18 stationary phase is a good starting point, providing hydrophobic retention for the benzyl and ethyl components of the molecule. [16]* Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities, from polar degradants like benzaldehyde to the relatively non-polar parent compound and potential dimers.
-
Detector: A PDA detector is crucial for a stability-indicating method to check for co-eluting peaks and to aid in the initial characterization of degradants based on their UV chromophores.
Proposed HPLC-PDA Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitor at 220 nm and 254 nm. Collect full spectra from 200-400 nm.
-
Sample Preparation: Dilute samples from the photostability study in the mobile phase (50:50 acetonitrile:water) to a final concentration of ~0.1 mg/mL.
Conclusion
This compound is a synthetically useful but inherently unstable compound, with its primary liability being a pronounced sensitivity to light. The core degradation mechanism is the photolytic cleavage of the carbon-iodine bond, which generates highly reactive radical intermediates. These radicals can subsequently react via multiple pathways, leading to a variety of degradation products, the formation of which is highly dependent on the presence of oxygen and the surrounding chemical environment.
For professionals in research and drug development, a thorough understanding of this instability is not merely academic; it is a prerequisite for reliable and reproducible synthesis. By implementing the stringent handling and storage protocols outlined in this guide—principally the exclusion of light and oxygen—the integrity of the reagent can be maintained. Furthermore, the application of systematic stability testing, guided by ICH principles and supported by robust, well-designed analytical methods like GC-MS and HPLC, provides the necessary framework to quantify this instability and ensure the quality and purity of materials used in the critical path of drug development.
References
- Winter, A. H., et al. (2010). Photochemical Heterolysis of 3,5-Bis(dimethylamino)benzyl Alcohols and Esters. Journal of the American Chemical Society.
- Anseth, K. S., et al. (2009). Photocontrollable hydrogels incorporating o-nitrobenzyl ester derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
- Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Shimadzu Corporation. (n.d.). GC-MS Analysis of Organic Compounds. Technical Note.
- Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Organic Letters.
- Filipiak, P., et al. (2006). Photochemistry of carboxylic acids containing the phenyl and thioether groups: Steady-state and laser flash photolysis studies. Journal of Photochemistry and Photobiology A: Chemistry.
- Srinivasan, V., et al. (2015). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection.
- International Society for Pharmaceutical Engineering. (n.d.). Stability indicating assay method (SIAM). Pharmaceutical Engineering.
- Wikipedia. (n.d.). Quantum yield.
- LookChem. (n.d.). This compound.
- Johnson, K. L., & Smith, J. A. (1992). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis.
- Yilmaz, B. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- LibreTexts Chemistry. (2025).
- Rasayan Journal of Chemistry. (2023).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Goldsmith, C. F., et al. (2009). Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. The Journal of Physical Chemistry A.
- PubChem. (n.d.). This compound.
- International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- Master Organic Chemistry. (2018).
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Fiveable. (n.d.). Benzyl Radicals Definition.
- CymitQuimica. (n.d.). CAS 622-08-2: Benzyloxyethanol.
- Sutan, A., et al. (2004). Validation of HPLC Analysis of 2-Phenoxyethanol, Parabens in Cosmetic Products.
- Khan Academy. (2013).
- Gak, A. D., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules.
- Santa Cruz Biotechnology. (n.d.). 2-(Benzyloxy)ethanol.
- Thermo Fisher Scientific. (n.d.). Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. Technical Note 10598.
- Stankov, S., et al. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components. Molecules.
Sources
- 1. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. jpionline.org [jpionline.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis [mdpi.com]
- 8. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijsdr.org [ijsdr.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
A Technical Guide to the Toxicological Profile of 1-Benzyloxy-2-iodoethane (CAS: 54555-84-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Focus: Synthesis of Known Toxicological Data and Mechanistic Insights for a High-Hazard Laboratory Reagent
Introduction: Contextualizing the Hazard
1-Benzyloxy-2-iodoethane (C₉H₁₁IO) is a valuable bifunctional reagent in advanced organic synthesis, particularly within the pharmaceutical and chemical research sectors.[1] Its utility lies in its ability to introduce a benzyloxyethyl moiety, a common structural motif in complex molecules and drug candidates.[1] However, its chemical reactivity, specifically the presence of an activated iodo-alkane functional group, is the source of a significant and acute toxicological profile. This guide provides an in-depth analysis of its known hazards, offers mechanistic insights into its toxicity, and outlines rigorous protocols for its safe handling and emergency management. The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach grounded in its chemical nature.[2]
Section 1: Chemical and Physical Identity
Understanding the physical properties of this compound is fundamental to developing appropriate handling and storage procedures. The compound is a liquid that is sensitive to light, requiring storage in protected, well-sealed containers.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 54555-84-9 | [2][4][5] |
| Molecular Formula | C₉H₁₁IO | [1][4] |
| Molecular Weight | 262.09 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 83-87 °C at 0.5 Torr | [1][6] |
| Density | ~1.598 g/cm³ (Predicted) | [1][3] |
| Refractive Index | n20/D 1.578 | [1][5] |
| Sensitivity | Light Sensitive | [1][3] |
Section 2: Acute Toxicity Assessment
The primary and most immediate danger associated with this compound is its high acute toxicity across multiple exposure routes.[4] It is classified under the Globally Harmonized System (GHS) as a Category 2 or 3 acute toxicant, mandating stringent containment and personal protection.[2][4] The signal word "Danger" is used to denote this high level of hazard.[2][5]
| GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [4][5] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | [4][5] |
| Acute Toxicity, Inhalation (Category 2/3) | H331: Toxic if inhaled | [2][4][5] |
These classifications are not merely administrative; they are derived from aggregated data reported to regulatory bodies like the European Chemicals Agency (ECHA) and reflect the severe potential for harm upon even short-term exposure.[4] The causality behind this high toxicity is rooted in its chemical structure, as detailed in the following section.
Section 3: Mechanistic Insights into Toxicity - The Role of Alkylation
The toxicological activity of this compound is best understood by examining its chemical reactivity. As an alkyl iodide, it functions as a potent alkylating agent . The carbon-iodine bond is relatively weak and polarized, making the iodine atom an excellent leaving group. This facilitates nucleophilic substitution (Sₙ2) reactions with a wide range of biological macromolecules.
The proposed mechanism involves the electrophilic carbon adjacent to the iodine atom being attacked by nucleophilic sites within the cell, such as the nitrogen and oxygen atoms in DNA bases, sulfhydryl groups in proteins (e.g., cysteine residues in enzymes), and other critical biomolecules. This covalent modification, or alkylation, can disrupt the normal function of these molecules, leading to cytotoxicity and cell death, which manifests as acute toxicity.
Caption: Proposed Sₙ2 mechanism of toxicity for this compound.
Section 4: Genotoxicity and Carcinogenicity Profile (Inferred)
Expertise & Experience Insight: Alkylating agents are a well-established class of genotoxic compounds and are often carcinogenic.[7] The covalent adduction to DNA bases, as depicted in the mechanism above, can lead to mispairing during DNA replication, single- or double-strand breaks, and chromosomal aberrations. These events are key precursors to mutagenesis. If the cellular DNA repair mechanisms are overwhelmed or fail to correctly repair the damage, permanent mutations can arise, potentially initiating carcinogenesis.[7][8] Therefore, it is scientifically prudent to handle this compound as a potential mutagen and carcinogen until specific experimental data prove otherwise.
Section 5: Safe Handling and Exposure Control Protocol
Given the high acute toxicity and potential for chronic effects, a multi-layered safety approach is mandatory. This protocol is designed as a self-validating system where engineering controls, personal protective equipment, and procedural diligence work in concert.
Engineering Controls & Workflow
All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[2] The work area should be clearly demarcated, and access should be restricted.
Caption: Mandatory workflow for handling this compound.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following PPE is required at all times when handling the compound.[2][5]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, double-gloving recommended. Inspect gloves prior to use. | Prevents dermal absorption, a key route of acute toxicity.[2][9] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face.[2][9] |
| Skin/Body Protection | Chemical-resistant lab coat. Consider a chemical-resistant apron for larger quantities. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Required if there is any risk of exposure outside a fume hood. Use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor cartridge. | Protects against inhalation, the most severe route of acute toxicity.[2] |
Emergency First Aid Procedures
Immediate and decisive action is critical in the event of an exposure.[2] The Safety Data Sheet (SDS) should always be available to emergency responders.[2]
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately for instructions.[2] |
Section 6: Summary and Knowledge Gaps
This compound is a compound with high, well-documented acute toxicity via oral, dermal, and inhalation routes. Its mechanism of action is consistent with that of a potent alkylating agent. While this mechanism strongly suggests a potential for mutagenicity and carcinogenicity , specific experimental data for these endpoints are currently lacking. Similarly, no information is available regarding its reproductive or developmental toxicity.
For professionals in research and drug development, this profile necessitates treating this compound with the highest level of caution, assuming it to be a potential human mutagen and carcinogen. The handling and emergency protocols outlined in this guide are based on this conservative and scientifically justified assessment. Further research is critically needed to formally evaluate the long-term toxicological effects of this useful but hazardous reagent.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10355314, this compound.
- LookChem (n.d.). This compound.
- Harper College (2015). Safety Data Sheet for Iodoethane.
- PubChemLite (n.d.). This compound (C9H11IO).
- U.S. Environmental Protection Agency (2016). Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues. PubMed Central.
- Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (2011). Guidance Statement: Thresholds for in vivo mutagens. GOV.UK.
- Benigni, R., & Bossa, C. (2008). The Benigni / Bossa rulebase for mutagenicity and carcinogenicity – a module of Toxtree. JRC Publications Repository.
Sources
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 4. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-苄氧基-2-碘乙烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
An In-Depth Technical Guide to Personal Protective Equipment for the Safe Handling of 1-Benzyloxy-2-iodoethane
This guide provides a comprehensive overview of the requisite personal protective equipment (PPE) and associated safety protocols for handling 1-Benzyloxy-2-iodoethane (CAS 54555-84-9) in a research and development setting. As a versatile reagent in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules, its safe handling is of paramount importance.[1] This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to perform a dynamic risk assessment for their specific experimental context.
Hazard Assessment: The Foundation of PPE Selection
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. This compound is a hazardous substance that demands stringent control measures.[2] The primary danger lies in its high acute toxicity.
According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
The signal word for this compound is "Danger".[4] These classifications, particularly the acute toxicity category 3 rating for oral, dermal, and inhalation routes, signify that even short-term exposure can cause serious health effects.[3][4] The high dermal toxicity is a key driver for the stringent skin protection measures outlined in this guide. Additionally, as a light-sensitive haloether, it must be handled with care to prevent degradation, and thermal decomposition can lead to the release of hazardous vapors, including hydrogen iodide.[1][2][5]
The Hierarchy of Controls: Situating PPE in a Systems Approach
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in protecting laboratory personnel. Its efficacy depends on the implementation of broader safety measures.
-
Elimination/Substitution: The most effective control is to avoid using the hazardous substance if a safer alternative exists.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the single most important engineering control is the mandatory use of a certified chemical fume hood to mitigate the acute inhalation hazard.[2]
-
Administrative Controls: These are procedural controls, including robust training, clear Standard Operating Procedures (SOPs), and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is used to protect the individual when the above controls cannot completely eliminate the risk of exposure.
The recommendations below assume that all work with this compound is being performed within a functioning chemical fume hood.
Core PPE Ensemble for this compound
A comprehensive PPE ensemble is required to protect against the multifaceted threats posed by this compound. Do not handle this chemical without every component of the following ensemble being correctly worn.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1]
-
Chemical Safety Goggles: At a minimum, splash-proof chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2] These provide a seal around the eyes to protect against splashes and vapors.
-
Face Shield: When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical safety goggles. The goggles provide the primary seal, and the face shield protects the rest of the face.
Skin and Body Protection
This is a critical area of focus due to the compound's classification as "Toxic in contact with skin" (H311).[3][4]
-
Gloves: Proper glove selection and use are non-negotiable.
-
Material: While no specific glove material is universally cited for this exact compound, general guidance for halogenated organic compounds and ethers suggests materials like butyl rubber or nitrile offer good resistance.[6] However, it is imperative to consult the glove manufacturer's specific chemical resistance data.[7][8][9] For incidental contact, nitrile gloves are a common laboratory choice.
-
Double-Gloving: A double-gloving strategy is strongly recommended. This involves wearing two pairs of gloves (e.g., two pairs of nitrile gloves). This provides a significant increase in protection against undetected pinholes and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[10] If direct contact with this compound occurs, remove and replace the outer glove immediately, following the correct doffing procedure to avoid contaminating the inner glove.[7] Never reuse disposable gloves.
-
-
Laboratory Coat/Gown:
-
A clean, long-sleeved laboratory coat that fastens completely is required. Knitted cuffs are preferred as they provide a better seal around the wrist and glove interface.
-
For procedures involving a significant splash risk, a chemically resistant apron (worn over the lab coat) or an impermeable gown should be used.
-
-
Footwear: Fully enclosed, liquid-resistant shoes must be worn. Perforated shoes, sandals, or cloth-topped sneakers offer inadequate protection and are not permitted.
Respiratory Protection
All routine handling of this compound must occur inside a chemical fume hood to prevent inhalation exposure.[2] Respiratory protection should only be necessary in non-routine situations.
-
Emergency Use: In the event of a large spill or a failure of the primary engineering controls (fume hood), respiratory protection is essential.
-
Respirator Type: A NIOSH/MSHA-approved air-purifying respirator fitted with an organic vapor (OV) cartridge is recommended.[2] Some sources suggest a Type A (brown) filter conforming to EN14387 or a P2/N95 type cartridge may also be appropriate, depending on the specific exposure scenario.[2][4]
-
Fit Testing and Training: Personnel who may need to wear a respirator must be properly trained, medically cleared, and fit-tested according to institutional and regulatory standards.
Practical Application & Protocols
The following sections provide structured guidance for applying these PPE principles in the laboratory.
PPE Selection Matrix
This table summarizes the recommended PPE for various laboratory tasks. This should be used as a starting point for a task-specific risk assessment.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat (buttoned) | Not required (in fume hood) |
| Solution Preparation / Transfers | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat (buttoned) | Not required (in fume hood) |
| Reaction Workup / Extraction | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Not required (in fume hood) |
| Large Scale Reaction (>50mL) | Goggles & Face Shield | Double Nitrile Gloves | Impermeable Gown | Not required (in fume hood) |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Impermeable Gown | NIOSH-approved respirator with OV cartridges |
Protocol for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the knitted cuffs of the lab coat.
-
Eye Protection: Put on chemical safety goggles.
-
Face Shield: If required, put on the face shield over the goggles.
Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the bare hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.
-
Face Shield: If worn, remove by handling the headband, avoiding touching the front surface.
-
Lab Coat/Gown: Unbutton the lab coat. Shrug it off the shoulders, touching only the inside. Turn it inside out as you remove it and fold the clean inside part outwards.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][10]
Visual Workflows
The following diagrams illustrate key decision-making and procedural flows for PPE management when working with this compound.
Caption: PPE selection logic based on task location and splash potential.
Caption: Recommended sequence for donning and doffing PPE to prevent contamination.
Conclusion
This compound is an indispensable tool in modern organic chemistry, but its utility is matched by its significant toxicity. Adherence to the multi-layered PPE protocols detailed in this guide is not merely a recommendation but a requirement for ensuring the health and safety of researchers. By understanding the rationale behind each piece of equipment and following systematic procedures for its use, scientists can confidently handle this compound while minimizing the risk of exposure. Always supplement this guidance with a thorough review of the most current Safety Data Sheet and your institution's specific safety policies.
References
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10355314.
- LookChem. Cas 54555-84-9, this compound.
- Aaron Chemicals LLC. Safety Data Sheet.
- University of Nebraska-Lincoln Environmental Health and Safety. OSHA Glove Selection Chart.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Harper College. (2015, January 15). Safety Data Sheet - Iodoethane.
- SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-苄氧基-2-碘乙烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
1-Benzyloxy-2-iodoethane chemical hazards and GHS classification
An In-depth Technical Guide to the Chemical Hazards and GHS Classification of 1-Benzyloxy-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 54555-84-9) is a valuable alkyl halide reagent utilized in organic synthesis.[1] Its bifunctional nature, possessing both a reactive iodide and a stable benzyloxy protecting group, makes it a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[1] However, the very reactivity that makes this compound synthetically useful also contributes to its significant health hazards. This guide provides a comprehensive overview of the chemical hazards associated with this compound, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and detailed protocols for safe handling and emergency response. As the toxicological properties of this compound have not been fully investigated, a highly cautious and proactive approach to safety is paramount.[2]
GHS Classification and Labeling
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates a high level of acute toxicity.[3] The primary hazard is communicated through the "Danger" signal word and the skull and crossbones pictogram, immediately alerting users to the potential for severe health effects.[3][4]
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[3] | |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[3] | |
| Acute Toxicity, Inhalation | Category 2 | Danger | H331: Toxic if inhaled[3] |
Note: Some sources may list additional hazards. The classifications presented here are the most consistently reported and represent the most significant immediate risks.
Caption: GHS Hazard Communication Workflow for this compound.
Detailed Hazard Analysis
The primary and most concerning hazard associated with this compound is its high acute toxicity. This means that short-duration exposure via ingestion, skin contact, or inhalation can cause serious health effects or even be fatal.[2]
Acute Toxicity
-
Oral (Category 3 - H301: Toxic if swallowed): Accidental ingestion of even small quantities of this substance can lead to severe poisoning. The causality lies in its potential to interfere with fundamental cellular processes upon absorption through the gastrointestinal tract. Given its role as a reactive alkylating agent, it can indiscriminately modify biological macromolecules, leading to cellular dysfunction.
-
Dermal (Category 3 - H311: Toxic in contact with skin): The compound can be readily absorbed through the skin, making dermal contact a significant route of exposure.[3] This is a critical consideration often underestimated in laboratory settings. The lipophilic nature of the molecule likely facilitates its penetration of the stratum corneum, allowing it to enter systemic circulation and exert toxic effects.
-
Inhalation (Category 2 - H331: Toxic if inhaled): The vapor or aerosol of this compound is highly toxic when inhaled.[2][3] Its boiling point of 83-87 °C at 0.5 Torr suggests a low volatility under standard conditions, but operations under reduced pressure, at elevated temperatures, or those that generate aerosols (e.g., sonication, vigorous stirring) can significantly increase the risk of inhalation exposure.[1] The large surface area of the lungs provides a rapid route for the substance to enter the bloodstream.
Safe Handling and Risk Mitigation Strategies
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict operational protocols, is essential for mitigating the risks associated with this compound.
Caption: Hierarchical workflow for the safe handling of this compound.
Experimental Protocols: Safe Handling and Use
-
Preparation and Engineering Controls:
-
Causality: To prevent systemic exposure via inhalation of vapors or aerosols, all manipulations must be performed within a certified chemical fume hood.[2] The negative pressure and constant airflow of the hood contain and exhaust contaminants away from the user's breathing zone.
-
Protocol: Before starting, verify that the fume hood has a current certification and that the airflow is functioning correctly. Ensure the sash is kept at the lowest possible height during operations.
-
-
Personal Protective Equipment (PPE):
-
Causality: A robust PPE ensemble is the final barrier between the researcher and the chemical. Each component is chosen to protect against a specific route of exposure.
-
Protocol:
-
Eye Protection: Wear tight-fitting chemical safety goggles and a face shield to protect against splashes.[2][5]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Check the manufacturer's glove compatibility data. Contaminated gloves must be removed and disposed of immediately.
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For situations where a fume hood is not available or in case of a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[2]
-
-
-
Storage and Incompatibility:
-
Causality: Improper storage can lead to degradation of the chemical or dangerous reactions. This compound is light-sensitive, and exposure can cause it to decompose, potentially releasing iodine.[1][2]
-
Protocol: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2] Keep it segregated from incompatible materials, particularly strong oxidizing agents, to prevent vigorous and potentially explosive reactions.[2]
-
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel working with this compound must be familiar with these procedures.
Table 2: Emergency First-Aid Procedures
| Exposure Route | Protocol |
| Inhalation | Immediately move the affected person to fresh air.[6] If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[2] Keep the person warm and at rest. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][7] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading vapor to other areas).
-
Protect: Wear the appropriate PPE, including respiratory protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Conclusion
This compound is a potent synthetic tool whose utility is matched by its significant acute toxicity. A thorough understanding and appreciation of its hazards are non-negotiable for any researcher or scientist handling this compound. Adherence to the GHS guidelines, implementation of robust engineering and administrative controls, consistent use of appropriate personal protective equipment, and preparedness for emergency situations are the cornerstones of its safe use. By integrating these principles into all laboratory workflows, the risks associated with this valuable reagent can be effectively managed, ensuring both scientific progress and personal safety.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LookChem. (n.d.). This compound.
- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
- TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety.
- PubChemLite. (n.d.). This compound (C9H11IO).
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Spectroscopic Data for 1-Benzyloxy-2-iodoethane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-benzyloxy-2-iodoethane (C9H11IO), a valuable reagent in organic synthesis and a potential building block in drug development.[1] The guide delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. By synthesizing predictive data based on established principles and spectral data of analogous structures, this document serves as an in-depth resource for researchers, scientists, and professionals in the field, enabling accurate identification, purity assessment, and structural confirmation. Detailed experimental protocols and workflow visualizations are provided to ensure scientific integrity and reproducibility.
Chemical Structure and Spectroscopic Overview
This compound possesses a distinct molecular architecture comprising a benzyl group connected via an ether linkage to an iodoethyl moiety. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.
This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.
¹H NMR Analysis: Predicted Spectrum and Interpretation
The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the iodoethyl chain. The electronegativity of the oxygen and iodine atoms significantly influences the chemical shifts of the adjacent protons, causing them to appear at lower fields (deshielded).[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ar-H | 7.25-7.40 | Multiplet | - | Protons on the aromatic ring typically resonate in this region.[5][6] |
| Ph-CH ₂-O | ~4.5 | Singlet | - | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring. The signal is expected to be a singlet as there are no adjacent protons.[7] |
| O-CH ₂-CH₂-I | ~3.8 | Triplet | ~6-7 | These protons are deshielded by the adjacent oxygen atom and are split into a triplet by the neighboring -CH₂-I protons. |
| O-CH₂-CH ₂-I | ~3.2 | Triplet | ~6-7 | These protons are deshielded by the adjacent iodine atom and are split into a triplet by the neighboring O-CH₂- protons.[6] |
¹³C NMR Analysis: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms and the nature of the carbon's hybridization (sp² for aromatic, sp³ for aliphatic).[8][9]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -I | ~5 | The carbon directly attached to the highly electronegative iodine atom is significantly shielded due to the "heavy atom effect".[10] |
| O-C H₂- | ~70 | This carbon is deshielded due to its attachment to the electronegative oxygen atom.[11] |
| Ph-C H₂-O | ~73 | The benzylic carbon is deshielded by both the aromatic ring and the ether oxygen.[12] |
| Aromatic C -H | 127-129 | The sp² hybridized carbons of the benzene ring appear in this characteristic range.[13][14] |
| Aromatic Quaternary C | ~138 | The quaternary carbon of the benzene ring (to which the -CH₂-O- group is attached) is typically found at a lower field compared to the protonated aromatic carbons. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-defined residual solvent peak for calibration.[15]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.[12]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).[12] A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
NMR Workflow Diagram
Caption: NMR Spectroscopy Workflow for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C-H, C-O, C=C, and C-I bonds.
Functional Group Analysis: Predicted IR Spectrum
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Medium | Stretch[16] |
| Aliphatic C-H | 3000-2850 | Strong | Stretch[16] |
| Aromatic C=C | 1600-1475 | Medium-Weak | Stretch[16] |
| C-O (Ether) | 1300-1000 | Strong | Stretch[16] |
| C-I | 600-500 | Medium-Strong | Stretch |
The presence of a strong absorption band in the 1300-1000 cm⁻¹ region is highly indicative of the ether linkage.[17] Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ distinguish them from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.[18]
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality IR spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is displayed. Label the significant peaks.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
IR Spectroscopy Workflow Diagram
Caption: ATR-IR Spectroscopy Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Fragmentation Analysis
Upon ionization in the mass spectrometer (e.g., by Electron Ionization - EI), the molecular ion of this compound ([M]⁺˙) will be formed. Due to its instability, it will undergo fragmentation.[19] The most likely fragmentation pathways involve the cleavage of the weakest bonds.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 262, corresponding to the molecular weight of the compound.
-
Loss of Iodine: The C-I bond is the weakest bond in the molecule.[20] Cleavage of this bond would result in the loss of an iodine radical (I•), leading to a prominent peak at m/z = 135 ([C₉H₁₁O]⁺). This is often a major fragmentation pathway for iodoalkanes.[2]
-
Benzylic Cleavage: Cleavage of the C-O bond can generate the very stable benzyl cation ([C₇H₇]⁺) at m/z = 91. This is a classic fragmentation pattern for benzyl ethers and related compounds.[21][22]
-
Tropylium Ion: The benzyl cation (m/z = 91) can rearrange to the even more stable tropylium cation.
-
Other Fragments: Cleavage alpha to the ether oxygen can lead to a fragment at m/z = 107 ([C₇H₇O]⁺).
| m/z Value | Proposed Fragment | Formula |
| 262 | Molecular Ion [M]⁺˙ | [C₉H₁₁IO]⁺˙ |
| 135 | [M - I]⁺ | [C₉H₁₁O]⁺ |
| 107 | [PhCH₂O]⁺ | [C₇H₇O]⁺ |
| 91 | [PhCH₂]⁺ (Benzyl/Tropylium cation) | [C₇H₇]⁺ |
Experimental Protocol for MS Data Acquisition
Objective: To obtain the mass spectrum of this compound.
Methodology (Direct Infusion ESI-MS or GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for GC).
-
Instrument Setup:
-
For GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer, which is typically operated in EI mode.
-
For ESI-MS: Infuse the sample solution directly into the ESI source.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
Mass Spectrometry Workflow Diagram
Caption: General Mass Spectrometry Workflow.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:
-
MS confirms the molecular weight (m/z 262) and suggests the presence of benzyl and iodoethyl moieties through its fragmentation pattern (m/z 91 and loss of 127).
-
IR confirms the presence of key functional groups: the ether linkage (strong C-O stretch), the aromatic ring (C=C and C-H stretches), and aliphatic chains (C-H stretch).
-
NMR provides the definitive structural map. ¹H NMR confirms the connectivity and relative number of protons in each distinct environment (aromatic, benzylic, and the two ethylenic CH₂ groups). ¹³C NMR confirms the carbon skeleton of the molecule.
Together, these three techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, ensuring the highest degree of scientific integrity for its use in research and development.
References
- Chen, H., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(1), 48-56. [Link]
- Chen, H., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(1), 48-56. [Link]
- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]
- LookChem. (n.d.). This compound. LookChem. [Link]
- Rosenstock, H. M., et al. (1988). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 110(12), 3786-3793. [Link]
- SpectraBase. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). SpectraBase. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337. [Link]
- IIT Guwahati. (n.d.). 13C NMR spectroscopy.
- Audier, H. E., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 37(6), 615-626. [Link]
- SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- SpectraBase. (n.d.). Benzyl alcohol, o-(benzyloxy)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
- Michigan State University. (n.d.). Fragmentation Mechanisms.
- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
- Royal Society of Chemistry. (n.d.). Contents. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
- PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Cambridge Assessment International Education. (2016). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701).
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- WebSpectra. (n.d.). IR Absorption Table. WebSpectra. [Link]
- Scribd. (n.d.). Key IR Absorptions in Organic Compounds. Scribd. [Link]
- Gómez-González, M. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2161-2174. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Piuzzi, F., et al. (2003). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. The Journal of Physical Chemistry A, 107(19), 3633-3638. [Link]
- Ali, S. A., et al. (2001). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 23(1), 1-4. [Link]
- ResearchGate. (n.d.). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl...
Sources
- 1. youtube.com [youtube.com]
- 2. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. rsc.org [rsc.org]
- 16. eng.uc.edu [eng.uc.edu]
- 17. IR Absorption Table [webspectra.chem.ucla.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 21. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 1-Benzyloxy-2-iodoethane: From Discovery to Contemporary Applications
Abstract
This technical guide provides a comprehensive overview of 1-Benzyloxy-2-iodoethane (C₉H₁₁IO), a significant bifunctional reagent in organic and medicinal chemistry. The document delves into the historical context of its likely discovery through the lens of classical ether synthesis and iodination reactions. It further details modern, optimized synthetic protocols, thorough characterization data, and explores its critical role as a versatile building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the synthesis and application of this valuable compound.
Introduction: The Strategic Importance of this compound
This compound is a colorless to slightly yellow liquid characterized by a molecular structure featuring a reactive primary iodide and a stable benzyl ether.[1] This unique combination of functional groups makes it an invaluable intermediate in synthetic chemistry. The benzyloxy group serves as a robust protecting group for a hydroxyl functionality, which can be readily removed under reductive conditions, while the iodo group acts as an excellent leaving group in nucleophilic substitution reactions.[2][3] This dual reactivity allows for the sequential introduction of different molecular fragments, a crucial strategy in the multi-step synthesis of complex target molecules.
In the pharmaceutical industry, this compound and its analogs are employed as key building blocks for the synthesis of a diverse range of medicinal compounds.[1] The benzyloxyethyl moiety is a common structural motif in various drug candidates, contributing to their desired pharmacokinetic and pharmacodynamic properties. This guide will provide a detailed exploration of the synthesis, characterization, and application of this versatile reagent.
Historical Perspective: An Emergence from Classic Reactions
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its conceptualization and initial synthesis can be logically traced to the development of fundamental organic reactions in the mid-19th century. The intellectual framework for its creation lies at the intersection of two major synthetic transformations: the Williamson ether synthesis and the conversion of alcohols to alkyl iodides.
The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first reliable method for the preparation of ethers by reacting an alkoxide with an alkyl halide.[3][4][5] This SN2 reaction was a cornerstone in establishing the structure of ethers and remains a widely used method today.[5] Concurrently, methods for the conversion of alcohols to the more reactive alkyl iodides were being established. While elemental iodine itself is not reactive enough to directly convert alcohols, the use of phosphorus and iodine (to form phosphorus triiodide in situ) became a standard method.[1]
Based on this historical context, the first synthesis of this compound was likely achieved through a two-step process:
-
Formation of 2-Benzyloxyethanol: The reaction of sodium benzoxide with ethylene halohydrin (e.g., 2-chloroethanol or 2-bromoethanol) via a Williamson ether synthesis.
-
Iodination of 2-Benzyloxyethanol: The subsequent conversion of the resulting alcohol to the corresponding iodide using a suitable iodinating agent.
This logical synthetic pathway, rooted in the foundational principles of 19th-century organic chemistry, represents the most probable route to the initial discovery and preparation of this compound.
Synthesis of this compound: Methodologies and Protocols
The preparation of this compound can be approached through several synthetic routes, primarily involving the formation of the benzyl ether linkage followed by iodination, or vice-versa. The most common and practical approach starts with the readily available 2-benzyloxyethanol.
General Synthetic Pathways
Two principal retrosynthetic disconnections can be envisioned for this compound:
-
Route A: Etherification then Iodination: This involves the initial synthesis of 2-benzyloxyethanol, followed by the conversion of the hydroxyl group to an iodide.
-
Route B: Iodination then Etherification: This less common route would involve the reaction of a benzyl alkoxide with a 1,2-dihaloethane. However, this method is often less efficient due to the potential for elimination and di-alkylation reactions.
Therefore, Route A is the preferred and more widely employed synthetic strategy.
Figure 1: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Benzyloxyethanol
This protocol details a reliable and commonly used method for the synthesis of this compound from 2-benzyloxyethanol using triphenylphosphine and iodine. This method is advantageous as it proceeds under mild conditions and generally gives high yields.
Materials:
-
2-Benzyloxyethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxyethanol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) in one portion. Cool the flask to 0 °C in an ice bath.
-
Iodination: Add iodine (1.2 eq) portion-wise to the cooled solution. The reaction mixture will typically turn from a dark brown to a pale yellow upon completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The color of the organic layer should become colorless.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to pale yellow oil.
Figure 2: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its quality control and use in subsequent synthetic steps. The following table summarizes its key physicochemical properties and expected spectroscopic data.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁IO | [1] |
| Molecular Weight | 262.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 83-87 °C at 0.5 Torr | [1] |
| Refractive Index (n20/D) | 1.578 | |
| ¹H NMR (CDCl₃, ppm) | δ 7.38-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 3.70 (t, 2H, OCH₂), 3.25 (t, 2H, CH₂I) | (Predicted) |
| ¹³C NMR (CDCl₃, ppm) | δ 137.9 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 73.2 (OCH₂Ph), 70.1 (OCH₂), 3.2 (CH₂I) | (Predicted) |
| IR (neat, cm⁻¹) | ~3030 (Ar C-H), ~2860 (C-H), ~1495, 1450 (Ar C=C), ~1100 (C-O) | (Predicted) |
Applications in Drug Discovery and Development
The utility of this compound and its analogs in drug discovery stems from the strategic importance of the benzyloxyethyl moiety in molecular design. The benzyl group can serve as a protecting group for a hydroxyl function during a synthetic sequence, which is then deprotected in a later step to reveal the free hydroxyl group, often a key pharmacophoric feature.[2][3] Alternatively, the entire benzyloxyethyl fragment can be incorporated into the final API, where it can influence properties such as lipophilicity, metabolic stability, and receptor binding.
While specific examples detailing the direct use of this compound in the synthesis of commercial drugs are not extensively documented in readily available literature, the closely related chloro and bromo analogs are well-represented. For instance, 1-(benzyloxy)-2-(chloromethyl)benzene is a key intermediate in the synthesis of Nebivolol , a β-blocker used to treat high blood pressure.[6] In this synthesis, the benzyloxy group acts as a protecting group for a phenolic hydroxyl.[6]
Furthermore, the benzyloxy pharmacophore is a common feature in a wide range of biologically active molecules, including inhibitors of monoamine oxidase B and anticancer agents.[7] The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential antitubercular agents highlights the importance of the benzyloxy group in modulating biological activity.[7] this compound serves as a valuable reagent for introducing this key structural motif.
The synthesis of radiolabeled analogs of this compound, for example with iodine-125 or iodine-131, can also be envisioned for use in radiopharmaceutical development and in vitro/in vivo drug metabolism and pharmacokinetic (DMPK) studies.[8][9][10]
Safety and Handling
This compound is classified as a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The compound is also light-sensitive and should be stored in a cool, dark place.[1]
Conclusion
This compound, a molecule born from the principles of classical organic chemistry, continues to be a reagent of significant value in modern synthetic chemistry. Its bifunctional nature, combining a stable protecting group with a reactive alkyl halide, provides chemists with a versatile tool for the construction of complex molecules. While its direct historical discovery is not pinpointed to a single event, its conceptual origins are firmly rooted in the foundational Williamson ether synthesis and alcohol-to-iodide transformations. Its ongoing relevance in the synthesis of pharmaceutical intermediates underscores its enduring importance to the scientific community. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- LookChem. This compound. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Grokipedia. Williamson ether synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chem-Station. Benzyl (Bn) Protective Group. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech.
- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- Repositório Institucional da Universidade de Lisboa. Copies of 1H, 13C, 19F NMR spectra. [Link]
- National Center for Biotechnology Information. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]
- National Center for Biotechnology Information. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeled Compound Synthesis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Synthetic Chemist's Compass: A Technical Guide to 1-Benzyloxy-2-iodoethane
Abstract
This technical guide provides an in-depth exploration of 1-Benzyloxy-2-iodoethane, a versatile bifunctional reagent pivotal in modern organic synthesis. Moving beyond a simple cataloging of properties, this document elucidates the causal relationships between the compound's structural attributes and its reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect its core chemical properties, provide validated synthesis protocols, and explore its application in the construction of complex molecular architectures, with a focus on the underlying mechanistic principles that govern its synthetic utility.
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate landscape of multi-step synthesis, the strategic selection of building blocks is paramount. This compound (C₉H₁₁IO) emerges as a reagent of significant interest due to its dual-functional nature. It incorporates a primary alkyl iodide, an excellent leaving group for nucleophilic substitution, and a benzyl ether, a robust and selectively cleavable protecting group for a hydroxyl functionality. This combination allows for the sequential introduction of molecular complexity, making it a valuable asset in the synthesis of pharmaceutical intermediates and other high-value organic molecules.[1][2] This guide will serve as a comprehensive resource for understanding and effectively utilizing this potent synthetic tool.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its successful application in synthesis. The key properties of this compound are summarized below, providing the necessary data for reaction planning and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IO | [2][3] |
| Molecular Weight | 262.09 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 83-87 °C at 0.5 Torr | [2] |
| Density | ~1.598 g/cm³ (predicted) | [2] |
| Refractive Index (n20/D) | ~1.578 | [2] |
| CAS Number | 54555-84-9 | [3] |
| Sensitivity | Light sensitive | [2] |
Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its light sensitivity, it should be stored in an amber bottle in a cool, dark place. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthesis of this compound: A Two-Step Approach
The preparation of this compound is reliably achieved through a two-step sequence starting from the commercially available 2-(benzyloxy)ethanol. This process involves the conversion of the hydroxyl group into a better leaving group, followed by a halide exchange reaction.
Step 1: Activation of the Hydroxyl Group (e.g., Bromination)
The initial step involves the conversion of the primary alcohol in 2-(benzyloxy)ethanol into a good leaving group, such as a bromide. A common and effective method is treatment with a brominating agent like phosphorus tribromide (PBr₃) or a mixture of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).
Experimental Protocol: Synthesis of 2-Benzyloxy-1-bromoethane
-
To a stirred solution of 2-(benzyloxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-benzyloxy-1-bromoethane.
Causality: The use of NBS and PPh₃ generates a phosphonium bromide intermediate in situ, which activates the hydroxyl group of the alcohol, facilitating its displacement by the bromide ion in an Sₙ2 reaction. This method is generally preferred over using hydrobromic acid to avoid potential side reactions.
Step 2: The Finkelstein Reaction
The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides.[4][5] It operates on the principle of differential solubility of sodium halides in acetone.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-benzyloxy-1-bromoethane (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The precipitation of sodium bromide should be observed as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Causality: The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the equilibrium and favoring the formation of the desired alkyl iodide according to Le Châtelier's principle.
Caption: The Finkelstein Reaction Mechanism.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the high reactivity of the carbon-iodine bond towards nucleophilic attack. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic. This facilitates a wide range of Sₙ2 reactions.
O-Alkylation: Williamson Ether Synthesis
A cornerstone application is the Williamson ether synthesis, where this compound serves as the electrophile for the alkylation of alkoxides and phenoxides. This reaction is fundamental for the construction of more complex ether linkages.
Mechanism: The reaction proceeds via a classic Sₙ2 mechanism, where the alkoxide or phenoxide acts as the nucleophile, attacking the electrophilic carbon bearing the iodine atom. This results in the formation of a new carbon-oxygen bond and the displacement of the iodide ion.
Caption: Williamson Ether Synthesis Workflow.
N-Alkylation of Amines
This compound is an effective reagent for the N-alkylation of primary and secondary amines to furnish the corresponding secondary and tertiary amines, respectively. This is a crucial transformation in the synthesis of many nitrogen-containing bioactive molecules.
Causality: The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the hydroiodic acid formed during the reaction, thus preventing the protonation of the starting amine and promoting the forward reaction.
C-C Bond Formation
The electrophilic nature of this compound allows for its use in carbon-carbon bond-forming reactions with various carbon nucleophiles, such as enolates, organocuprates, and Grignard reagents (in the presence of a copper catalyst). This provides a pathway to extend carbon chains and build more complex molecular skeletons.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The following tables summarize the expected spectroscopic data.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.55 | s | 2H | -O-CH₂-Ph |
| ~3.70 | t | 2H | -O-CH₂-CH₂-I |
| ~3.25 | t | 2H | -O-CH₂-CH₂-I |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary aromatic carbon |
| ~128.5 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~73 | -O-CH₂-Ph |
| ~70 | -O-CH₂-CH₂-I |
| ~5 | -CH₂-I |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3030 | Aromatic C-H stretch |
| ~2920-2850 | Aliphatic C-H stretch |
| ~1495, 1450 | Aromatic C=C stretch |
| ~1100 | C-O ether stretch |
| ~500-600 | C-I stretch |
Conclusion
This compound stands as a testament to the power of bifunctional reagents in streamlining complex organic syntheses. Its predictable reactivity, governed by the principles of nucleophilic substitution, combined with the strategic utility of the benzyl protecting group, makes it an indispensable tool for the modern synthetic chemist. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower researchers to harness its full potential in the pursuit of novel and intricate molecular targets.
References
- LookChem. This compound. [Link]
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
- LookChem. Cas 54555-84-9,this compound. [Link]
- Google Patents. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane.
- PubChem. This compound. [Link]
- PrepChem.com. Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. [Link]
- Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. [Link]
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]
Sources
- 1. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 2. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cognitoedu.org [cognitoedu.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 1-Benzyloxy-2-iodoethane
Abstract
This document provides a comprehensive guide for the synthesis of 1-benzyloxy-2-iodoethane from its precursor, 2-benzyloxyethanol. This transformation is a crucial step in various multi-step organic syntheses, particularly in the development of pharmaceutical intermediates where the iodo-functionalized compound serves as a versatile building block.[1] The protocol detailed herein utilizes the robust and widely-recognized Appel reaction, employing triphenylphosphine and iodine to achieve a high-yield conversion under mild conditions.[2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution of this synthesis.
Introduction: The Synthetic Utility of this compound
This compound is a valuable bifunctional molecule in organic synthesis. The presence of the benzyl ether provides a stable protecting group for the hydroxyl functionality, while the terminal iodide serves as an excellent leaving group in nucleophilic substitution reactions.[4][5] This dual functionality makes it an important intermediate for the introduction of a benzyloxyethyl moiety in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] The conversion of the parent alcohol, 2-benzyloxyethanol, to the corresponding iodide is a fundamental yet critical transformation that requires a reliable and efficient protocol.[6]
The Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a halogen (in this case, iodine), is a well-established method for the conversion of primary and secondary alcohols to their corresponding alkyl halides.[2][7] This reaction is known for its mild conditions and high yields, proceeding via an Sɴ2 mechanism which, for chiral alcohols, results in an inversion of stereochemistry.[2][6] The selection of this method for the synthesis of this compound is predicated on its efficiency and the commercial availability and stability of the required reagents.
Reaction Mechanism and Rationale
The conversion of 2-benzyloxyethanol to this compound via the Appel reaction proceeds through a series of well-understood steps. The underlying principle is the in-situ generation of an alkoxyphosphonium iodide intermediate, which renders the hydroxyl group a good leaving group.
-
Activation of Triphenylphosphine: Iodine reacts with triphenylphosphine to form a triphenylphosphine-iodine adduct.
-
Formation of the Alkoxyphosphonium Salt: The alcohol, 2-benzyloxyethanol, attacks the activated phosphorus center, displacing an iodide ion and forming an alkoxyphosphonium iodide salt. This step is crucial as it converts the poor leaving group (hydroxyl) into a much better one (oxytriphenylphosphonium).
-
Nucleophilic Attack: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in an Sɴ2 fashion.[2][6] This results in the formation of the desired product, this compound, and triphenylphosphine oxide as a byproduct.
The choice of imidazole as an additive, as described in some protocols, can facilitate the reaction by acting as a mild base and activating the alcohol.[3] However, for a primary alcohol like 2-benzyloxyethanol, the reaction often proceeds efficiently without it.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Benzyloxyethanol | ≥98% | Sigma-Aldrich | 622-08-2 | Starting material.[8] |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | 603-35-0 | Reagent.[9][10] |
| Iodine (I₂) | ≥99.8% | Sigma-Aldrich | 7553-56-2 | Reagent. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Sodium thiosulfate (Na₂S₂O₃) | ACS reagent | Fisher Scientific | 7772-98-7 | For quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific | 144-55-8 | For washing. |
| Brine (Saturated NaCl solution) | ACS reagent | Fisher Scientific | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the triphenylphosphine has completely dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.2 equivalents) portion-wise to the stirred solution. The solution will turn dark brown.
-
Addition of Alcohol: In a separate flask, prepare a solution of 2-benzyloxyethanol (1.0 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[11]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[12]
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.[9][13]
-
Iodine: Is corrosive and can cause severe burns. It is also harmful if inhaled or swallowed. Handle with care.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Ensure proper ventilation.
-
Quenching: The quenching of excess iodine with sodium thiosulfate is an exothermic reaction. Perform this step with caution.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.[9][10][12][13]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to slightly yellow liquid.[1]
-
Molecular Formula: C₉H₁₁IO[1]
-
Molecular Weight: 262.09 g/mol [1]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Refractive Index: n20/D 1.578
Conclusion
The protocol described in this application note provides a reliable and high-yield method for the synthesis of this compound from 2-benzyloxyethanol using the Appel reaction. The detailed step-by-step procedure, mechanistic insights, and safety guidelines are intended to enable researchers to successfully and safely perform this important transformation in a laboratory setting.
References
- J. Org. Chem. 2000, 65, 9, 2830–2833. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]
- Master Organic Chemistry.
- YouTube. Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. [Link]
- Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. [Link]
- University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]
- Organic Chemistry Portal.
- YouTube. Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. [Link]
- Synthetic Communications. Facile Conversion of Primary and Secondary Alcohols to Alkyl Iodides. [Link]
- A MATERIAL SAFETY DATA SHEET ETHYLTRIPHENYLPHOSPHONIUM IODIDE. [Link]
- LookChem. Cas 54555-84-9,this compound. [Link]
- Inchem.org. ICSC 0700 - TRIPHENYLPHOSPHINE. [Link]
- Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]
- Organic Chemistry Portal.
- PubChem. This compound. [Link]
- PubChem. 2-(Benzyloxy) ethanol. [Link]
- Google Patents. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane.
- Organic Syntheses.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. digscholarship.unco.edu [digscholarship.unco.edu]
- 7. youtube.com [youtube.com]
- 8. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sodiumiodide.net [sodiumiodide.net]
- 13. ICSC 0700 - TRIPHENYLPHOSPHINE [inchem.org]
Application Notes & Protocols: The Strategic Use of 1-Benzyloxy-2-iodoethane in Modern Organic Synthesis
Introduction: A Versatile Bifunctional Reagent
1-Benzyloxy-2-iodoethane is a valuable bifunctional reagent in organic synthesis, prized for its unique combination of a reactive primary alkyl iodide and a masked primary alcohol, protected as a benzyl ether.[1] This structure allows for the introduction of a 2-(benzyloxy)ethyl moiety onto a wide range of nucleophiles. The presence of the terminal iodide, an excellent leaving group, facilitates nucleophilic substitution reactions, while the benzyl ether provides a stable protecting group that can be selectively removed under standard conditions.[2] This dual functionality makes it an essential building block in the synthesis of complex organic molecules, pharmaceuticals, and research compounds.[1]
Its utility stems from the high reactivity of the carbon-iodine bond towards nucleophilic attack and its ability to participate in transition-metal-catalyzed cross-coupling reactions.[3][4] The subsequent deprotection of the benzyl ether, typically via catalytic hydrogenolysis, unmasks a primary hydroxyl group, providing a handle for further synthetic transformations.
Physicochemical Properties of this compound
The following table summarizes the key physical and chemical properties of this reagent, providing essential data for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 54555-84-9 | [1][5] |
| Molecular Formula | C₉H₁₁IO | [1][5] |
| Molecular Weight | 262.09 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 83-87 °C (at 0.5 Torr) | [1][7] |
| Density | ~1.598 g/cm³ (Predicted) | [1][6][7] |
| Refractive Index (n20/D) | ~1.578 | [1][7] |
| Sensitivity | Light Sensitive | [1][6] |
Critical Safety & Handling Protocols
This compound is classified as a toxic substance and requires careful handling to minimize exposure.[5][8] Adherence to strict safety protocols is mandatory.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] It is light-sensitive and should be stored in an opaque container.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[8] Recommended storage temperature is 2-8°C.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Core Application: The 2-(Benzyloxy)ethyl Moiety in Nucleophilic Alkylation
The most prevalent application of this compound is as an electrophile in Sₙ2 reactions. The C-I bond is highly polarized and susceptible to attack by a variety of nucleophiles, providing a reliable method for installing the 2-(benzyloxy)ethyl group.
Causality of Experimental Design:
The choice of base and solvent is critical for successful alkylation and is dictated by the pKa of the nucleophile's conjugate acid.
-
Strong Bases (e.g., NaH, KHMDS): Required for deprotonating weakly acidic nucleophiles like alcohols (pKa ~16-18) to form the corresponding alkoxides. Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation without interfering with the nucleophile.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): Sufficient for more acidic nucleophiles such as phenols (pKa ~10), thiols (pKa ~10.5), and secondary amines (pKa ~11). Solvents like acetonitrile (ACN) or DMF are commonly used. The use of a milder base prevents unwanted side reactions.
Workflow for Nucleophilic Alkylation
The diagram below illustrates a generalized workflow for the alkylation of a generic nucleophile (Nu-H) using this compound.
Caption: Generalized workflow for Sₙ2 alkylation reactions.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details the synthesis of N-benzyl-N-(2-(benzyloxy)ethyl)aniline.
Materials:
-
N-benzylaniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc), Diethyl ether (Et₂O), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-benzylaniline (1.00 g, 5.46 mmol) and anhydrous potassium carbonate (1.51 g, 10.9 mmol).
-
Add anhydrous acetonitrile (25 mL) via syringe.
-
Add this compound (1.72 g, 6.55 mmol) to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:EtOAc).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes to 95:5 Hexanes:EtOAc) to yield the desired product.
Application in Protecting Group Strategies
The 2-(benzyloxy)ethyl group can be viewed as a protected form of a 2-hydroxyethyl moiety. This strategy is particularly useful when a primary alcohol needs to be masked during multi-step synthesis while a reactive site is introduced.
Deprotection (Cleavage) Strategy:
The benzyl ether is robust to a wide range of conditions but can be cleaved reliably via catalytic hydrogenolysis. This process regenerates the primary alcohol, which can then be used in subsequent reactions.
-
Reagents: Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen gas (H₂, 1 atm or balloon), or a transfer hydrogenation source like ammonium formate.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Mechanism: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen, releasing toluene as a byproduct.
Caption: Deprotection of the 2-(benzyloxy)ethyl group.
Application in Palladium-Catalyzed Cross-Coupling Reactions
While less common than aryl or vinyl iodides, primary alkyl iodides like this compound can serve as coupling partners in various palladium-catalyzed reactions. The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions to favor oxidative addition and prevent common side reactions like β-hydride elimination.
Conceptual Framework:
-
Suzuki-Miyaura Coupling: Coupling with an organoboron reagent (R-B(OR)₂) to form a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.
-
Sonogashira Coupling: Coupling with a terminal alkyne to form a C(sp³)–C(sp) bond. This often requires specific catalytic systems to be efficient with alkyl halides.[10]
-
Heck-Type Reactions: Coupling with an alkene, though challenging for unactivated alkyl halides.
The enhanced reactivity of the carbon-iodine bond compared to C-Br or C-Cl bonds makes this compound a more suitable alkyl halide substrate for these transformations, as the oxidative addition step is often rate-limiting.[3]
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with an arylboronic acid. Note: Optimization of ligand and base is often necessary for novel substrates.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (2 M)
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube, add 4-methoxyphenylboronic acid (205 mg, 1.35 mmol) and Pd(PPh₃)₄ (52 mg, 0.045 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) followed by this compound (236 mg, 0.90 mmol).
-
Add the aqueous K₃PO₄ solution (1.35 mL, 2.7 mmol) via syringe.
-
Seal the tube and heat the biphasic mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with diethyl ether (20 mL), and transfer to a separatory funnel.
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate 1-methoxy-4-(2-(benzyloxy)ethyl)benzene.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-(benzyloxy)ethyl functional group. Its primary utility lies in Sₙ2 alkylations with a broad range of nucleophiles, a process made efficient by the excellent leaving group ability of iodide. Furthermore, its role as a protected hydroxyethyl synthon and its potential, albeit more challenging, application in cross-coupling reactions underscore its importance as a strategic building block. Proper adherence to safety protocols is paramount for its use. The protocols and insights provided herein serve as a practical guide for researchers to effectively harness the synthetic potential of this valuable compound.
References
- This compound - LookChem.[Link]
- This compound - PubChem.[Link]
- This compound, 97% - Labchem.[Link]
- SAFETY DATA SHEET - Iodoethane - Harper College.[Link]
- Mechanistic Studies of Reactive Oxygen Species Mediated Electrochemical Radical Reactions of Alkyl Iodides - The Royal Society of Chemistry.[Link]
- Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl) - Semantic Scholar.[Link]
- Reactivity and mechanism in some substitution reactions of benzyltrialkyltins. - Journal of the Chemical Society, Perkin Transactions 2.[Link]
- Saudi MoH Protocol for Adult and Pedi
- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-] - Organic Syntheses Procedure.[Link]
- Protecting groups - Royal Society of Chemistry.[Link]
- Anaphylaxis or allergic reactions | Adult ECAT protocol - Agency for Clinical Innov
- Emergency treatment of anaphylaxis Guidelines for healthcare providers - Resuscit
- Emergency treatment of anaphylactic reactions - guidelines for healthcare providers - Resuscit
- Mechanistic studies of a “Declick” reaction - Chemical Science (RSC Publishing).[Link]
- Protecting Groups in Organic Synthesis - UT Southwestern.[Link]
- Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfon
- Iodine(V) Reagents in Organic Synthesis. Part 4. - Baran Lab.[Link]
- Mechanistic Insights into Benzyne Formation via 1,2-di-iodobenzene Photolysis - ResearchG
- 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field - Wiley-VCH.[Link]
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - ResearchG
- Policy for the Management of Allergic Reactions and/or Hypersensitivity due to Chemotherapy and Monoclonal Antibodies - Northern Cancer Alliance.[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 1-Benzyloxy-2-iodoethane in Williamson Ether Synthesis: A Guide for Advanced Organic Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Williamson ether synthesis remains a cornerstone for the construction of ether linkages. This venerable reaction, typically involving the SN2 displacement of a halide by an alkoxide, offers a reliable and versatile route to a vast array of molecular architectures. This guide provides an in-depth exploration of a specialized, yet highly valuable, alkylating agent: 1-benzyloxy-2-iodoethane . We will delve into its reactivity, provide detailed protocols for its use, and discuss its strategic applications in complex molecule synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its synthetic potential.
The Scientific Underpinnings: Mechanism and Reactivity Profile
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, respectively. This is followed by the attack of the nucleophile on the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt byproduct.
The efficacy of this compound as an alkylating agent in this context is rooted in several key molecular features:
-
Excellent Leaving Group: The iodide atom is an exceptional leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This facilitates the SN2 displacement even with less reactive nucleophiles.
-
Primary Alkyl Halide: The iodine is attached to a primary carbon, which is ideal for SN2 reactions as it minimizes steric hindrance, thereby favoring the backside attack of the nucleophile.
-
The Benzyl Ether Moiety: The presence of the benzyloxy group introduces a valuable functional handle. It can serve as a stable protecting group for a hydroxyl functionality, which can be selectively removed under various conditions (e.g., hydrogenolysis) in later synthetic steps. This makes this compound a bifunctional reagent, capable of both ether formation and introducing a protected hydroxyl group.
A potential competing side reaction, particularly with sterically hindered or strongly basic alkoxides, is the E2 elimination. However, due to the primary nature of the halide in this compound, this is generally less of a concern compared to secondary or tertiary alkyl halides.
Synthesis of the Alkylating Agent: this compound
The starting material for many applications, this compound, can be readily synthesized from commercially available 2-benzyloxyethanol. A common and effective method involves the use of triphenylphosphine and iodine in the presence of a mild base like imidazole.
Protocol for the Synthesis of this compound
This protocol is adapted from a procedure described in the doctoral thesis of Egan, B. A. (2013).
Materials:
-
2-Benzyloxyethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-benzyloxyethanol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Sequentially add imidazole (1.2 eq), triphenylphosphine (1.1 eq), and iodine (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Application Notes and Protocols for Williamson Ether Synthesis
The following protocols provide a framework for the utilization of this compound in Williamson ether synthesis with both phenolic and aliphatic alcohols.
General Protocol for the Alkylation of Phenols
This protocol is based on established Williamson ether synthesis conditions.
Materials:
-
Substituted Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the phenol (1.0 eq) and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) in anhydrous acetonitrile or DMF, add this compound (1.1-1.2 eq) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Alkylation of Aliphatic Alcohols
For less acidic aliphatic alcohols, a stronger base is typically required to generate the alkoxide.
Materials:
-
Aliphatic Alcohol
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by TLC. Gentle heating (40-50 °C) may be required for less reactive alcohols.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Specific Application: Synthesis of (R)-6-(benzyloxy)hex-3-yn-2-ol
The following is an adapted procedure from the doctoral thesis of Cheng, X. (2021), demonstrating the use of this compound in the synthesis of a more complex molecule.[1] In this example, an in-situ generated lithium acetylide acts as the nucleophile to open an epoxide, followed by an intramolecular-like Williamson ether synthesis. For the purpose of illustrating the use of this compound, we will focus on the ether formation step with a protected alcohol precursor.
A representative reaction of a protected secondary alcohol with this compound yielded the corresponding ether in 63% overall yield. [1] This demonstrates the utility of this reagent in multi-step syntheses.
| Parameter | General Condition |
| Nucleophile | Phenols, Primary & Secondary Alcohols |
| Base | K₂CO₃, Cs₂CO₃ (for phenols); NaH, KH (for alcohols) |
| Solvent | Acetonitrile, DMF (for phenols); THF, DMF (for alcohols) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4 - 18 hours |
| Workup | Aqueous workup and extraction |
| Purification | Flash column chromatography |
Strategic Applications in Drug Discovery and Development
The benzyloxyethyl moiety introduced by this compound is a valuable structural motif in medicinal chemistry. The ether linkage is generally stable under physiological conditions, and the terminal benzyl group can be a site for further functionalization or can be removed to unmask a primary alcohol for subsequent reactions. This makes this compound a useful building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Furthermore, the iodo-precursor allows for the potential introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) or as radiotracers in preclinical studies. While direct radioiodination of this compound is not the standard approach, its synthesis from radio-iodide and a suitable precursor (e.g., a tosylate or mesylate of 2-benzyloxyethanol) is a feasible strategy for the preparation of radiolabeled ethers.
Visualizations
Reaction Mechanism
Caption: A generalized experimental workflow for the Williamson ether synthesis.
References
- Cheng, X. (2021). [Dissertation Title Not Available]. UC Santa Barbara.
- Egan, B. A. (2013). Towards the synthesis of the ajudazols. PhD thesis, University of Glasgow.
Sources
Protocol for N-alkylation of Amines with 1-Benzyloxy-2-iodoethane: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery
The N-alkylation of amines is a cornerstone transformation in organic and medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules.[1] This reaction introduces an alkyl group onto a nitrogen atom, a modification that can profoundly influence a molecule's pharmacological profile. For researchers in drug development, the ability to precisely modify the amine functionality is critical for optimizing lead compounds, enhancing target affinity, modulating pharmacokinetic properties, and conducting structure-activity relationship (SAR) studies.[1]
Among the diverse toolkit of alkylating agents, 1-Benzyloxy-2-iodoethane stands out as a particularly useful reagent. The benzyloxyethyl moiety it introduces is a common structural motif in pharmaceuticals, offering a combination of steric bulk, lipophilicity, and potential for further chemical modification through debenzylation. This guide provides a detailed protocol for the N-alkylation of amines using this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Core Principles and Mechanistic Overview
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. The carbon-iodine bond is polarized due to the higher electronegativity of iodine, rendering the carbon susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, facilitating the forward reaction.
A critical consideration in the N-alkylation of primary and secondary amines is the potential for over-alkylation. The product of the initial alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkylating agent to form tertiary amines or even quaternary ammonium salts.[2] To achieve selective mono-alkylation, careful control of reaction conditions, particularly stoichiometry, is paramount.[2]
Synthesis of the Alkylating Agent: this compound
Prior to performing the N-alkylation, the requisite alkylating agent, this compound, must be synthesized. A reliable method for this conversion from the commercially available 2-(Benzyloxy)ethanol involves the use of triphenylphosphine and iodine. This approach is favored for its mild reaction conditions and good yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Benzyloxy)ethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 equivalents) portion-wise at 0 °C (ice bath). Stir the resulting slurry for 15 minutes.
-
Slowly add a solution of 2-(Benzyloxy)ethanol (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.
N-Alkylation of Amines with this compound: A General Protocol
The following protocol provides a general framework for the N-alkylation of a variety of primary and secondary amines. Optimization of specific parameters such as temperature, reaction time, and solvent may be necessary depending on the nucleophilicity and steric hindrance of the amine substrate.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of this compound and its subsequent use in the N-alkylation of amines.
Detailed Experimental Protocol
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 to 2.0 equivalents to favor mono-alkylation), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the amine's reactivity (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(benzyloxy)ethyl)amine.
Reaction Mechanism Diagram
Caption: The SN2 mechanism for the N-alkylation of an amine with this compound.
Representative Data and Substrate Scope
The success of the N-alkylation reaction is highly dependent on the nature of the amine substrate. The following table provides representative reaction conditions and expected outcomes for different classes of amines.
| Amine Substrate | Amine:Iodide Ratio | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Aniline | 2:1 | K₂CO₃ | DMF | 80-100 | 12-24 | 60-75 | Aromatic amines are less nucleophilic and may require higher temperatures and longer reaction times.[3] |
| Benzylamine | 2:1 | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 75-90 | Primary aliphatic amines are generally more reactive than aromatic amines. |
| Piperidine | 1.5:1 | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 80-95 | Secondary cyclic amines are highly nucleophilic and react readily.[4] |
| Morpholine | 1.5:1 | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 85-98 | Similar to piperidine, morpholine is a reactive secondary amine.[5] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive amine | Increase reaction temperature and/or switch to a more polar aprotic solvent like DMF or DMSO. |
| Poor quality of alkylating agent | Ensure the this compound is pure and has not decomposed. | |
| Ineffective base | Use a stronger, non-nucleophilic base such as DBU or NaH (with appropriate caution). | |
| Over-alkylation | Stoichiometry favors di-alkylation | Increase the excess of the amine starting material (e.g., 3-5 equivalents). |
| High concentration of alkylating agent | Add the this compound slowly using a syringe pump. | |
| Difficult purification | Unreacted starting materials and byproducts | Ensure the workup procedure effectively removes the base and any salts. Optimize chromatography conditions. |
Conclusion: A Versatile Tool for Amine Diversification
The N-alkylation of amines with this compound is a robust and versatile method for introducing the valuable benzyloxyethyl moiety into a wide range of molecular scaffolds. By carefully controlling the reaction parameters, particularly stoichiometry and the choice of base and solvent, researchers can achieve high yields of the desired mono-alkylated products. This protocol, along with the provided troubleshooting guide, serves as a comprehensive resource for scientists and drug development professionals seeking to leverage this important transformation in their synthetic endeavors. The ability to predictably and efficiently modify amine functionality is a powerful tool in the quest for novel and improved therapeutics.
References
- BenchChem. (2025).
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem.
- LookChem. (n.d.). Cas 54555-84-9, this compound. LookChem.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-(Benzyloxy)ethanol. Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
- BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. BenchChem.
Sources
Application of 1-Benzyloxy-2-iodoethane in pharmaceutical intermediate synthesis
An Application Guide for the Strategic Use of 1-Benzyloxy-2-iodoethane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of a Bifunctional Reagent
In the intricate landscape of multi-step pharmaceutical synthesis, the selection of building blocks is paramount to achieving efficiency, high yields, and molecular complexity. This compound (CAS 54555-84-9) has emerged as a valuable reagent for precisely this purpose.[1] It is a bifunctional molecule that serves as a synthetic equivalent of a protected 2-hydroxyethyl cation. Its utility is rooted in a simple yet elegant design: an iodine atom, an excellent leaving group for nucleophilic substitution reactions, and a benzyl ether, one of the most robust and versatile protecting groups for hydroxyl functionalities in organic synthesis.[2][3]
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural descriptions to elucidate the causality behind its use. We will cover its primary applications in N- and O-alkylation, the critical strategies for the subsequent deprotection step, and provide detailed, field-proven protocols for its implementation in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its safe and effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54555-84-9 | [1][4][5] |
| Molecular Formula | C₉H₁₁IO | [1][4][5] |
| Molecular Weight | 262.09 g/mol | [1][4][6] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 83-87 °C at 0.5 Torr | [1][5] |
| Density | ~1.598 g/cm³ (Predicted) | [1][5] |
| Refractive Index | n20/D 1.578 | [4][5] |
| Sensitivity | Light Sensitive | [1] |
Safety & Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its light sensitivity, it should be stored in an amber bottle, protected from light.
Core Application I: N-Alkylation for the Construction of Bioactive Scaffolds
The introduction of an N-(2-hydroxyethyl) moiety is a common strategy in drug design to enhance solubility and provide a key hydrogen bonding group. This compound allows for the introduction of this group in a protected form via a classic S_N2 reaction with primary or secondary amines.
Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbon bearing the iodine atom. The choice of a non-protic solvent is crucial to prevent solvation of the nucleophile, while a mild base is often employed to scavenge the HI generated in situ, driving the reaction to completion. The steric accessibility of the primary iodide facilitates this reaction, making it highly efficient for a wide range of amine substrates.[7]
Case Study: Synthesis of a Viloxazine Precursor
Viloxazine, a selective norepinephrine reuptake inhibitor, features a morpholine ring, a scaffold often constructed through intramolecular cyclization or multi-step sequences involving N-alkylation.[8][9] While various routes to Viloxazine exist, the N-alkylation of a precursor amine with a reagent like this compound represents a plausible and strategically sound approach to building key intermediates. For instance, reacting 2-aminophenol with this compound would form an intermediate that, after subsequent steps, could lead to morpholine-like structures.
Caption: Workflow for N-alkylation using this compound.
Protocol 1: General N-Alkylation of a Secondary Amine
Objective: To synthesize an N-alkylated product by reacting a secondary amine with this compound.
Materials:
-
Secondary Amine (e.g., Morpholine, 1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq), anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine), and anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension under an inert atmosphere (Nitrogen or Argon).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(2-benzyloxyethyl)amine product.
Core Application II: O-Alkylation via Williamson Ether Synthesis
The formation of ether linkages is fundamental to medicinal chemistry. This compound is an excellent alkylating agent for phenols and alcohols in the Williamson ether synthesis.[10] This reaction introduces the benzyloxyethyl ether moiety, which can serve as a flexible linker or a protected hydroxyl group in a synthetic sequence.
Mechanistic Rationale: The reaction requires the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic alkoxide or phenoxide. This anion then displaces the iodide from this compound. For alcohols, a strong base like sodium hydride (NaH) in an aprotic solvent like THF is standard. For more acidic phenols, a weaker base such as potassium carbonate in acetone or DMF is often sufficient.[11]
Caption: Workflow for O-alkylation (Williamson Ether Synthesis).
Protocol 2: O-Alkylation of a Phenol
Objective: To synthesize a 2-benzyloxyethyl aryl ether from a substituted phenol.
Materials:
-
Substituted Phenol (e.g., 4-Methoxyphenol, 1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
1 M aqueous HCl solution
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Caution: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous THF (approx. 0.3 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.3 eq) portion-wise. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Re-cool the mixture to 0 °C and add this compound (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of deionized water.
-
Partition the mixture between diethyl ether and water. Separate the layers.
-
Wash the organic layer with 1 M HCl (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Strategic Deprotection: Unveiling the Hydroxyl Group
The ultimate value of the benzyloxyethyl group lies in the ability to selectively remove the benzyl ether to reveal the primary alcohol. This deprotection step is often one of the final transformations in a synthetic sequence, requiring conditions that preserve the integrity of the rest of the molecule.
Primary Method: Catalytic Hydrogenolysis The most common and efficient method for benzyl ether cleavage is catalytic hydrogenolysis.[2] The reaction involves hydrogen gas and a palladium catalyst (typically 5-10% Pd on carbon). The C-O bond is cleaved, yielding the desired alcohol and toluene as the only byproduct, which simplifies purification.
Advantages:
-
High yields and clean conversions.
-
Mild reaction conditions (room temperature, atmospheric pressure).
-
Simple workup (filtration of the catalyst).
Limitations:
-
Incompatible with other reducible functional groups such as alkenes, alkynes, azides, and nitro groups.[3][12]
-
The catalyst can be pyrophoric and requires careful handling.
Alternative Methods: For substrates sensitive to hydrogenation, oxidative cleavage (e.g., with DDQ) or ozonolysis can be employed, although these methods may have their own functional group incompatibilities.[3][12][13]
Caption: Catalytic hydrogenolysis for benzyl ether deprotection.
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
Objective: To deprotect a benzyloxyethyl-containing intermediate to yield the corresponding primary alcohol.
Materials:
-
Benzyloxyethyl Intermediate (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% w/w (5-10 mol% Pd)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyloxyethyl intermediate (1.0 eq) in ethanol in a round-bottom or Parr shaker flask.
-
Carefully , under an inert atmosphere, add the Pd/C catalyst. Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air. It is often added as a slurry in the reaction solvent.
-
Seal the flask and purge the system by evacuating and backfilling with H₂ gas three times.
-
Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Once complete, carefully purge the system with an inert gas (Nitrogen or Argon) to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (ethanol).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.
-
The product is often pure enough for subsequent steps, but can be purified further by chromatography or recrystallization if necessary.
Conclusion
This compound is a highly effective and strategic reagent in pharmaceutical synthesis. Its ability to participate in robust C-N and C-O bond-forming reactions allows for the reliable introduction of a protected hydroxyethyl moiety. The stability of the benzyl ether protecting group throughout various reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, provides chemists with a powerful tool for the construction of complex drug intermediates. The protocols and insights provided in this guide are intended to enable researchers to confidently and effectively leverage this versatile building block in their synthetic endeavors.
References
- LookChem. This compound. [Link]
- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
- ResearchGate. Deprotection of benzyl in ether substrates | Download Scientific Diagram. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. [Link]
- Google Patents.
- J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
- Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Pharmaceutical Technology.
- National Center for Biotechnology Information. This compound | C9H11IO | CID 10355314 - PubChem. [Link]
- Google Patents. (12)
- Chemija. Reactions of benzyloxy- and benzhydryloxyethoxyalkynes with heterocyclic amines. [Link]
- Google Patents. (12)
- Organic Chemistry Portal.
- National Center for Biotechnology Information. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC. [Link]
- ResearchGate. (PDF) Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. [Link]
- Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
- ResearchGate. Efficient Synthesis of 1-Benzyloxyphenyl-3-phenylacetones | Request PDF. [Link]
- National Center for Biotechnology Information. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed. [Link]
- Der Pharma Chemica.
- Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
- National Center for Biotechnology Information. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC. [Link]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 9. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Application Notes: 1-Benzyloxy-2-iodoethane for the Protection of Alcohols
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations.[1][2] This guide provides an in-depth technical overview of the benzyloxyethyl (BE) group as a robust protecting moiety for alcohols, utilizing 1-benzyloxy-2-iodoethane as the key alkylating agent. We will explore the underlying chemical principles, provide validated, step-by-step protocols for both protection and deprotection, and discuss the strategic advantages of this methodology for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the Benzyloxyethyl Protecting Group
Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified.[1][2] Among the most reliable and widely used protecting groups for hydroxyl functions are benzyl ethers, prized for their stability across a broad spectrum of reaction conditions, including mildly acidic and basic environments. [cite: 4 (from initial search), 11 (from initial search)]
The benzyloxyethyl (OCH₂CH₂OCH₂Ph) group, an extension of the classical benzyl ether, offers the same core stability with the introduction of an ethylene glycol spacer. This modification can influence the physical properties of the protected molecule, such as solubility, and presents a specific reagent for its installation: this compound. This primary alkyl iodide is an excellent electrophile for the Williamson ether synthesis, a classic and efficient method for forming ether linkages. [cite: 3 (from initial search), 7 (from initial search), 9 (from initial search)]
Key Advantages:
-
Robust Stability: The benzyloxyethyl ether is stable to a wide range of non-reductive conditions, including many nucleophilic, basic, and mildly acidic reagents.
-
Efficient Installation: Protection proceeds via the high-yielding and reliable Williamson ether synthesis, an S(_N)2 reaction. [cite: 1 (from initial search), 3 (from initial search), 7 (from initial search)]
-
Mild and Selective Deprotection: The key to the utility of benzyl-type ethers is their facile cleavage under mild reductive conditions, most commonly catalytic hydrogenolysis.[3][4][5] This deprotection strategy is orthogonal to many other protecting groups (e.g., acid-labile silyl ethers or base-labile esters), enabling complex, selective transformations.
Synthesis of the Reagent: this compound
The protecting group is only as useful as its reagent is accessible. This compound can be readily prepared in two steps from commercially available starting materials.
-
Step 1: Monobenzylation of Ethylene Glycol. Ethylene glycol is treated with a benzyl halide (e.g., benzyl bromide) under basic conditions (e.g., sodium hydride) in a Williamson ether synthesis to afford 2-(benzyloxy)ethanol.[6][7]
-
Step 2: Iodination. The primary alcohol of 2-(benzyloxy)ethanol is converted to the corresponding iodide. A common and effective method is the Appel reaction, using triphenylphosphine and iodine. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by iodide in a Finkelstein reaction.[7]
This straightforward synthesis ensures a reliable supply of the key reagent for protection reactions.
Protection of Alcohols: The Williamson Ether Synthesis
The protection of an alcohol (R-OH) with this compound is a classic Williamson ether synthesis. The reaction proceeds via an S(_N)2 mechanism, where the alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound, displacing the iodide leaving group. [cite: 1 (from initial search), 3 (from initial search), 9 (from initial search), 10 (from initial search)]
Mechanism of Protection
Caption: Williamson ether synthesis for alcohol protection.
Experimental Protocol: General Procedure for Benzyloxyethyl Protection
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)[8]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate.
-
Dissolve the alcohol in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Re-cool the mixture to 0 °C and add this compound dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyloxyethyl-protected alcohol.
Substrate Scope and Expected Yields
This method is highly effective for primary and secondary alcohols. Tertiary alcohols may give lower yields due to steric hindrance. Phenols are also excellent substrates.
| Substrate Type | Base | Solvent | Typical Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | DMF | 12-18 | 85-95% |
| Secondary Alcohol | NaH | DMF/THF | 16-24 | 70-90% |
| Phenol | K₂CO₃ | DMF | 8-12 | 90-98% |
Note: These are representative yields. Actual yields are substrate-dependent.
Deprotection of the Benzyloxyethyl Group
The primary advantage of the benzyloxyethyl group is its clean removal via catalytic hydrogenolysis, which cleaves the benzylic C-O bond.[3] This method is exceptionally mild and tolerant of many other functional groups.
Mechanism of Deprotection
Caption: Deprotection via catalytic hydrogenolysis.
Experimental Protocols for Deprotection
Materials:
-
Benzyloxyethyl-protected substrate
-
Palladium on carbon (Pd/C), 10% w/w (5-10 mol% Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected substrate in EtOH or EtOAc in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator is recommended.
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 2-12 hours).
-
Once complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
This method is an excellent alternative when a hydrogen gas cylinder is unavailable or undesirable. It uses a hydrogen donor in solution.[9][10][11]
Materials:
-
Benzyloxyethyl-protected substrate
-
Palladium on carbon (Pd/C), 10% w/w (10-20 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid or Ammonium formate (HCO₂NH₄) as the hydrogen donor[9][10]
Procedure:
-
Dissolve the protected substrate in MeOH or EtOH.
-
Add the 10% Pd/C catalyst.
-
Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate or an excess of formic acid).
-
Heat the mixture to a gentle reflux (40-60 °C) and stir.
-
Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Cool the reaction to room temperature and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate. If formic acid was used, a basic workup may be required to remove it. If ammonium formate was used, the salts can typically be removed by partitioning between water and an organic solvent.
-
Purify as needed.
Deprotection Method Selection
| Method | Catalyst / Reagents | Conditions | Advantages | Disadvantages |
| Hydrogenolysis | H₂, 10% Pd/C | RT, 1 atm H₂ | Very clean, byproducts are volatile (toluene).[5] | Requires H₂ gas handling; may reduce other functional groups (alkenes, alkynes, nitro groups). |
| Transfer Hydrogenation | HCO₂NH₄, 10% Pd/C | Reflux (40-80 °C) | No H₂ gas required, often faster.[9] | Requires heating; removal of donor byproducts. |
Self-Validating Systems and Trustworthiness
The protocols described are inherently self-validating through rigorous monitoring.
-
TLC Analysis: The progress of both the protection and deprotection reactions can be easily tracked by TLC. A successful protection will show the disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the ether product. Conversely, deprotection will show the disappearance of the protected ether and the appearance of the more polar alcohol product.
-
Spectroscopic Confirmation: The identity and purity of the products should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). In ¹H NMR, the successful protection will be marked by the appearance of characteristic peaks for the benzylic protons (~4.5 ppm) and the ethylene spacer. Deprotection is confirmed by the disappearance of these signals.
By adhering to these analytical checks, researchers can ensure the fidelity of each step before proceeding in a synthetic sequence.
Conclusion
The use of this compound to install a benzyloxyethyl protecting group on alcohols is a highly reliable and strategic choice in organic synthesis. The resulting ether is robust and stable, while its removal via catalytic hydrogenolysis is mild, efficient, and orthogonal to many common protecting groups. The protocols detailed herein provide a comprehensive guide for the successful application of this valuable technique.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492.
- LookChem. (n.d.). This compound. CAS 54555-84-9.
- Sallam, M., & Tavecchia, P. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-6.
- ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers.
- YouTube. (2018, December 31). benzyl ether cleavage.
- Török, B., Balázsik, K., & Bálint, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 455-457.
- ResearchGate. (2025). Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate.
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
- National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)ethanol. PubChem Compound Summary for CID 12141.
- PrepChem.com. (n.d.). Synthesis of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
Sources
- 1. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Deprotection of the Benzyloxyethyl Group from 1-Benzyloxy-2-iodoethane Derivatives
Introduction
The benzyloxyethyl group serves as a valuable protecting group for hydroxyl functionalities in the intricate landscape of multi-step organic synthesis. Its inherent stability across a range of reaction conditions provides a robust shield for alcohols. However, the successful execution of a synthetic route hinges on the selective and efficient removal of such protecting groups at the appropriate stage. This guide provides a comprehensive examination of the deprotection of the benzyloxyethyl group, with a specific focus on the challenges and methodologies associated with its cleavage from 1-benzyloxy-2-iodoethane derivatives. The presence of a vicinal iodine atom introduces a layer of complexity, necessitating careful consideration of reagent choice and reaction conditions to avoid undesired side reactions.
This document is intended for researchers, scientists, and professionals in drug development who are engaged in complex molecule synthesis. We will delve into the mechanistic underpinnings of various deprotection strategies, provide detailed, field-tested protocols, and offer insights to navigate the potential pitfalls of this transformation.
The Challenge: Vicinal Iodine Substitution
The primary challenge in the deprotection of this compound derivatives lies in the potential for the iodine atom to participate in or be susceptible to the reaction conditions employed for cleaving the benzyl ether. Standard deprotection methods must be carefully evaluated for their compatibility with the C-I bond. For instance, harsh reductive or certain oxidative conditions can lead to unintended deiodination or other side reactions, compromising the integrity of the target molecule. Therefore, the selection of a deprotection strategy must be guided by the principle of orthogonality, ensuring that the benzyloxyethyl group is cleaved while leaving the iodo-substituent intact.
Deprotection Methodologies: A Comparative Overview
Several strategies can be employed for the cleavage of benzyl ethers. The choice of method depends on the overall functionality of the substrate and the desired selectivity.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and often very clean method for the deprotection of benzyl ethers.[1][2][3] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][4]
Mechanism: The reaction is believed to proceed via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.[4]
Considerations for this compound Derivatives: A primary concern with this method is the potential for concurrent hydrogenolysis of the C-I bond. The success of this approach is highly dependent on the specific substrate and the catalyst activity. Careful monitoring and optimization of reaction conditions, such as hydrogen pressure and reaction time, are crucial to achieve selective debenzylation. In some cases, catalyst poisoning by the iodine-containing substrate can also be an issue.
Acid-Catalyzed Cleavage
Strong acids can effect the cleavage of benzyl ethers, although this method is generally limited to substrates that can withstand harsh acidic conditions.[5][6]
Mechanism: The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol.[6] Subsequent nucleophilic attack by a counter-ion or solvent molecule at the benzylic carbon leads to the cleavage of the C-O bond, often proceeding through a stable benzyl carbocation intermediate.[7]
Considerations for this compound Derivatives: The presence of the iodo group can potentially influence the stability of intermediates. Furthermore, the strong acids required can promote side reactions, such as elimination to form a vinyl ether, or other acid-labile group cleavages within the molecule. This method is generally less favored due to its lack of selectivity.
Oxidative Cleavage
Oxidative methods provide a valuable alternative to reductive and acid-catalyzed deprotection, particularly when other functional groups in the molecule are sensitive to those conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and oxoammonium salts have proven effective for the cleavage of benzylic ethers.[5][8][9][10]
Mechanism with DDQ: The mechanism for DDQ-induced deprotection is thought to involve a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation.[11] Subsequent steps lead to the formation of a hemiacetal which then collapses to the deprotected alcohol and a benzaldehyde derivative.[8] The reactivity of benzyl ethers towards DDQ is enhanced by electron-donating substituents on the aromatic ring.[5][9]
Mechanism with Oxoammonium Salts: Oxoammonium salts, such as 4-acetamido-TEMPO tetrafluoroborate, are proposed to react via a hydride transfer mechanism from the benzylic carbon to the oxoammonium cation.[8][10] This generates a benzylic cation that is trapped by water to form a hemiacetal, which then decomposes to the alcohol and the corresponding aromatic aldehyde.[8]
Considerations for this compound Derivatives: Oxidative methods are generally compatible with the iodo-substituent. However, the reaction conditions must be carefully controlled to prevent over-oxidation of the resulting alcohol, especially if it is a primary or secondary alcohol.[8][10] The choice of oxidant and reaction conditions can be tailored to achieve the desired selectivity.
Iodine-Mediated Deprotection
Interestingly, systems involving iodine itself can be employed for the deprotection of benzyl ethers. A notable example is the use of an iodine-triethylsilane (I₂–Et₃SiH) system.[12]
Mechanism: It is proposed that triethylsilyl iodide (Et₃SiI) is generated in situ, which acts as the actual promoter for the debenzylation.[12] The reaction proceeds to give the corresponding phenol or alcohol.[12]
Considerations for this compound Derivatives: While this method has been demonstrated for aryl benzyl ethers, its application to alkyl benzyl ethers, particularly those with a vicinal iodide, requires careful investigation.[12] The presence of elemental iodine and the in situ generation of silyl iodide could potentially lead to complex reaction pathways with the iodo-substituted substrate.
Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
This protocol is often a good starting point due to its generally mild conditions and compatibility with various functional groups.
Materials:
-
This compound derivative
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 - 1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Causality Behind Choices:
-
DCM/Water: The presence of water is crucial for the hydrolysis of the intermediate hemiacetal.[8]
-
0 °C: Starting the reaction at a lower temperature helps to control the reaction rate and minimize potential side reactions.
-
Saturated NaHCO₃: This basic wash is used to quench the reaction and remove the acidic hydroquinone byproduct formed from DDQ.
Protocol 2: Reductive Deprotection via Catalytic Hydrogenolysis
This protocol should be approached with caution and may require optimization to preserve the C-I bond.
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in MeOH or EtOAc.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of H₂ (balloon pressure or in a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction closely by TLC for the disappearance of the starting material and the formation of the product. It is critical to stop the reaction as soon as the starting material is consumed to minimize deiodination.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Pd/C: A standard and effective catalyst for hydrogenolysis.[1]
-
MeOH or EtOAc: Common solvents for hydrogenation that are relatively inert under these conditions.
-
Close Monitoring: Essential to prevent over-reduction and cleavage of the C-I bond. The reaction should be stopped as soon as the debenzylation is complete.
Data Presentation
| Deprotection Method | Reagents | Typical Conditions | Key Advantages | Potential Drawbacks |
| Oxidative Cleavage | DDQ | DCM/H₂O, 0 °C to rt | Good functional group tolerance, mild conditions. | Stoichiometric reagent required, potential for over-oxidation of the product. |
| Catalytic Hydrogenolysis | H₂/Pd-C | MeOH or EtOAc, rt, 1 atm H₂ | Clean reaction, byproducts are easily removed. | Potential for deiodination, catalyst poisoning.[4] |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Inert solvent, varied temperatures | Can be effective for robust substrates. | Harsh conditions, lack of selectivity, potential for elimination side reactions.[5] |
Visualization of Deprotection Pathways
Oxidative Cleavage with DDQ
Caption: Oxidative deprotection mechanism using DDQ.
Catalytic Hydrogenolysis
Caption: Experimental workflow for catalytic hydrogenolysis.
Conclusion
The deprotection of the benzyloxyethyl group from this compound derivatives presents a synthetic challenge that requires a careful and considered approach. While classical methods such as catalytic hydrogenolysis can be employed, they necessitate rigorous optimization to ensure the preservation of the sensitive iodo-substituent. Oxidative cleavage methods, particularly using DDQ, often provide a more reliable and selective alternative, demonstrating good compatibility with the C-I bond. The choice of the optimal deprotection strategy will ultimately be dictated by the specific molecular context and the presence of other functional groups. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions and successfully navigate this critical deprotection step in their synthetic endeavors.
References
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Boons, G. J., & Hale, K. J. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides with Dichlorodicyanoquinone. The Journal of Organic Chemistry, 65(23), 8153–8156.
- Beilstein Journal of Organic Chemistry. (2017). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 13, 2356–2362.
- ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Request PDF.
- YouTube. (2018). benzyl ether cleavage.
- Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent.
- Benchchem. (n.d.). Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers.
- Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?
- Thieme. (2018). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synthesis, 50(15), 2954-2960.
- YouTube. (2023). Cleavage of Ether | Anisole | Benzyl alkyl ether | Organic | Chemistry #neet #12chemistry.
- YouTube. (2019). synthesis & cleavage of benzyl ethers.
- Benchchem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Selective cleavage of benzyl ethers in the presence of other functional groups
<
Introduction: The Benzyl Ether as a Cornerstone Protecting Group and the Imperative of Selective Deprotection
In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the hydroxyl group stands out as a ubiquitous and highly reactive functionality. Its protection is often a prerequisite for achieving desired chemical transformations on other parts of a complex molecule. Among the arsenal of protecting groups available to the synthetic chemist, the benzyl ether has long been revered for its robustness and ease of installation.[1] Formed typically through a Williamson ether synthesis, benzyl ethers exhibit remarkable stability across a wide spectrum of reaction conditions, including acidic and basic media, and exposure to many oxidizing and reducing agents.[2][3]
However, the very stability that makes the benzyl ether an attractive protecting group also presents a significant challenge: its removal. The conditions required for debenzylation can be harsh, often employing strong acids or catalytic hydrogenation, which may not be compatible with other sensitive functional groups within the molecule.[1][2][4][5] This lack of orthogonality can lead to undesired side reactions, decomposition of the substrate, and ultimately, a lower overall yield of the target compound.[4] Consequently, the development of mild and selective methods for the cleavage of benzyl ethers in the presence of other functionalities is a critical area of research and a practical necessity for the modern synthetic chemist.
This application note provides a comprehensive guide to various strategies for the selective deprotection of benzyl ethers. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Comparative Analysis of Key Debenzylation Methodologies
The choice of a debenzylation method is dictated by the specific functional groups present in the substrate. Below is a summary of common techniques, highlighting their strengths and limitations.
| Method | Reagents & Conditions | Tolerated Functional Groups | Incompatible Functional Groups | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, various solvents (e.g., EtOH, MeOH, EtOAc) | Esters, amides, ethers, ketones, acetals, silyl ethers | Alkenes, alkynes, nitro groups, azides, some halides | The classic and often most efficient method.[1] Catalyst choice can influence selectivity. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, H-donor (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene), solvent (e.g., MeOH, EtOH) | Similar to hydrogenolysis, but can be more selective.[3][6][7] Tolerates some easily reducible groups.[8] | Similar to hydrogenolysis, but selectivity can be tuned by the choice of H-donor. | Safer alternative to using hydrogen gas.[6] Reaction conditions are generally mild.[3][6] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH₂Cl₂/H₂O or MeCN/H₂O | Silyl ethers, esters, amides, alkenes, alkynes, azides.[5] | Electron-rich aromatic rings, other easily oxidizable groups. | Particularly effective for p-methoxybenzyl (PMB) ethers.[2] Can be performed under neutral conditions. Visible light can promote the reaction.[5][9] |
| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, CH₂Cl₂ | Silyl ethers, esters, lactones, alkenes, alkynes.[4] | Acid-sensitive groups (e.g., acetals, t-butyl esters). | Offers excellent selectivity and mild reaction conditions.[4] |
Detailed Protocols and Mechanistic Insights
Protocol 1: Catalytic Transfer Hydrogenation (CTH) for Selective Debenzylation
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and safer alternative to traditional catalytic hydrogenation.[6] In CTH, hydrogen is generated in situ from a hydrogen donor molecule, thereby avoiding the need for high-pressure hydrogen gas.[6] This method is particularly valuable when a substrate contains other reducible functional groups that might not be stable under standard hydrogenolysis conditions.
Mechanism of Action: The reaction proceeds via the transfer of hydrogen from a donor molecule (e.g., ammonium formate) to the palladium catalyst surface. The activated hydrogen then facilitates the reductive cleavage of the benzylic C-O bond, liberating the free alcohol and generating toluene as a byproduct.
Experimental Workflow for Catalytic Transfer Hydrogenation
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
Application Note: 1-Benzyloxy-2-iodoethane as a Versatile Hydroxyethyl Synthon in Natural Product Synthesis
Abstract
In the intricate field of natural product synthesis, the strategic introduction of functionalized carbon chains is paramount. 1-Benzyloxy-2-iodoethane has emerged as a highly effective and reliable reagent for installing a protected two-carbon hydroxyethyl unit. Its utility stems from the robust nature of the benzyl ether protecting group, which withstands a wide array of reaction conditions, and the high reactivity of the iodo group as an excellent leaving group in nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It covers core mechanistic principles, detailed experimental protocols for key transformations such as O- and C-alkylation, and a critical overview of subsequent deprotection strategies essential for revealing the terminal hydroxyl functionality in advanced synthetic intermediates.
Introduction to this compound: A Strategic Building Block
The art of total synthesis often hinges on the concept of synthons—idealized fragments that correspond to viable chemical reagents. The 2-hydroxyethyl fragment is a common structural motif in numerous bioactive natural products. However, its direct introduction is often problematic due to the reactive nature of the free hydroxyl group. This compound serves as an ideal synthetic equivalent, or "synthon," for a HO-CH2-CH2+ cation. The benzyl ether masks the hydroxyl group, rendering it inert to many reagents, while the iodide facilitates the formation of new carbon-heteroatom or carbon-carbon bonds.[1]
The overall synthetic strategy employing this reagent is a two-stage process: first, the nucleophilic displacement of iodide to incorporate the benzyloxyethyl moiety, and second, the cleavage of the benzyl ether at a later, strategic point in the synthesis to unmask the primary alcohol for further elaboration.
Physicochemical and Safety Data
Proper handling of reagents is critical for experimental success and laboratory safety. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated chemical fume hood.
| Property | Value | Reference |
| CAS Number | 54555-84-9 | [1][3] |
| Molecular Formula | C₉H₁₁IO | [1][3] |
| Molecular Weight | 262.09 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 83-87 °C at 0.5 Torr | [1] |
| Density | ~1.598 g/cm³ | [1] |
| Refractive Index | n20/D 1.578 | [2] |
| Hazard Codes | T (Toxic) | [1] |
Core Application: Introduction of the Benzyloxyethyl Moiety
The primary application of this compound is the alkylation of nucleophiles. The carbon-iodine bond is relatively weak and highly polarizable, and iodide is an exceptional leaving group, making the reagent highly susceptible to Sₙ2 attack by a wide range of soft and hard nucleophiles.
Mechanism of Action: Sₙ2 Displacement
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:⁻) attacks the electrophilic carbon atom attached to the iodine, leading to a concerted bond-forming and bond-breaking event through a trigonal bipyramidal transition state. This process results in the formation of a new bond between the nucleophile and the ethyl fragment and the displacement of an iodide ion.
Caption: Sₙ2 displacement mechanism for this compound.
Protocol 1: O-Alkylation of a Phenolic Substrate (Williamson Ether Synthesis)
This protocol describes a general procedure for the etherification of a phenol, a common transformation in the synthesis and modification of natural products like flavonoids and polyphenols.
-
Principle & Causality: The Williamson ether synthesis is a robust method for forming ethers.[4] The choice of a mild base, such as potassium carbonate (K₂CO₃), is crucial. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding phenoxide nucleophile but not so strong as to promote elimination or other side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) and finely powdered anhydrous K₂CO₃ (2.0-3.0 eq.).
-
Reagent Addition: Stir the suspension vigorously for 15-20 minutes at room temperature. Add this compound (1.2-1.5 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
-
Protocol 2: C-Alkylation of a Ketone Enolate
This protocol demonstrates the formation of a carbon-carbon bond by alkylating a ketone, a key step in building the carbon skeleton of complex molecules like terpenoids and alkaloids.[5]
-
Principle & Causality: Forming a C-C bond requires a strong, non-nucleophilic base to quantitatively generate the enolate from the ketone. Lithium diisopropylamide (LDA) is an ideal choice. It is a very strong base (pKa of diisopropylamine is ~36) that rapidly and irreversibly deprotonates the α-carbon of the ketone. The reaction is conducted at a very low temperature (-78 °C) to form the kinetic enolate, which is the less thermodynamically stable but more rapidly formed isomer. This control is critical for regioselectivity in unsymmetrical ketones. Anhydrous conditions are absolutely essential, as any protic solvent will quench the LDA and the enolate.
-
Step-by-Step Methodology:
-
LDA Preparation (or use of commercial solution): In a flame-dried, two-neck flask under argon, cool a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) to -78 °C. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at 0 °C. Cool back down to -78 °C before use.
-
Enolate Formation: In a separate flame-dried flask, dissolve the ketone substrate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C. Slowly add the prepared LDA solution dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Follow steps 5-8 as described in Protocol 1 for extraction, washing, drying, concentration, and purification.
-
Strategic Deprotection of the Benzyl Ether
The true power of this compound as a building block is realized when the benzyl (Bn) ether is selectively removed to unveil the primary alcohol. The choice of deprotection method is dictated by the functional groups present in the rest of the molecule.[6][7][8]
Common Deprotection Strategies
| Method | Reagents & Conditions | Advantages | Limitations & Causality |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, or EtOAc) | Very clean, high-yielding, and common. The by-product is toluene, which is easily removed. | Incompatible with reducible groups: Alkenes, alkynes, nitro groups, and some other protecting groups (e.g., Cbz) will also be reduced. The catalyst can be poisoned by sulfur-containing compounds. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O | Orthogonal to hydrogenolysis. Tolerates double/triple bonds. | Works best for electron-rich benzyl ethers (e.g., p-methoxybenzyl, PMB). Standard benzyl ethers may require harsher conditions or photoirradiation for efficient cleavage.[6][9] |
| Dissolving Metal Reduction | Na, liquid NH₃, EtOH | Very powerful reduction method. | Harsh conditions (-78 °C), requires specialized equipment. Not compatible with many functional groups (esters, ketones). |
| Lewis Acid Cleavage | BCl₃, BBr₃, TMSI | Effective for acid-stable substrates. | Harsh and strongly acidic conditions limit its use to robust molecules lacking acid-sensitive functional groups. |
digraph "Deprotection_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.6,5.0", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Nodes Start [label="Substrate-OBn\n(Product from Alkylation)", fillcolor="#FBBC05"]; H2[label="Catalytic Hydrogenolysis\n(H₂, Pd/C)", fillcolor="#F1F3F4"]; DDQ [label="Oxidative Cleavage\n(DDQ)", fillcolor="#F1F3F4"]; Birch [label="Dissolving Metal\n(Na, NH₃)", fillcolor="#F1F3F4"]; Final [label="Deprotected Substrate-OH\n(Primary Alcohol)", fillcolor="#34A853"];
// Edges Start -> H2[label="If reducible groups\nare absent", color="#4285F4"]; Start -> DDQ [label="If reducible groups\nare present", color="#4285F4"]; Start -> Birch [label="For resistant substrates", color="#4285F4"]; H2 -> Final [color="#34A853"]; DDQ -> Final [color="#34A853"]; Birch -> Final [color="#34A853"]; }
Caption: Decision workflow for benzyl ether deprotection.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
-
Principle & Causality: This is the most common and mildest method for benzyl ether cleavage. The palladium-on-carbon surface catalytically adsorbs both hydrogen gas and the aromatic ring of the benzyl group. This proximity facilitates the hydrogenolysis of the benzylic C-O bond, releasing the desired alcohol and toluene as a benign byproduct. Methanol or ethanol are excellent solvents as they readily dissolve the substrate and hydrogen gas.
-
Step-by-Step Methodology:
-
Setup: Dissolve the benzyl-protected substrate (1.0 eq.) in a suitable solvent (e.g., methanol or ethyl acetate) in a flask appropriate for hydrogenation.
-
Catalyst: Carefully add palladium on carbon (10% w/w, approx. 5-10 mol% Pd) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a balloon filled with H₂ for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.
-
Reaction: Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction by TLC. Reaction times can vary from 1 hour to 24 hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
-
Conclusion
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. It provides a straightforward and efficient means to introduce a protected two-carbon alcohol unit into a wide variety of molecular scaffolds. Its high reactivity in Sₙ2 reactions, coupled with the stability of the benzyl ether and the multitude of well-established deprotection protocols, makes it an excellent strategic choice for the synthesis of complex natural products and pharmaceutical agents. By understanding the principles behind its reactivity and the nuances of the subsequent deprotection step, researchers can confidently incorporate this building block into their synthetic designs to achieve their molecular targets efficiently.
References
- LookChem. This compound. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Organic Chemistry Portal.
- Quideau, S., et al. (2016). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry. [Link]
- Li, Y. Q., et al. (2022). Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene. Chemical Papers, 76(1), 287–292. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10355314, this compound. [Link]
- ResearchGate.
- Hoffmann, H. M. R., et al. Organic Syntheses Procedure. [Link]
- Banwell, M. G. (2014). Chemoenzymatic pathways for the synthesis of biologically active natural products. Journal and Proceedings of the Royal Society of New South Wales. [Link]
- Liu, W. (2013). RADICALS IN TOTAL SYNTHESIS: C-C BOND FORMATION. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
- Gaunt, M. J., Yu, J., & Spencer, J. B. (2006). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 71(22), 8563–8574. [Link]
- Crimmins, M. T. (2007). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of Chemical Research, 40(6), 417–426. [Link]
- Ogiwara, Y., & Sakai, N. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. [Link]
- Qi, X., & Li, A. (2022). A brief overview of classical natural product drug synthesis and bioactivity. Organic Chemistry Frontiers. [Link]
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. [Link]
- Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]
- Miyabe, H. (2015).
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. [Link]
- Donabauer, K., & Gschwind, R. M. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 21(1), 235–239. [Link]
- Li, Y. Q., et al. (2021). Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene. Semantic Scholar. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic C-C Bond Formation via Grignard Coupling with 1-Benzyloxy-2-iodoethane
For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis.
Introduction and Strategic Importance
The coupling of Grignard reagents with alkyl halides is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for carbon-carbon bond formation.[1] This application note details the reaction between 1-benzyloxy-2-iodoethane and various Grignard reagents (R-MgX). This specific transformation is of high strategic value in multistep synthesis, particularly within pharmaceutical and materials science.
This compound serves as a versatile two-carbon building block, introducing a protected primary alcohol functionality into a target molecule.[2] The benzyloxy group acts as a stable protecting group under the strongly basic and nucleophilic conditions of the Grignard reaction, which can be readily removed in a later synthetic step. The primary iodide ensures high reactivity towards nucleophilic substitution. The Grignard reagent, a potent carbon nucleophile, allows for the introduction of a wide variety of alkyl, vinyl, or aryl moieties.[3][4][5] Understanding the nuances of this reaction is critical for chemists aiming to construct complex molecular architectures efficiently.
Reaction Mechanism: An Sɴ2 Pathway
The fundamental transformation proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) mechanism. The Grignard reagent, best represented as R-MgX, exists in equilibrium with various species but functionally behaves as a source of a highly nucleophilic carbanion (R⁻).[3][6]
The key mechanistic steps are:
-
Nucleophilic Attack: The electron-rich carbon of the Grignard reagent attacks the electrophilic methylene carbon (C-1) of this compound.
-
Transition State: A trigonal bipyramidal transition state is formed where the C-R bond is forming concurrently with the C-I bond breaking.
-
Displacement: The iodide ion, an excellent leaving group, is displaced, resulting in the formation of the new carbon-carbon bond and magnesium halo-iodide salt as a byproduct.
The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial. The ether molecules solvate and stabilize the Grignard reagent through coordination with the magnesium center, preventing aggregation and maintaining its reactivity.[7][8]
Caption: Sɴ2 mechanism of Grignard reagent with this compound.
Materials and Equipment
Successful execution of this protocol demands rigorous exclusion of atmospheric moisture and oxygen. All glassware must be oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere.[6][9]
| Reagents & Chemicals | Grade | Supplier Example | Key Considerations |
| This compound | ≥98% | Sigma-Aldrich | Store under inert gas, protected from light. |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Use fresh turnings for best results. |
| Alkyl/Aryl Halide (e.g., Ethyl Bromide) | Anhydrous, ≥99% | Sigma-Aldrich | Must be free of water and alcohol stabilizers. |
| Diethyl Ether or THF | Anhydrous, ≥99.7% | Sigma-Aldrich | Inhibitor-free is preferred.[7] |
| Iodine | ACS Reagent | Sigma-Aldrich | A single crystal is sufficient for activation. |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | - | For quenching the reaction. |
| Hydrochloric Acid (HCl) | 1M Aqueous | - | Alternative for quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying the organic phase. |
| Nitrogen or Argon Gas | High Purity | - | For maintaining an inert atmosphere. |
| Equipment |
| Three-necked round-bottom flask |
| Reflux condenser with drying tube (CaCl₂ or Drierite) |
| Pressure-equalizing dropping funnel |
| Magnetic stirrer and stir bar |
| Schlenk line or inert gas manifold |
| Syringes and needles |
| Ice-water bath |
Detailed Experimental Protocol
This protocol is divided into two critical phases: the in-situ preparation of the Grignard reagent and its subsequent reaction with the iodoethane substrate.
Part A: Preparation of the Grignard Reagent (Example: Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked flask with a magnetic stir bar, reflux condenser (topped with a nitrogen/argon inlet and bubbler), and a dropping funnel. Purge the entire system with inert gas for at least 10-15 minutes.[10]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl halide) into the flask. Add a single small crystal of iodine. The iodine vapor will etch the magnesium surface, removing the passivating oxide layer.[9][11]
-
Initiation: Add a small portion (~5-10 mL) of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether (calculated for a final concentration of ~1 M) to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, bubble formation, and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or a warm water bath may be required.
-
Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[12][13] Too rapid addition can lead to an uncontrollable exotherm and promote side reactions.
-
Completion: After the addition is complete, continue stirring the cloudy, grey-brown mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.
Part B: Coupling with this compound
-
Substrate Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add this solution slowly and dropwise via the dropping funnel to the stirred Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Quenching: Cool the reaction flask back to 0°C. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salts.[14] An alternative is to pour the reaction mixture slowly onto a stirred slurry of crushed ice and 1M HCl. Caution: This is an exothermic process and may release flammable gases. Perform in a well-ventilated fume hood.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine all organic layers and wash sequentially with deionized water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography to yield the pure coupled product.
Sources
- 1. Organic synthesis - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. leah4sci.com [leah4sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Benzyloxy-2-iodoethane
Introduction: Unlocking the Synthetic Potential of 1-Benzyloxy-2-iodoethane
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount for the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and materials science.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these critical linkages with remarkable efficiency and selectivity.[1] This guide focuses on a valuable, yet nuanced, building block: this compound. This primary alkyl iodide, featuring a β-benzyloxy group, offers a unique synthon for introducing a protected hydroxyethyl moiety into a diverse range of molecules.
The presence of a primary carbon-iodine bond suggests high reactivity towards oxidative addition to a palladium(0) center, a crucial initial step in the catalytic cycle.[3] However, the sp³-hybridized nature of the carbon and the presence of β-hydrogens introduce specific challenges, most notably the potential for competing β-hydride elimination, a decomposition pathway that can diminish the yield of the desired coupled product.[3][4][5] The development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has been instrumental in overcoming these hurdles and expanding the scope of cross-coupling reactions to include alkyl halides.[6]
This document provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for key reactions, and offer insights into the rationale behind experimental choices to empower you to successfully incorporate this versatile building block into your synthetic strategies.
The General Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally adhere to a common catalytic cycle.[2][3] Understanding this cycle is fundamental to troubleshooting and optimizing your reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
The cycle initiates with the oxidative addition of the organic halide (in our case, this compound) to a low-valent palladium(0) complex. This is often the rate-determining step for alkyl halides.[3] The resulting palladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) or coordination and subsequent reaction with another substrate (e.g., an amine in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[7] While traditionally applied to sp²-hybridized carbons, significant advancements have enabled its application to sp³-hybridized centers, such as this compound.[1]
Generalized Reaction Scheme:
Key Considerations for Success:
-
Catalyst and Ligand Selection: For coupling with alkyl halides, catalyst systems that promote rapid oxidative addition while suppressing β-hydride elimination are crucial. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[5] Bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed to stabilize the palladium center and facilitate the desired reaction pathway.
-
Base and Solvent: A suitable base is required to activate the organoboron species for transmetalation.[2] Potassium phosphate (K₃PO₄) is a common choice for these couplings. The reaction is typically performed in a mixture of an organic solvent like toluene or dioxane and water.[1][8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
Arylboronic acid (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and deionized water (typically a 10:1 ratio of organic solvent to water).
-
Add this compound to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Primary Alkyl Iodides
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~70-90 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~75-95 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[1]
II. Heck Reaction: Vinylation of this compound
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction is a powerful method for C-C bond formation and can be applied to introduce a vinyl group to the ethyl chain of this compound.
Generalized Reaction Scheme:
Causality in Experimental Design:
-
Catalyst and Ligands: Palladium(II) acetate is a commonly used catalyst precursor.[9] In many cases, phosphine ligands are employed to stabilize the active palladium species and influence the regioselectivity of the reaction.
-
Base: A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrogen halide formed during the catalytic cycle.[9]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used.
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck coupling of an alkene with this compound.
Materials:
-
Alkene (e.g., Styrene) (1.5 equiv.)
-
This compound (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, palladium(II) acetate, and triethylamine.
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
III. Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] While less common for unactivated alkyl halides, with the appropriate catalyst system, this reaction can be used to couple this compound with terminal alkynes.
Generalized Reaction Scheme:
The "Why" Behind the Reagents:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the base to deprotonate the terminal alkyne and as a solvent.[10]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add this compound followed by the terminal alkyne.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or alkyl halides.[12][13] This reaction provides a powerful method for the amination of this compound.
Generalized Reaction Scheme:
Rationale for Reagent Selection:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling of alkyl halides, bulky, electron-rich phosphine ligands are critical for successful Buchwald-Hartwig amination. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often used in conjunction with a palladium precursor like Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
Amine (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous Toluene
-
Inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction tube.
-
Add anhydrous toluene.
-
Add the amine and then this compound.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable building block for the introduction of a protected hydroxyethyl group in organic synthesis. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a powerful toolkit for its functionalization. Success in these reactions hinges on a solid understanding of the underlying catalytic cycles and the judicious selection of catalysts, ligands, bases, and solvents to favor the desired reaction pathway over competing side reactions like β-hydride elimination. The protocols and insights provided herein are intended to serve as a robust starting point for your synthetic endeavors, enabling the efficient and strategic use of this compound in the creation of novel and complex molecules.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947.
- Walker, S. D. (2005).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 124(49), 14692–14701.
- Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group.
- Wikipedia. (2023).
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- International Journal of Advanced Chemistry Research. (2023).
- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access, 23(11), 1941-1945.
- Bartoszewicz, A., & Szostak, M. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 17(10), 4785-4790.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: A Step-by-Step Guide for Williamson Ether Synthesis Using 1-Benzyloxy-2-iodoethane
Abstract
The Williamson ether synthesis stands as a cornerstone of organic chemistry, prized for its reliability and versatility in forging ether linkages.[1][2] This guide provides an in-depth, step-by-step protocol for the synthesis of ethers utilizing 1-Benzyloxy-2-iodoethane as the electrophile. Tailored for researchers, scientists, and professionals in drug development, these notes elucidate the critical experimental parameters, from reagent selection to reaction workup and product characterization. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Enduring Utility of the Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, this eponymous reaction has remained a premier method for the preparation of both symmetrical and asymmetrical ethers.[1] The reaction's enduring popularity stems from its broad scope and straightforward execution.[1] At its core, the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4] The process involves the reaction of an alkoxide ion with a primary alkyl halide.[1] The alkoxide, typically generated by deprotonating an alcohol with a strong base, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][5]
The choice of this compound as the electrophile in this protocol offers several advantages. The primary nature of the carbon bearing the iodine atom is ideal for an SN2 reaction, minimizing the potential for competing elimination reactions.[3][4] Furthermore, the benzyloxy group provides a stable protecting group that can be selectively removed in subsequent synthetic steps if desired, adding to the synthetic utility of the resulting ether products in complex molecule synthesis.[6]
Mechanistic Overview: An SN2 Pathway
The Williamson ether synthesis proceeds via a concerted SN2 mechanism where the nucleophilic alkoxide attacks the carbon atom bearing the leaving group from the backside.[1][3] This backside attack necessitates that the electrophilic carbon be unhindered, which is why primary alkyl halides are the preferred substrates.[1][3] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield elimination products.[3]
The reaction is initiated by the deprotonation of an alcohol (R-OH) with a strong base to form a highly reactive alkoxide nucleophile (RO⁻).[5][7] This alkoxide then attacks the primary alkyl halide (in this case, this compound), leading to the formation of the ether (R-O-CH₂CH₂-OBn) and a halide salt as a byproduct.[1]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere, protected from light. |
| Alcohol (R-OH) | Anhydrous | Commercially Available | The choice of alcohol will determine the final ether product. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly flammable solid. Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol: A Step-by-Step Guide
Reaction Setup and Alkoxide Formation
Expert Insight: The success of a Williamson ether synthesis is critically dependent on the complete formation of the alkoxide and the exclusion of moisture, which can quench the alkoxide and hydrolyze the alkyl halide. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide. The byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[3]
-
Inert Atmosphere: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a gentle flow of inert gas (Nitrogen or Argon).
-
Alcohol Addition: To the flask, add the chosen alcohol (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF). The concentration should be approximately 0.5 M.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the stirred solution at room temperature. The addition should be done portion-wise to control the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium alkoxide.
Ether Formation
Expert Insight: The choice of a polar aprotic solvent like THF is crucial.[3] It effectively solvates the sodium cation of the alkoxide, leaving the alkoxide anion more "naked" and therefore more nucleophilic, which accelerates the SN2 reaction.
-
Electrophile Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared alkoxide solution via syringe.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.
Workup and Purification
Expert Insight: A careful aqueous workup is necessary to remove any unreacted base and the inorganic byproducts. It is important to perform the initial quench carefully, especially if there is any unreacted sodium hydride, as it will react violently with water.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining sodium hydride and unreacted alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ether can be purified by flash column chromatography on silica gel or by distillation, depending on the physical properties of the product.[8][9]
Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis.
Characterization
The identity and purity of the synthesized ether should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the protons adjacent to the ether oxygen in the range of 3.4-4.5 ppm.[10][11] The benzylic protons will appear as a singlet around 4.5 ppm, and the aromatic protons of the benzyl group will be in the 7.2-7.4 ppm region.
-
¹³C NMR: The carbon atoms directly bonded to the ether oxygen will be deshielded and typically appear in the 50-80 ppm range.[11][12]
-
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong C-O stretching absorption in the 1050-1150 cm⁻¹ region.[10][11] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol is a key indicator of a successful reaction.[12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
Safety Considerations
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
This compound: May cause skin and eye irritation.[6] Handle with appropriate PPE.
-
Solvents: Tetrahydrofuran and diethyl ether are flammable. Ensure there are no ignition sources nearby when in use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete alkoxide formation (wet alcohol or solvent). | Ensure all glassware is oven-dried and solvents are anhydrous. |
| Deactivated alkyl halide. | Use fresh this compound; store it properly. | |
| Presence of starting alcohol in the product | Insufficient base or reaction time. | Use a slight excess of NaH and monitor the reaction to completion by TLC. |
| Formation of elimination byproducts | Although unlikely with a primary halide, this can occur if the reaction is run at excessively high temperatures. | Maintain the recommended reaction temperature. |
Conclusion
The Williamson ether synthesis remains a powerful and reliable method for the construction of ether linkages. By following this detailed protocol and understanding the key mechanistic principles, researchers can successfully synthesize a wide range of ethers using this compound. The careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base and solvent, is paramount to achieving high yields and purity. The insights and troubleshooting guide provided herein are intended to empower scientists to confidently and efficiently execute this valuable transformation in their synthetic endeavors.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Fiveable. (n.d.). Spectroscopy of Ethers.
- Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Google Patents. (n.d.). Purification of ethers - US3450608A.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). Ether purification by distillation and adsorption - US2556248A.
- Chemistry LibreTexts. (2020, May 30). 15.2: Spectroscopy of Ethers.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ResearchGate. (2018, June 30). Distillation of diethyl ether?.
- YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
- Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
- LookChem. (n.d.). Cas 54555-84-9, this compound.
- Wikipedia. (n.d.). Diethyl ether.
- Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers....
- PubChemLite. (n.d.). This compound (C9H11IO).
- PubChem. (n.d.). This compound | C9H11IO | CID 10355314.
- Tetrahedron Letters. (2023, July). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Khan Academy [khanacademy.org]
- 6. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 9. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 12. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Benzyloxy-2-iodoethane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Benzyloxy-2-iodoethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and efficiency of reactions involving this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your synthetic routes effectively.
Section 1: Reagent Profile & Handling
This section addresses the fundamental properties, storage, and safety considerations for this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound (CAS 54555-84-9) is a primary alkyl halide valued for its ability to introduce the benzyloxyethyl moiety in organic synthesis.[1] Its reactivity is dominated by the carbon-iodine bond, where iodine serves as an excellent leaving group in nucleophilic substitution reactions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IO | [1][4] |
| Molecular Weight | 262.09 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 83-87 °C (at 0.5 Torr) | [1][4] |
| Density | ~1.598 g/cm³ (Predicted) | [4][6] |
| Refractive Index | n20/D 1.578 | [4][6] |
| Sensitivity | Light Sensitive | [6] |
Q2: How should I properly store and handle this reagent?
Proper storage is critical to maintain the reagent's purity and reactivity.
-
Storage Temperature: Store in a tightly sealed container at 2-8°C.[6]
-
Protection from Light: This compound is light-sensitive and can decompose over time, often indicated by a yellow or brown discoloration due to the formation of iodine (I₂).[6] Always store in an amber or opaque vial and protect the reaction vessel from light where possible.
-
Inert Atmosphere: While not strictly required for storage, running reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent side reactions with atmospheric moisture or oxygen, especially when using strong bases.[7]
Q3: What are the primary safety concerns associated with this compound?
This reagent is classified as toxic and requires careful handling.[1][4]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Section 2: Maximizing Yield in Nucleophilic Substitution Reactions
As a primary alkyl iodide, this compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[10] However, competing side reactions, primarily bimolecular elimination (E2), can significantly reduce the yield of the desired product.[7][11] This section provides a troubleshooting guide to navigate these challenges.
General Troubleshooting Workflow
Before diving into specific issues, consider this general workflow for diagnosing a problematic reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Troubleshooting Guide
Q1: My reaction yield is low, with significant unreacted starting material. What are the likely causes?
This issue typically points to insufficient reaction activation or incomplete conversion.[7]
-
Cause 1: Incomplete Deprotonation of the Nucleophile: In reactions like the Williamson ether synthesis, the alcohol or phenol must be fully deprotonated to form the active nucleophile (alkoxide/phenoxide).[7][12] If using bases like NaH or K₂CO₃, ensure they are fresh and the solvent is anhydrous.
-
Cause 2: Insufficient Reaction Time or Temperature: Sₙ2 reactions are kinetically controlled.[13] Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion. While higher temperatures can increase the rate, they can also promote elimination, so proceed with caution.[11]
-
Cause 3: Reagent Purity: As noted, this compound can decompose. If the reagent is significantly discolored, consider a purification step (see FAQ section).
Protocol: General Procedure for Williamson Ether Synthesis
This protocol for forming an ether from an alcohol serves as a representative example.
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).[7]
-
Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.
-
Ether Formation: Cool the mixture back to 0 °C and add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The optimal temperature may range from room temperature to 50-80 °C, depending on the nucleophile's reactivity.[7] Monitor progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Q2: I'm observing a significant amount of the elimination byproduct, 1-benzyloxyethene. How can I minimize this?
The formation of an alkene byproduct indicates a competing E2 elimination reaction.[7] This is the most common side reaction and its mitigation is key to achieving high yields. The Sₙ2/E2 ratio is highly sensitive to reaction conditions.[10]
Caption: Decision matrix for favoring Sₙ2 substitution over E2 elimination.
Table 2: Summary of Conditions to Favor Sₙ2 over E2
| Factor | Condition Favoring Sₙ2 (Desired) | Rationale | Source(s) |
| Nucleophile/Base | High nucleophilicity, low basicity (e.g., I⁻, N₃⁻, RS⁻) OR a strong, non-hindered base (e.g., MeO⁻, EtO⁻). | Strong, sterically hindered bases (e.g., potassium t-butoxide) preferentially abstract a proton (E2) rather than attacking the electrophilic carbon (Sₙ2). | [10][11] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | These solvents solvate the counter-cation but leave the nucleophile "naked" and highly reactive, increasing the Sₙ2 rate. Polar protic solvents can hydrogen-bond to the nucleophile, solvating it and reducing its reactivity. | [7][11][14] |
| Temperature | Lower temperatures (0 °C to RT) | Elimination reactions have a higher activation energy than substitution reactions. Increasing the temperature provides more energy to overcome this barrier, favoring E2. Therefore, lower temperatures favor Sₙ2. | [11][13] |
| Concentration | N/A | The rates of both Sₙ2 and E2 reactions are dependent on the concentration of the nucleophile/base. Simply increasing the concentration will not significantly alter the product ratio. | [11] |
Section 3: Frequently Asked Questions (FAQs)
Q: Can this compound be used in the synthesis of radiolabeled compounds?
Yes, this reagent is a valuable building block for introducing the benzyloxyethyl group, which can be part of a larger molecule intended for radiolabeling studies.[1][15] The radiolabel itself (e.g., ¹⁴C, ³H) would typically be incorporated into the molecule at an earlier stage of the synthesis.[16][17] For radioiodination, direct methods to introduce radioactive iodine isotopes onto a precursor molecule are more common.[18] However, if a molecule containing the benzyloxyethyl moiety is the target, using a radiolabeled version of this compound (synthesized from radiolabeled precursors) is a viable strategy.[15]
Q: The reagent has turned yellow/brown. Is it still usable?
The discoloration indicates decomposition, likely due to light exposure, which liberates elemental iodine (I₂).[6] While the presence of a small amount of iodine may not completely inhibit the reaction, it reduces the effective concentration of the alkyl iodide and can lead to side reactions. For best results, the reagent should be purified. A simple and effective method is to dissolve the discolored liquid in a suitable organic solvent (e.g., diethyl ether), wash the solution with a fresh aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears, wash with brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent can then be removed under reduced pressure.
Q: What analytical techniques are best for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. This compound is UV active. Staining with potassium permanganate (KMnO₄) can also be effective for visualizing both the starting material and the product, as the benzylic ether is susceptible to oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides excellent separation and allows for the identification of starting materials, the desired product, and any byproducts like the elimination product (1-benzyloxyethene).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile products or for reactions involving salts that are not amenable to GC.
References
- LookChem. This compound - Cas 54555-84-9. [Link]
- Moravek. How Do You Synthesize Radiolabeled Compounds?. [Link]
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- Krasavin, M., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(16), 4991. [Link]
- TutorChase. What factors can affect the yield of a reaction?. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
- Francis Academic Press. (2023).
- Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]
- Muhajir, et al. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. Scientific Reports, 14(1), 7949. [Link]
- ChemRxiv.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
- Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
- Chemistry LibreTexts. (2024). 11.
- PubChemLite. This compound (C9H11IO). [Link]
- National Institutes of Health, PubChem. This compound. [Link]
- Organic Chemistry Portal.
- ChemRxiv.
- UH Pressbooks. Reaction Yields – Chemistry. [Link]
- University of Central Florida Pressbooks. 8.4 Reaction Yields – Chemistry Fundamentals. [Link]
- ResearchGate. (2025). Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols | Request PDF. [Link]
- National Institutes of Health. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. [Link]
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Kwantlen Polytechnic University. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]
- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tutorchase.com [tutorchase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. moravek.com [moravek.com]
- 16. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Radiolabeled Compound Synthesis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Williamson Ether Synthesis with 1-Benzyloxy-2-iodoethane
Welcome to the technical support guide for Williamson ether synthesis, with a specific focus on the use of 1-Benzyloxy-2-iodoethane. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.
Introduction: The SN2 vs. E2 Challenge
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C bonds.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide attacks an alkyl halide.[1][3] While this compound is a primary alkyl halide, which is ideal for the SN2 pathway, its structure is susceptible to a competing E2 elimination reaction, particularly under suboptimal conditions.[1][2][4] Understanding and controlling the delicate balance between these two pathways is critical for achieving high yields of the desired ether product.
Troubleshooting Guide: Common Issues & Solutions
Low yields and unexpected byproducts are common frustrations. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield of Ether Product | 1. Wet Reagents/Solvent: The alkoxide is a strong base and will be quenched by water.[5] 2. Base Inactivity: The base (e.g., NaH) may have degraded due to improper storage. 3. Insufficient Reaction Time/Temperature: The reaction may be too slow under the current conditions.[1][4] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Consider adding molecular sieves. 2. Use Fresh Base: Use a fresh, unopened container of the base. NaH should be a fine gray powder.[5] 3. Optimize Conditions: Monitor the reaction by TLC. If it stalls, consider gradually increasing the temperature from 50 °C up to 100 °C.[1][6] |
| Significant Alkene Byproduct Detected (Benzyloxyethene) | 1. High Reaction Temperature: Higher temperatures favor the elimination pathway (E2) over substitution (SN2).[1][5] 2. Sterically Hindered Base: Bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base (abstracting a proton) than a nucleophile.[4][7] 3. Strongly Basic Conditions: A very high concentration of a strong base can promote elimination. | 1. Reduce Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start around 50 °C). 2. Select a Less Hindered Base: Use a less bulky base like sodium hydride (NaH) or potassium hydride (KH).[3] 3. Control Base Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the base relative to the alcohol. |
| Unreacted Starting Alcohol | 1. Incomplete Deprotonation: The base may not be strong enough, or an insufficient amount was used. 2. Poor Solubility of Alkoxide: The generated alkoxide may not be sufficiently soluble in the chosen solvent. | 1. Use a Stronger Base: Sodium hydride (pKa of H₂ ≈ 35) is an excellent choice for deprotonating alcohols (pKa ≈ 16-18), ensuring irreversible alkoxide formation.[3] 2. Change Solvent/Add Catalyst: Switch to a polar aprotic solvent like DMF or DMSO to better solvate the alkoxide.[1][2][6] A phase-transfer catalyst (e.g., 18-crown-6) can also enhance solubility.[1] |
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize the mechanistic competition. The following diagram illustrates how the alkoxide can act as either a nucleophile (leading to the desired ether) or a base (leading to an undesired alkene).
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is E2 elimination a concern with this compound, a primary halide?
While the SN2 reaction is generally favored for primary halides, the alkoxide used is a strong base.[3][7] The hydrogen atoms on the carbon adjacent to the benzyloxy group (the β-protons) can be abstracted by the alkoxide. This E2 elimination pathway is always in competition with the SN2 reaction.[1] Factors like high temperature provide the necessary activation energy for elimination, and sterically hindered bases find it easier to abstract an accessible proton than to perform a backside attack on the carbon bearing the iodide.[2][4]
Q2: How does my choice of solvent impact the reaction?
The solvent plays a critical role in stabilizing the nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetonitrile are ideal.[1][6] They are polar enough to dissolve the alkoxide salt but do not have acidic protons. This leaves the alkoxide "naked" and highly nucleophilic, accelerating the SN2 reaction.
-
Protic Solvents (Avoid): Solvents like ethanol or water will solvate the alkoxide through hydrogen bonding. This creates a solvent cage around the nucleophile, stabilizing it and reducing its reactivity, which significantly slows down the desired SN2 reaction.[1][6]
Q3: Can I use a carbonate base like K₂CO₃ instead of a stronger base like NaH?
Yes, for certain substrates, a weaker base like potassium carbonate (K₂CO₃) can be effective, particularly with more acidic alcohols like phenols.[2] For a typical aliphatic alcohol, K₂CO₃ is often not basic enough to generate a sufficient concentration of the alkoxide. However, using a weaker base can sometimes suppress the E2 elimination side reaction. If you are working with a sensitive substrate, it may be worth attempting the reaction with K₂CO₃ in a polar aprotic solvent like DMF, but be prepared for longer reaction times.
Q4: I am reacting a secondary alcohol to make the alkoxide. What should I be concerned about?
When forming an ether from a secondary alcohol, it is crucial to pair the resulting secondary alkoxide with a primary alkyl halide (like this compound). The alternative, reacting a primary alkoxide with a secondary halide, would strongly favor the E2 elimination pathway, leading to poor yields of the desired ether.[3][7] The secondary alkoxide you generate will be more sterically hindered than a primary one, so maintaining a lower reaction temperature is key to minimizing the competing elimination of this compound.
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis with this compound
This protocol outlines a standard procedure for the synthesis. Safety Note: Sodium hydride (NaH) is a water-reactive flammable solid. Handle with extreme care under an inert atmosphere.
Materials:
-
Alcohol (R-OH) (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Alkoxide Formation: Add the alcohol and anhydrous DMF to the flask. While stirring, carefully add the sodium hydride portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium alkoxide.
-
Addition of Alkyl Halide: Slowly add a solution of this compound in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1][4]
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.
Protocol 2: Product Analysis by ¹H NMR
Analysis of the crude product mixture by ¹H NMR spectroscopy can quickly reveal the ratio of the desired ether product to the major elimination byproduct, benzyloxyethene.
-
Desired Ether Product (BnO-CH₂-CH₂-O-R): Look for characteristic triplet signals for the two methylene groups (-CH₂-CH₂-) in the range of 3.5-4.0 ppm. The benzylic protons (-O-CH₂-Ph) will appear as a singlet around 4.5 ppm.
-
Elimination Byproduct (BnO-CH=CH₂): The presence of this byproduct will be indicated by characteristic signals in the vinyl region of the spectrum (typically 4.0-6.5 ppm) showing doublet and doublet of doublets splitting patterns.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
- ChemEurope. (n.d.). Williamson ether synthesis. chemeurope.com. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Navigating Reactions with 1-Benzyloxy-2-iodoethane
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Benzyloxy-2-iodoethane. This valuable reagent is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] However, its utility is often challenged by a common side reaction: E2 elimination. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you minimize unwanted elimination byproducts and maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of benzyloxyethene in my reaction. What is causing this?
A: The formation of benzyloxyethene is the result of a competing E2 (bimolecular elimination) reaction. In this pathway, a base in your reaction mixture abstracts a proton from the carbon adjacent to the iodine (the β-carbon), leading to the formation of a double bond and elimination of the iodide leaving group.
This E2 pathway is in direct competition with the desired SN2 (bimolecular nucleophilic substitution) pathway. Several factors can tip the balance in favor of elimination, including the strength and steric bulk of your base/nucleophile, the solvent system, and the reaction temperature.
Q2: My goal is an SN2 reaction. How does the structure of this compound itself influence the E2/SN2 competition?
A: The structure of this compound has several key features:
-
Primary Iodide: As a primary alkyl halide, it is generally well-suited for SN2 reactions, as the electrophilic carbon is relatively unhindered.[2][3]
-
Excellent Leaving Group: Iodide is an excellent leaving group, which accelerates both SN2 and E2 reactions.[4][5]
-
Benzyloxy Group: The adjacent benzyloxy group introduces some steric hindrance. While the reaction center is primary, this bulky neighboring group can slightly impede the backside attack required for an SN2 reaction, potentially increasing the proportion of E2 elimination, especially if other factors are not optimized.[6][7]
Q3: How do I select a nucleophile/base to favor the SN2 pathway?
A: This is one of the most critical factors. The key is to choose a reagent that is a strong nucleophile but a relatively weak base.
-
Favor SN2: Use strong, non-bulky nucleophiles. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). These species are potent nucleophiles but are not exceptionally strong bases, minimizing proton abstraction.
-
Avoid (to favor SN2): Avoid strong, sterically hindered bases. Reagents like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), DBU, and DBN are designed to be poor nucleophiles and excellent bases, and they will almost exclusively yield the E2 product.[3][8][9][10] Even strong, non-hindered bases like hydroxide (OH⁻) or alkoxides (RO⁻) can significantly increase the amount of E2 byproduct.[4][11]
Troubleshooting Guide: Minimizing E2 Elimination
If you are observing more than 5-10% of the benzyloxyethene byproduct, use the following guide to troubleshoot and optimize your reaction conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for minimizing E2 elimination.
Detailed Parameter Optimization
| Parameter | Condition Favoring E2 (Elimination) | Recommended Action for SN2 (Substitution) | Rationale |
| Base / Nucleophile | Strong, sterically hindered bases (t-BuOK, LDA). Strong bases (OH⁻, RO⁻). | Use a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, I⁻, RS⁻). | Sterically bulky bases have difficulty accessing the electrophilic carbon for SN2 attack and preferentially abstract the more accessible β-proton.[3][10] |
| Temperature | High temperatures (e.g., > 50°C). | Run the reaction at the lowest feasible temperature (e.g., 0°C to 25°C). | Elimination reactions have a higher activation energy and are entropically favored, so increasing the temperature disproportionately increases the rate of elimination compared to substitution.[12][13][14] |
| Solvent | Polar protic solvents (e.g., ethanol, water) can favor E2 with strong bases. | Use polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile).[11] | Polar aprotic solvents solvate the cation but leave the anion (nucleophile) relatively "bare," increasing its nucleophilicity and favoring the SN2 pathway.[15][16] |
| Concentration | High concentration of a strong base. | Use a moderate concentration of the nucleophile. | A high concentration of a strong base increases the likelihood of a bimolecular E2 reaction. |
Visualizing the Competition: SN2 vs. E2 Pathway
The choice of reaction conditions directly determines which mechanistic pathway is favored.
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. Text_template [archive.nptel.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 1-Benzyloxy-2-iodoethane by Column Chromatography
Welcome to the technical support center for the purification of 1-benzyloxy-2-iodoethane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of isolating this valuable synthetic intermediate. My goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your purification process effectively. We will address common challenges in a direct question-and-answer format, ensuring you can find solutions to the specific issues you encounter at the bench.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the column chromatography of this compound. Each answer provides a diagnosis of the potential cause and a step-by-step solution.
Q1: My TLC plate shows a long streak originating from the product spot, not a clean circle. What is happening?
A: This is a classic indicator that your compound may be degrading on the stationary phase. This compound, like many alkyl iodides, can be sensitive to the acidic nature of standard silica gel.[1] The Lewis acidic sites on the silica surface can catalyze decomposition, leading to a continuous trail of byproducts as the solvent moves up the plate. This is a critical warning sign; if it happens on the TLC plate, it will certainly happen on a larger scale during your column run, leading to poor yield and impure fractions.[2]
Initial Diagnostic Steps:
-
Run a 2D TLC: Spot your crude material on a TLC plate, run it in your chosen solvent system, and then dry the plate completely. Rotate the plate 90 degrees and re-run it in the same solvent system. If the spot deviates from the diagonal, it confirms on-plate decomposition.[1]
-
Protect from Light: this compound is light-sensitive.[3][4][5] Ensure all work, including TLC and column chromatography, is performed with minimal exposure to direct light. Wrapping your column in aluminum foil is a standard and effective practice.
Q2: My column fractions are all mixed, even though the separation looked promising on TLC. How can I prevent this on-column degradation?
A: This is a direct consequence of the issue identified in Q1. The prolonged exposure of the compound to the silica gel during the column run exacerbates decomposition.[2] To mitigate this, you must reduce the acidity of the stationary phase or choose an alternative.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by incorporating a small amount of a basic modifier into your solvent system.[6]
-
Method: Prepare your chosen eluent (e.g., Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N). Use this amine-modified solvent to pack the column and as the mobile phase. This will neutralize the acidic silanol groups and should significantly reduce degradation.[6]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. You will need to re-optimize your solvent system with TLC plates coated with alumina.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be used for sensitive compounds.[1]
-
Q3: I'm struggling to separate my product from a very non-polar impurity. My product has an Rf value near the baseline in most solvent systems.
A: This indicates your eluent is not polar enough to effectively move your target compound, this compound, while separating it from the fast-moving non-polar impurity. The goal is to find a solvent system where your product has an Rf value between 0.25 and 0.35, which is optimal for column chromatography separation.[7]
Optimization Strategy:
-
Systematic TLC Screening: Test a range of solvent systems with increasing polarity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[8]
-
Increase Polarity Incrementally:
-
Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes).
-
Gradually increase the proportion of the polar solvent (e.g., 10%, 15%, 20% Ethyl Acetate in Hexanes).
-
Observe the movement of your product spot on the TLC plate. The ideal system will provide good separation between your product and the impurity, with the product's Rf in the target 0.25-0.35 range.[7]
-
-
Consider a Different Solvent Combination: If an ethyl acetate/hexanes system results in poor separation (co-elution), try a different solvent pairing. Sometimes, changing one of the solvents (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) can alter the selectivity of the separation.[8]
Q4: The separation on my column is much worse than what I saw on TLC. The bands are broad and tailing. Why?
A: This common issue usually points to problems with the column packing or sample loading technique, rather than the solvent system itself.
Potential Causes and Solutions:
-
Poor Column Packing: Channels or cracks in the silica bed will ruin separation by allowing the sample to travel unevenly. Ensure you pack a homogenous, bubble-free column.
-
Sample Overloading: Using too much crude material for the amount of silica will exceed the column's capacity, leading to broad, overlapping bands. A general rule is to use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[9]
-
Incorrect Sample Loading: The initial sample band must be as narrow and concentrated as possible.
-
Wet Loading: Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[10]
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is superior. Dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[6][10] This technique often results in sharper bands and better separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for purifying this compound on a silica gel column?
A: For a compound of moderate polarity like this compound, a mixture of 10-20% Ethyl Acetate in Hexanes is an excellent starting point for your initial TLC analysis.[8] Adjust the ratio based on your TLC results to achieve the target Rf of 0.25-0.35.
Q2: How can I visualize this compound on a TLC plate?
A: this compound has a benzene ring, which makes it UV-active.
-
UV Light (Non-destructive): First, view the developed TLC plate under a UV lamp (254 nm).[11] Your product should appear as a dark spot on the fluorescent green background. Circle the spot with a pencil, as this method is non-destructive.[12]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent, universal stain for compounds that can be oxidized.[13] Dip the plate in the stain and gently warm it with a heat gun. The product should appear as a yellow-brown spot on a purple background.
-
p-Anisaldehyde Stain (Destructive): This stain is also effective for visualizing ethers and other functional groups, often yielding colored spots upon heating.[14][15]
Q3: What are the key physicochemical properties of this compound that I should be aware of during purification?
A: Understanding these properties is crucial for a successful purification.
| Property | Value / Observation | Implication for Purification | Source(s) |
| Appearance | Colorless to light yellow liquid | A yellow or brown color may indicate decomposition. | [4][5] |
| Molecular Weight | 262.09 g/mol | - | [16] |
| Boiling Point | 83-87 °C at 0.5 Torr | Can be distilled under high vacuum, but chromatography is preferred for high purity. | [4][17] |
| Sensitivity | Light-sensitive | Protect from light during all experimental steps by using amber vials and wrapping the column in foil. | [3][4][5] |
| Stability | Potentially acid-sensitive | May degrade on standard silica gel. Consider using deactivated silica or alumina. | [1] |
Q4: What's the difference between wet and dry loading, and which should I use for my compound?
A: Both methods aim to apply your sample to the column in a tight, uniform band.
-
Wet Loading: Involves dissolving the sample in a small amount of solvent and pipetting it directly onto the column bed. It's fast and convenient for samples that are readily soluble in the mobile phase.[10]
-
Dry Loading (or Solid Loading): Involves pre-adsorbing the sample onto a small amount of silica gel (or another inert solid like Celite®) by dissolving it and then evaporating the solvent. This dry powder is then loaded onto the column.[6]
Recommendation: For this compound, dry loading is often superior . It prevents issues with finding a suitable loading solvent that doesn't compromise the initial separation and typically results in sharper bands and a cleaner purification.[10]
Part 3: Experimental Protocols & Diagrams
Protocol 1: Standard Flash Column Chromatography
-
Solvent System Selection: Determine the optimal eluent via TLC, targeting an Rf of ~0.3 for the product.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Drain the solvent to the top of the silica bed and add a final protective layer of sand.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10 mL of dichloromethane).
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
- LookChem. (n.d.). Cas 54555-84-9, this compound. [Link]
- Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
- UCLA Chemistry. (n.d.). TLC Stains. [Link]
- ResearchGate. (2015).
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
- University of Calgary, Department of Chemistry.
- Chemistry LibreTexts. (2022). 2.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
- Organic Chemistry. (n.d.). TLC stains. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- University of Rochester, Department of Chemistry.
- Lisa Nichols. (2021).
- University of Rochester, Department of Chemistry.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. fishersci.com [fishersci.com]
- 4. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. youtube.com [youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. TLC stains [reachdevices.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
- 16. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 17. Page loading... [guidechem.com]
Technical Support Center: Purification Strategies for 1-Benzyloxy-2-iodoethane Reactions
Welcome to the technical support center for researchers utilizing 1-Benzyloxy-2-iodoethane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical final step of your synthesis: the removal of unreacted starting material. As Senior Application Scientists, we have designed this resource to explain not just the how, but the fundamental why behind these purification protocols, ensuring you can adapt them to your unique experimental context.
Troubleshooting Guide: Isolating Your Product
This section addresses specific issues you may encounter post-reaction, providing direct solutions and the scientific rationale behind them.
Question: My TLC plate shows my product and the starting this compound are very close or co-spotting. How can I achieve separation?
Answer: This is a common challenge, particularly when the product has a polarity similar to the starting material. However, even a small difference in chemical properties can be exploited.
-
Causality: this compound is a relatively non-polar alkyl halide. Your product, especially if it's the result of a nucleophilic substitution (e.g., with an amine or alcohol), will almost certainly be more polar due to the introduction of heteroatoms capable of hydrogen bonding. The key is to amplify this polarity difference.
-
Solution 1: Optimize Flash Chromatography Conditions. Standard silica gel chromatography is the most powerful tool here. If your current solvent system (e.g., a fixed ratio of hexanes:ethyl acetate) provides poor separation (ΔRf < 0.2), you must adjust the mobile phase.[1]
-
Decrease Eluent Polarity: Start with a much less polar solvent system than you think you need (e.g., 98:2 Hexanes:EtOAc). This will keep all spots lower on the TLC plate but may increase the separation between them.
-
Employ a Shallow Gradient: Instead of an isocratic (fixed solvent ratio) elution, use a shallow gradient. A slow, gradual increase in the polar solvent (e.g., from 2% to 15% ethyl acetate over many column volumes) is highly effective at resolving close-running spots.[2]
-
Try a Different Solvent System: If Hexanes:EtOAc fails, consider a system with different selectivity, such as Dichloromethane:Methanol or Toluene:Acetone.
-
-
Solution 2: Chemical Derivatization (for Amine Products). If your product is a secondary or tertiary amine, you can temporarily and dramatically alter its polarity through protonation. This forms the basis of an acid-base liquid-liquid extraction.[3][4] This is often the most efficient method and should be your first choice for amine products.
Question: I performed a standard aqueous work-up, but my ¹H NMR spectrum still shows significant contamination with this compound. What's the next step?
Answer: A simple water or brine wash is often insufficient because this compound has negligible water solubility. The unreacted material will remain with your product in the organic layer. The optimal strategy depends entirely on the functional groups present in your desired product.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction for Amine Products
This technique leverages the basicity of an amine product to move it into the aqueous phase, leaving the neutral starting material behind in the organic phase.[3][4]
Principle of Separation Diagram
Caption: Principle of acid-base extraction for amine purification.
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
Acidification: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction 1: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.[4]
-
Separation 1: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask. Use TLC to check both layers: your desired amine product should now be in the aqueous phase, while the starting material spot remains in the organic phase.
-
Repeat (Optional): For maximum recovery, you can wash the organic layer with another portion of 1M HCl and combine the aqueous layers.
-
Basification: Place the combined acidic aqueous layers into the separatory funnel. Add a fresh portion of organic solvent (e.g., EtOAc). Slowly add 3M or 6M sodium hydroxide (NaOH) solution dropwise while swirling until the aqueous layer is strongly basic (pH > 10, check with pH paper).
-
Extraction 2: Stopper and shake the funnel as before. Your now-neutral amine product will transfer back into the fresh organic layer.
-
Separation 2: Allow the layers to separate. Drain the lower aqueous layer and discard it. Collect the organic layer containing your purified product.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your pure amine.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is for separating neutral products or for polishing amine products after an initial acid-base extraction.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) where the desired product has an Rf value of ~0.3-0.4 and is well-separated from the this compound spot (ΔRf > 0.2).[1]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading:
-
Wet Loading: If your crude product dissolves in a small amount of the initial, non-polar eluent, dissolve it and carefully pipette it onto the sand layer.
-
Dry Loading: If your product requires a more polar solvent to dissolve, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load this dry powder onto the sand layer. Dry loading often results in better separation.[5]
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.
-
If using a gradient, start with the low-polarity solvent system identified by TLC. After the non-polar impurities have eluted, gradually increase the percentage of the more polar solvent. For example, begin with 98:2 Hex:EtOAc, and after collecting 5-10 fractions, switch to 95:5, then 90:10, and so on.[2]
-
-
Fraction Collection & Analysis: Collect small, equally sized fractions. Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences I can exploit for separation?
A1: The primary differences arise from the introduction of a new functional group in place of the iodine atom. A comparison with a typical amine product illustrates this:
| Property | This compound (Starting Material) | N-substituted-2-benzyloxyethanamine (Product Example) | Rationale for Separation |
| Polarity | Relatively Low | Moderate to High | Enables separation by silica gel chromatography. |
| Basicity | Neutral | Basic (pKa of conj. acid ~9-11) | Allows for selective extraction into an acidic aqueous phase. |
| Boiling Point | 83-87 °C @ 0.5 Torr[6][7][8] | Generally higher due to increased MW and H-bonding capability. | Distillation is possible but often impractical for complex molecules. |
| Density | ~1.60 g/cm³[6][7] | Typically ~1.0 g/cm³ (similar to water). | Affects which layer is on top/bottom during extraction but not the separation itself. |
Q2: How can I minimize the amount of unreacted starting material in the first place?
A2: Prevention is always better than purification. Consider these strategies:
-
Use a slight excess of the nucleophile: Driving the reaction to completion with 1.1 to 1.5 equivalents of your nucleophile can significantly reduce the amount of leftover iodide.
-
Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned time, consider extending the reaction time or moderately increasing the temperature, stability of your product permitting.
-
Ensure proper activation: For less reactive nucleophiles, ensure your reaction conditions (e.g., choice of base, solvent) are optimal for the SN2 reaction to proceed efficiently.[9]
Q3: Are there any special safety considerations?
A3: Yes. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also noted as being light-sensitive, so it should be stored in an amber bottle or a container protected from light.[6][7]
References
- LookChem. This compound. [Link]
- PubChem. This compound.
- Columbia University.
- Solubility of Things.
- Phanstiel, O. et al. (1999). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry.
- Wikipedia. Liquid–liquid extraction. [Link]
- King, A. Successful Flash Chromatography. King Group, University of Chicago.
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]
- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters.
- OpenStax. 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]
- Google Patents.
- Chemija. Reactions of benzyloxy- and benzhydryloxyethoxyalkynes with heterocyclic amines.
- Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
- The Organic Chemistry Tutor. Amine Synthesis Reactions Organic Chemistry. YouTube. [Link]
- Organic Syntheses.
Sources
- 1. columbia.edu [columbia.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. lookchem.com [lookchem.com]
- 7. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
Technical Support Center: Optimizing Alkylation Reactions with 1-Benzyloxy-2-iodoethane
Welcome to the technical support center for optimizing reaction conditions involving 1-Benzyloxy-2-iodoethane. This guide is designed for researchers, scientists, and drug development professionals who use this versatile reagent for introducing the benzyloxyethyl moiety. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for rational reaction optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent and the core reaction mechanics.
Q1: What is this compound and what are its primary applications?
This compound (C₉H₁₁IO) is an alkylating agent used in organic synthesis.[1][2][3] Its structure features a primary iodide, which is an excellent leaving group, making the molecule highly reactive towards nucleophiles in SN2 reactions.[4] The key feature is the benzyloxyethyl group it installs. This group serves two main purposes:
-
As a stable ether linkage: It is used to introduce a flexible, oxygen-containing chain into a target molecule.
-
As a protected form of a 2-hydroxyethyl group: The benzyl group can be selectively removed later in a synthetic sequence, typically by catalytic hydrogenolysis, to reveal a primary alcohol.[5][6][7]
Its primary use is in the alkylation of heteroatom nucleophiles, such as phenols (O-alkylation), alcohols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation).[1][8]
Q2: What is the general mechanism for alkylation with this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][9] For the reaction to occur, a suitable nucleophile (e.g., an alcohol, phenol, or amine) is required.
-
Step 1: Deprotonation (for alcohols/phenols): The acidic proton of the nucleophile (like the -OH of a phenol) is removed by a base to generate a more potent nucleophile, the corresponding alkoxide or phenoxide anion.[10] This step is often not required for amines, which are typically nucleophilic enough to react directly.
-
Step 2: Nucleophilic Attack: The electron-rich nucleophile attacks the electrophilic carbon atom bonded to the iodine. This attack occurs from the backside relative to the carbon-iodine bond.[4][9]
-
Step 3: Displacement: In a concerted step, the new carbon-nucleophile bond forms as the carbon-iodine bond breaks, displacing the iodide ion as the leaving group.[4]
Caption: General SN2 mechanism for O-alkylation.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q3: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes?
Low conversion is a common issue that can often be traced back to a few key parameters.[11][12][13]
Possible Causes & Solutions:
-
Inadequate Deprotonation (for O-Alkylation): The base may be too weak to fully deprotonate your alcohol or phenol. Phenols (pKa ~10) are more acidic than aliphatic alcohols (pKa ~16-18) and thus require a less powerful base.
-
Presence of Water: Water can quench the anionic nucleophile (alkoxide/phenoxide) and react with strong bases like NaH.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. If your starting material or base is hydrated, dry it appropriately before use.[15]
-
-
Suboptimal Solvent: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate and stabilize the nucleophile, reducing its reactivity.
-
Insufficient Temperature: Some alkylations are slow at room temperature and require thermal energy to overcome the activation barrier.
Caption: Decision tree for troubleshooting low reaction yield.
Q4: I'm observing significant side products. How can I improve selectivity?
Side reactions are common, but their formation can be minimized by carefully tuning the reaction conditions.
1. Over-Alkylation of Amines
-
Problem: When alkylating a primary or secondary amine, the resulting product can be more nucleophilic than the starting material, leading to a second alkylation event and the formation of tertiary amines or even quaternary ammonium salts.[11][17]
-
Solution:
-
Control Stoichiometry: Use a large excess of the starting amine relative to this compound. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the product.[11]
-
Slow Addition: Add the this compound slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second, faster alkylation step.[14][17]
-
Caption: Competing pathways in N-alkylation of a primary amine.
2. C-Alkylation vs. O-Alkylation of Phenols
-
Problem: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho/para positions of the aromatic ring. While O-alkylation is generally favored under thermodynamic control and with counterions like K⁺ or Cs⁺, C-alkylation can sometimes be observed.[18]
-
Solution:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[18]
-
Counter-ion: Using potassium or cesium bases (K₂CO₃, Cs₂CO₃) generally promotes O-alkylation.
-
3. Elimination Reaction (E2)
-
Problem: Although this compound is a primary halide and less prone to elimination, using a very strong, sterically hindered base could theoretically lead to some E2 elimination to form benzyloxyethene.[4]
-
Solution: Use a non-hindered base (e.g., NaH, K₂CO₃) rather than a bulky one (e.g., potassium tert-butoxide) unless required by the substrate.
Q5: How do I choose the optimal base and solvent for my specific substrate?
The choice is a balance between substrate reactivity, desired selectivity, and practical considerations.
Table 1: Guide to Common Bases
| Base | Type | Typical Substrates | Key Considerations |
|---|---|---|---|
| NaH | Strong, non-nucleophilic | Aliphatic alcohols, hindered phenols | Highly reactive with water/protic solvents. Requires anhydrous conditions and an inert atmosphere (N₂ or Ar).[7][14] |
| KOH | Strong | Phenols, some primary alcohols | Inexpensive, but can introduce water. Can be less selective than other options.[15][19] |
| K₂CO₃ | Mild/Moderate | Phenols, carboxylic acids | Good for acid-sensitive substrates. Often requires higher temperatures. Low solubility in some solvents like THF.[16][20] |
| Cs₂CO₃ | Mild/Moderate | Phenols, sensitive substrates | More soluble than K₂CO₃ in organic solvents, often allowing for milder reaction conditions and higher yields. More expensive.[15][16] |
Table 2: Guide to Recommended Solvents
| Solvent | Type | Key Properties & Use Cases |
|---|---|---|
| DMF | Polar Aprotic | Excellent solvating power for many salts. High boiling point (153 °C) allows for a wide temperature range. Can be difficult to remove during workup.[16] |
| Acetonitrile (MeCN) | Polar Aprotic | Lower boiling point (82 °C) makes it easier to remove. Good for reactions at moderate temperatures.[21] |
| THF | Polar Aprotic | Lower boiling point (66 °C). Good general-purpose solvent but may not dissolve all bases well (e.g., K₂CO₃).[9][15] |
| DMSO | Polar Aprotic | Very high polarity and boiling point (189 °C). Can significantly accelerate SN2 reactions but is very difficult to remove.[9][16] |
Section 3: Experimental Protocols & Post-Reaction Procedures
Protocol 1: O-Alkylation of 4-Methoxyphenol
This protocol details a standard Williamson ether synthesis.[4][19]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the stirred solution.
-
Alkylation: Add this compound (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Benzyloxyethyl Group
This protocol removes the benzyl group to reveal the primary alcohol.
-
Setup: Dissolve the benzyloxyethyl-containing compound (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a flask equipped with a stir bar.
-
Catalyst: Carefully add palladium on carbon (Pd/C, 10 wt. %, ~5 mol %) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂), typically using a balloon. For larger scales, a Parr hydrogenator is used.
-
Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.[5][6][7]
References
- LookChem. This compound. [Link]
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Cambridge University Press. [Link]
- University of Colorado Boulder. Experiment 06: Williamson Ether Synthesis. [Link]
- Common Organic Chemistry. Benzyl Protection. [Link]
- Organic Chemistry Portal. Benzyl Esters. [Link]
- Organic Chemistry Portal. Benzyl Ethers. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Chemistry Steps.
- Wikipedia. Williamson ether synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry. [Link]
- ResearchGate. What is an easy method for the deprotection of Benzoyl group?. [Link]
- Mettler Toledo.
- Lawrence, S. A. (2004).
- Master Organic Chemistry. Reactions and Mechanisms. [Link]
- da Silva, A. B. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. [Link]
- Basak, U. K., et al. (2020). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. ACS Omega. [Link]
- ResearchGate.
- ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- Chemistry Steps. Reactions of Alkynes in Organic Synthesis with Practice Problems. [Link]
- ResearchGate. Monoalkylation of primary amines and N-sulfinylamides. [Link]
- Reddit.
- PubChem. This compound (C9H11IO). [Link]
- Tetrahedron Letters. Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. [Link]
- Google Patents.
- PubChem. This compound. [Link]
- White Rose eTheses Online.
- Google Patents.
- ResearchGate. Iodine Catalyzed Selective O-Alkylation of Alcohols with Orthoesters. [Link]
- ResearchGate.
- ResearchGate.
- Semantic Scholar. Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. [Link]
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. PubChemLite - this compound (C9H11IO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 20. reddit.com [reddit.com]
- 21. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Benzyloxy-2-iodoethane Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Benzyloxy-2-iodoethane. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges that lead to low conversion rates in reactions involving this versatile reagent. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategies and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using this compound is giving a low yield. What are the most likely causes?
Low yields in Williamson ether synthesis with this primary alkyl iodide are typically not due to the substrate's inherent lack of reactivity but rather to suboptimal reaction conditions that favor side reactions or incomplete conversion. The primary culprits are often related to the choice of base, solvent, and temperature, as well as the presence of moisture.
A common side reaction is the E2 elimination, especially when using a sterically hindered or strong base.[1] Although this compound is a primary iodide and less prone to elimination than secondary or tertiary halides, the right conditions can still promote the formation of benzyloxyethene.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The alkoxide nucleophile is a strong base and will readily react with any water present, reducing its effective concentration for the desired SN2 reaction. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.
-
Optimize Base Selection: A very strong base is necessary to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice. Weaker bases may result in an equilibrium with the alcohol, leading to incomplete reaction.
-
Solvent Choice is Critical: Polar aprotic solvents such as DMF or THF are generally preferred. They effectively solvate the cation of the alkoxide, leaving a more "naked" and highly reactive nucleophile. Protic solvents like ethanol can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.[3]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination pathway. A typical starting point is 50-100 °C, but it is advisable to begin at the lower end of this range and slowly increase the temperature while monitoring the reaction progress by TLC or GC.[3]
Q2: I'm observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?
The formation of an alkene byproduct is a clear indicator that the E2 elimination pathway is competing significantly with the desired SN2 substitution.[1] With this compound, this would result in the formation of benzyloxyethene.
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures. Reducing the temperature will kinetically favor the SN2 pathway.
-
Choice of Base: While a strong base is required, using a less sterically hindered base can sometimes be beneficial.
-
Consider Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective.[4][5] This allows the use of a biphasic system (e.g., an aqueous solution of a strong base and an organic solvent with your substrate), which can often be run under milder conditions, thereby reducing the likelihood of elimination.[6] The PTC facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction occurs.[7]
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound is showing low conversion. What should I investigate?
Palladium-catalyzed cross-coupling reactions with alkyl halides are inherently more challenging than with their aryl or vinyl counterparts.[8][9] This is due to two primary factors: the slower rate of oxidative addition of the alkyl halide to the palladium(0) center and the propensity of the resulting alkyl-palladium intermediate to undergo β-hydride elimination.[9][10]
Key Areas for Troubleshooting:
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For alkyl halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often more effective than triphenylphosphine (PPh₃).[11] These ligands can accelerate the rate of reductive elimination and suppress β-hydride elimination. For Suzuki couplings with alkyl halides, nickel pincer complexes have also shown promise.[12]
-
Catalyst Deactivation (Poisoning): While not extensively documented for the benzyloxy group itself, oxygen-containing functional groups can potentially interact with the palladium center. More commonly, impurities in reagents or solvents, or the presence of sulfur-containing compounds, can poison the catalyst.[13][14][15][16] Ensure high purity of all reaction components.
-
Base and Solvent Optimization: The choice of base and solvent is highly interdependent and substrate-specific. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common, often in aqueous/organic solvent mixtures (e.g., toluene/water, dioxane/water).[17][18][19] For Heck reactions with alkyl iodides, a Pd/dppf catalyst system has been shown to be effective.[20] It is often necessary to screen a variety of bases and solvents to find the optimal conditions for your specific substrate combination.[21]
-
Reaction Temperature: Careful control of temperature is crucial. While higher temperatures may be needed to drive the oxidative addition, they can also increase the rate of catalyst decomposition and β-hydride elimination.
Troubleshooting Guides
Guide 1: Williamson Ether Synthesis
Problem: Low or no formation of the desired ether product.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Presence of Water | Ensure all glassware is rigorously dried. Use anhydrous solvents. | Alkoxides are strong bases and will be quenched by water, preventing them from acting as nucleophiles. |
| Inefficient Alkoxide Formation | Use a strong base like sodium hydride (NaH). Ensure the alcohol is fully deprotonated before adding this compound. | Incomplete deprotonation leads to a lower concentration of the active nucleophile. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, THF, or acetonitrile. | These solvents solvate the counter-ion of the alkoxide, increasing the nucleophilicity of the oxygen anion. Protic solvents will hydrogen-bond to the alkoxide, reducing its reactivity.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring by TLC/GC. A typical range is 50-100 °C. | The reaction may be too slow at lower temperatures. |
| Decomposition of this compound | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Store the reagent protected from light. | Alkyl iodides can be sensitive to light and air, leading to decomposition over time. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low conversion of this compound in Suzuki, Heck, or Sonogashira reactions.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Slow Oxidative Addition | Use an iodide, as the C-I bond is weaker and more reactive than C-Br or C-Cl. Increase the reaction temperature cautiously. | The oxidative addition of sp³-hybridized carbons to Pd(0) is often the rate-limiting step.[10] |
| β-Hydride Elimination | Use a substrate without β-hydrogens if possible. For this compound, this is not an option. Instead, use bulky, electron-rich ligands (e.g., Buchwald-type ligands) to promote reductive elimination over β-hydride elimination. | The alkylpalladium intermediate can readily eliminate to form an alkene and a palladium-hydride species, leading to byproducts.[10] |
| Catalyst Poisoning | Use high-purity reagents and solvents. If sulfur-containing compounds are present in other starting materials, consider pre-treating them or using a scavenger. | Impurities can irreversibly bind to the palladium center, rendering it inactive.[13][15] |
| Suboptimal Ligand/Base/Solvent Combination | Screen a matrix of conditions. For Suzuki, try different phosphine ligands with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane/water or toluene/water.[17][19] For Heck, consider a Pd/dppf system.[20] For Sonogashira, a copper co-catalyst is often used, but copper-free conditions with a suitable amine base can also be effective.[22][23] | The interplay between these components is complex and crucial for catalytic turnover. There is often no single "best" system for all substrates. |
| Homocoupling of Boronic Acid (Suzuki) | Ensure rigorous exclusion of oxygen. Use a slight excess of the boronic acid. | Oxygen can promote the oxidative homocoupling of the boronic acid, consuming the coupling partner. |
Experimental Protocols
Optimized Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization for specific alcohols.
-
Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq.), an aqueous solution of potassium hydroxide (50% w/v, 5.0 eq.), and toluene.
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq.).
-
Substrate Addition: Add this compound (1.2 eq.) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously and heat to 60-80 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and will likely require optimization of the ligand, base, and solvent for a specific boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the boronic acid (1.5 eq.), a base such as K₂CO₃ (3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Solvent and Substrate Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1). Then, add this compound (1.0 eq.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Decision Pathway: Substitution vs. Elimination
Caption: Key factors influencing the SN2 vs. E2 pathway.
References
- Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. (n.d.).
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry.
- Optimization of Suzuki-Miyaura Cross-Coupling Reaction a - ResearchGate. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - SciSpace. (n.d.).
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.).
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. (n.d.).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.).
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates | Journal of the American Chemical Society. (n.d.).
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024).
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. (n.d.).
- Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011).
- Pd-catalyzed cross-coupling reactions of alkyl halides. | Semantic Scholar. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.).
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Cas 54555-84-9,this compound - LookChem. (n.d.).
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. (n.d.).
- Williamson ether synthesis (done wrong) - YouTube. (2020).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst - ResearchGate. (2025).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.).
- Industrial Phase-Transfer Catalysis. (n.d.).
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008).
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (n.d.).
- 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019).
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024).
- Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols - ResearchGate. (n.d.).
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.).
- Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis | Request PDF - ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 1-Benzyloxy-2-iodoethane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and field-proven insights for the successful work-up and purification of reaction mixtures containing 1-Benzyloxy-2-iodoethane and its derivatives. As an alkylating agent, this compound is a valuable building block in organic synthesis, but its unique properties necessitate a carefully planned work-up procedure to ensure high purity and yield.[1] This document is designed to be a dynamic resource, moving beyond a simple checklist to explain the causality behind each experimental choice.
Section 1: Core Principles of the Work-up Procedure
A successful work-up is a systematic process designed to isolate the desired product from a complex reaction mixture. For reactions involving this compound, the procedure must address unreacted starting materials, catalysts, inorganic salts, and potential byproducts. The reagent itself is a light-sensitive liquid with a density of approximately 1.6 g/cm³, making it heavier than water, a key consideration for liquid-liquid extractions.[1][2][3]
The entire process can be visualized as a logical workflow:
Sources
Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide
Welcome to the technical support center for optimizing reactions involving 1-Benzyloxy-2-iodoethane using Bayesian optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate their experimental workflows. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the implementation of Bayesian optimization for improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for chemical reaction optimization?
Bayesian optimization (BO) is a sequential, model-based approach to finding the optimum for a function that is expensive to evaluate—a perfect description for chemical reactions.[1][2][3][4] It is particularly well-suited for optimizing chemical reactions because it is a sample-efficient method, meaning it can identify optimal conditions in significantly fewer experiments compared to traditional methods like grid search or even statistical Design of Experiments (DoE).[5][6][7] This is a significant advantage when experiments are time-consuming, costly, or materials are precious.[3][4]
The core of Bayesian optimization is to build a probabilistic "surrogate model" of the reaction landscape (e.g., how yield changes with temperature and concentration). This model is then used to intelligently select the next most promising experiment to run via an "acquisition function".[8][9][10] This process strategically balances exploration (testing in regions of high uncertainty to improve the model) and exploitation (testing in regions predicted to have high yields), leading to a more efficient search for the global optimum.[3][11]
Q2: What specific parameters can I optimize for a reaction with this compound?
This compound is a versatile alkylating agent, often used in nucleophilic substitution reactions.[12] For a typical reaction, such as the N-alkylation of an amine, you can optimize a wide range of continuous and categorical parameters.
| Parameter Type | Examples for this compound Reaction |
| Continuous | Temperature (°C), Reaction Time (hours), Reactant Concentration (M), Stirring Rate (RPM) |
| Categorical | Solvent (e.g., DMF, Acetonitrile, DMSO), Base (e.g., K₂CO₃, Cs₂CO₃, DBU), Catalyst Type |
| Integer/Discrete | Equivalents of Base, Equivalents of Nucleophile |
Defining this experimental space is the critical first step in any BO campaign.[13]
Q3: What software is available to implement Bayesian optimization in a chemistry lab?
The barrier to entry for using BO has been significantly lowered by the availability of open-source software packages.[14][15] Many of these are Python-based and come with extensive documentation.
-
EDBO (Experimental Design via Bayesian Optimization): Developed specifically for chemists, offering a user-friendly interface.[14][16]
-
NEXTorch: A toolkit designed for chemical sciences and engineering that supports both automated and human-in-the-loop optimization.[17]
-
Gryffin: A chemistry-specialized framework that is particularly good at handling a mix of variable types.[14]
-
ProcessOptimizer: A Python package designed for easy optimization of real-world processes with minimal coding expertise.[18]
-
General Frameworks: Tools like BoTorch, GPyTorch, and Scikit-learn offer more flexibility for users with programming experience.[14]
Q4: How many initial experiments are needed to start the Bayesian optimization loop?
There is no magic number, but a common practice is to start with a small set of experiments that broadly covers the parameter space. A technique called Latin Hypercube Sampling (LHS) is often recommended for this initial step as it ensures a more even spread of data points compared to a random selection.[5][19] For a problem with 4-5 variables, an initial set of 10-20 experiments can provide a strong foundation for the surrogate model to begin making intelligent suggestions.[19]
A Practical Workflow: Improving Yield for N-Alkylation
Let's consider a hypothetical reaction: the N-alkylation of morpholine with this compound. Our goal is to maximize the reaction yield.
Reaction Scheme: this compound + Morpholine → 4-(2-(Benzyloxy)ethyl)morpholine
Step 1: Define the Experimental Space
First, we define the variables and their ranges. This is where a chemist's intuition is crucial.[13]
| Parameter | Type | Range / Options |
| Temperature | Continuous | 25 - 100 °C |
| Concentration | Continuous | 0.1 - 1.0 M |
| Equivalents of Base | Continuous | 1.0 - 3.0 |
| Base | Categorical | [K₂CO₃, Cs₂CO₃, DBU] |
| Solvent | Categorical | [Acetonitrile, DMF, DMSO] |
Step 2: The Bayesian Optimization Loop
The process is iterative. After an initial set of experiments, the loop begins, with each cycle refining the model's understanding of the reaction landscape.
Caption: The iterative workflow of Bayesian optimization for reaction improvement.
Step 3: Experimental Protocol (Single Run)
This protocol outlines a single experiment suggested by the BO algorithm.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the specified Base (e.g., 1.5 equivalents).
-
Reagents: Add the specified Solvent (e.g., Acetonitrile) to achieve the target Concentration (e.g., 0.5 M) based on the limiting reagent, this compound.
-
Addition: Add morpholine (e.g., 1.1 equivalents) to the stirring suspension.
-
Initiation: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to the specified Temperature (e.g., 60 °C) and stir for the prescribed time (if time is a variable) or until reaction completion as monitored by TLC or LCMS.
-
Work-up & Analysis: Upon completion, cool the reaction, filter off the base, and concentrate the solvent. Quantify the yield of the crude product using an internal standard via ¹H NMR or a calibrated LCMS.
-
Data Entry: Record the exact experimental conditions and the measured yield into the BO software.
Troubleshooting Guide
Problem 1: The optimization is not converging, and the suggested experiments seem random.
-
Plausible Cause & Explanation: This often indicates that the surrogate model has not yet learned the underlying structure of the reaction landscape.[20] It may be that the initial data points were not diverse enough, or the model is still in a heavy "exploration" phase where it is prioritizing sampling in areas of high uncertainty.[10][21]
-
Solution Steps:
-
Patience is Key: Allow the algorithm to run for more iterations. Early on, the suggestions can appear random as the model needs to explore the boundaries of the parameter space.
-
Review Initial Data: Ensure your initial experiments were not clustered in one small region. If they were, consider manually adding a few experiments in unexplored areas to provide the model with more diverse information.
-
Check Feature Representation: How are your categorical variables represented? Simple one-hot encoding is common, but for some chemical systems, more sophisticated fingerprints or descriptors might be necessary to capture chemical similarity.[1]
-
Adjust Acquisition Function: While less common in standard software, if you have the flexibility, you can adjust the acquisition function parameters to slightly favor exploitation if you believe the model has explored enough.
-
Problem 2: The model repeatedly suggests experiments in a very narrow parameter range, and the yield has plateaued.
-
Plausible Cause & Explanation: The algorithm may be stuck in a local optimum. It has found a "good" region and is now heavily "exploiting" it, fearing that moving to an unexplored region might result in a lower yield.[11] This is a classic exploration vs. exploitation dilemma.
-
Solution Steps:
-
Manually Intervene: Add a new data point from a completely different and unexplored region of your parameter space. This forces the model to update its beliefs about that area and may reveal a new, more promising region.
-
Tweak Acquisition Function Parameters: If your software allows, increase the parameter that favors exploration. For instance, in the Upper Confidence Bound (UCB) acquisition function, this would mean increasing the beta parameter.
-
Restart with More Data: In some cases, it may be beneficial to take all the data you've collected, add a few more diverse, manually chosen points, and restart the optimization process. The new, richer initial dataset can lead the model down a different optimization path.
-
Problem 3: The model's predicted yield is consistently and significantly different from the actual experimental yield.
-
Plausible Cause & Explanation: This points to a fundamental mismatch between the surrogate model and the true chemical reality. This can be caused by high experimental noise, an inappropriate model choice, or poorly defined parameters.
-
Solution Steps:
-
Assess Experimental Error: Are your analytical methods for determining yield reproducible? High variance in your measurements will "pollute" the data and confuse the model. Run a few replicate experiments at the same conditions to quantify your experimental noise.
-
Re-evaluate the Parameter Space: Is there a critical parameter you are not including in the optimization? For instance, reactions involving iodoalkanes can be sensitive to light or trace amounts of water.[22][23] If a hidden, uncontrolled variable is significantly impacting the yield, the model will struggle to make accurate predictions based on the variables it is aware of.
-
Consider a Different Surrogate Model: While Gaussian Processes (GPs) are the most common surrogate model, for some highly complex or discontinuous reaction landscapes, other models like Random Forests or Gradient Boosted Trees might perform better.[3][14] Some BO packages allow you to switch the underlying model.
-
Problem 4: The optimizer suggests chemically nonsensical or unsafe conditions.
-
Plausible Cause & Explanation: The optimization algorithm is a mathematical tool; it has no innate chemical knowledge. It only knows the boundaries you have set. Without explicit constraints, it might suggest a temperature above the boiling point of your solvent or a combination of reagents known to be incompatible.
-
Solution Steps:
-
Implement Constraints: This is the most critical solution. Most modern BO software packages allow you to define constraints.[24] For example, you can implement a constraint that Temperature < Boiling_Point(Solvent).
-
Use a Human-in-the-Loop Approach: The most practical application of BO in the lab is as a powerful recommendation engine, not an infallible oracle.[17] As the expert, you should always review the algorithm's suggestions. If a suggestion is unsafe or nonsensical, reject it and ask the algorithm for the next best suggestion. This human oversight is a crucial part of a safe and effective workflow.
-
Caption: A decision tree for troubleshooting common Bayesian optimization issues.
References
- Title: Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings Source: ChemRxiv URL
- Title: Bayesian Optimization for Chemical Reactions Source: CHIMIA URL:[Link]
- Title: Bayesian reaction optimization as a tool for chemical synthesis Source: N
- Title: A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Title: Maximizing Reaction Yield Through Bayesian Optimiz
- Title: Accelerated Chemical Reaction Optimization Using Multi-Task Learning Source: ACS Public
- Title: Machine learning-guided strategies for reaction conditions design and optimization Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering Source: ChemRxiv URL:[Link]
- Title: Bayesian optimization for chemical reactions -process overview.
- Title: Diagnosing and fixing common problems in Bayesian optimization for molecule design Source: arXiv URL:[Link]
- Title: Machine Learning-Guided Strategies for Reaction Condition Design and Optimiz
- Title: Bayesian Optimization for Chemical Reactions Source: PubMed URL:[Link]
- Title: Doyle Lab Creates Open-Source Software To Optimize Reactions Source: Princeton University Department of Chemistry URL:[Link]
- Title: Bayesian Reaction Optimization as A Tool for Chemical Synthesis Source: Code Ocean URL:[Link]
- Title: Using Machine Learning To Predict Suitable Conditions for Organic Reactions Source: ACS Central Science URL:[Link]
- Title: ProcessOptimizer, an Open-Source Python Package for Easy Optimization of Real-World Processes Using Bayesian Optimization Source: Journal of Chemical Inform
- Title: Machine learning-guided strategies for reaction conditions design and optimization Source: ResearchG
- Title: Diagnosing and fixing common problems in Bayesian optimization for molecule design Source: arXiv URL:[Link]
- Title: Bayesian reaction optimization as a tool for chemical synthesis Source: The Doyle Group, Princeton University URL:[Link]
- Title: Bayesian reaction optimization as a tool for chemical synthesis Source: PubMed URL:[Link]
- Title: Autonomous Optimization of Chemical Reaction in Flow Source: Denmark Group, University of Illinois URL:[Link]
- Title: AROPS: A Framework of Automated Reaction Optimization with Parallelized Scheduling Source: ChemRxiv URL:[Link]
- Title: Bayesian reaction optimization as a tool for chemical synthesis Source: ResearchG
- Title: Automated Reaction Condition Optimization For Low-Yield Systems Source: P
- Title: A Brief Introduction to Chemical Reaction Optimiz
- Title: Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research Source: arXiv URL:[Link]
- Title: Race to the bottom: Bayesian optimisation for chemical problems Source: Digital Discovery (RSC Publishing) URL:[Link]
- Title: Self-optimisation and model-based design of experiments for developing a C–H activation flow process Source: Beilstein Journals URL:[Link]
- Title: AI4SD2022: Bayesian Optimisation in Chemistry – Rubaiy
- Title: Supplementary Information – Bayesian Optimization for Chemical Reactions Source: CHIMIA URL:[Link]
- Title: this compound Source: LookChem URL:[Link]
- Title: Race to the bottom: Bayesian optimisation for chemical problems Source: Digital Discovery (RSC Publishing) URL:[Link]
- Title: Bayesian Optimization: A step by step approach Source: Medium URL:[Link]
- Title: A Guide to Bayesian Optimization in Bioprocess Engineering Source: ResearchG
- Title: Bayesian optimization with known experimental and design constraints for chemistry applications Source: Nature Communic
- Title: SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study Source: ResearchG
- Title: Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning Source: PubMed Central URL:[Link]
- Title: Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Source: Reddit URL:[Link]
- Title: An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media Source: RSC Publishing URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. approcess.com [approcess.com]
- 6. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 7. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. medium.com [medium.com]
- 12. lookchem.com [lookchem.com]
- 13. chemistry.princeton.edu [chemistry.princeton.edu]
- 14. chimia.ch [chimia.ch]
- 15. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Code Ocean [codeocean.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research [arxiv.org]
- 20. Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05286E [pubs.rsc.org]
- 24. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00028H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Characterization of 1-Benzyloxy-2-iodoethane
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-Benzyloxy-2-iodoethane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explain the rationale behind spectral assignments and compares the utility of NMR with other common analytical techniques for structural elucidation.
Introduction to this compound and the Imperative of Precise Characterization
This compound (C₉H₁₁IO) is a valuable bifunctional reagent in organic synthesis, often utilized as a building block in the development of more complex molecules and pharmaceutical compounds.[1] Its structure incorporates a benzyl ether and a primary iodoalkane, offering two distinct reactive sites. Given its role as a synthetic precursor, unambiguous structural verification is paramount to ensure the integrity of subsequent reaction pathways and the identity of the final products. NMR spectroscopy stands as the primary and most powerful tool for the complete structural assignment of such organic molecules in solution.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR reveals the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, ¹H NMR spectroscopy helps to determine the number of different types of protons, their relative ratios, and their neighboring protons through spin-spin coupling. Concurrently, ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment.
Part 1: In-Depth ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule.
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Aromatic) | 7.25-7.40 | Multiplet (m) | 5H | Protons on the phenyl ring of the benzyl group typically resonate in this region.[4] |
| H-b (Benzylic) | ~4.55 | Singlet (s) | 2H | The methylene protons adjacent to both the phenyl ring and the ether oxygen (PhCH₂O). The absence of adjacent protons results in a singlet.[5] |
| H-c (-OCH₂-) | ~3.75 | Triplet (t) | 2H | Methylene protons adjacent to the electronegative ether oxygen are deshielded. They are coupled to the two H-d protons, resulting in a triplet (n+1 rule).[4] |
| H-d (-CH₂I) | ~3.25 | Triplet (t) | 2H | Methylene protons adjacent to the iodine atom. Iodine's electronegativity and heavy atom effect cause a downfield shift. Coupling with the two H-c protons results in a triplet.[4] |
Predicted spectrum is based on typical chemical shift values in CDCl₃. Actual values may vary based on solvent and experimental conditions.[5]
Causality Behind ¹H Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-a): The circulation of π-electrons in the benzene ring generates a local magnetic field that strongly deshields the attached protons, causing them to resonate at a high chemical shift (downfield).
-
Benzylic Protons (H-b): These protons are deshielded by the adjacent aromatic ring and the electronegative oxygen atom, placing their signal around 4.55 ppm.
-
Aliphatic Methylene Protons (H-c and H-d): Both sets of methylene protons are adjacent to electronegative atoms (oxygen and iodine, respectively), which withdraw electron density and cause a downfield shift from a typical alkane region. The protons on the carbon adjacent to the more electronegative oxygen (H-c) are expected to be slightly more downfield than those next to iodine (H-d). The coupling between these two adjacent, non-equivalent methylene groups gives rise to two triplets, a characteristic ethyl pattern.
Part 2: Comprehensive ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-a (Aromatic Quaternary) | ~138 | The ipso-carbon of the phenyl ring, bonded to the benzylic group. Quaternary carbons typically show weaker signals.[6] |
| C-b (Aromatic CH) | 127-129 | Three signals are expected for the ortho, meta, and para carbons of the monosubstituted benzene ring.[6] |
| C-c (Benzylic, PhC H₂O) | ~73 | The carbon is attached to an electronegative oxygen, shifting it downfield into the typical range for ether carbons.[6] |
| C-d (-OC H₂-) | ~70 | This carbon is also attached to an electronegative oxygen atom, resulting in a significant downfield shift.[6] |
| C-e (-C H₂I) | ~2-5 | The carbon directly attached to iodine. The "heavy atom effect" of iodine causes a significant upfield shift, a characteristic feature for iodoalkanes.[7] |
Predicted spectrum is based on typical chemical shift values in CDCl₃.
Key Insights from the ¹³C Spectrum:
The most diagnostic signal in the ¹³C NMR spectrum is the upfield resonance of the carbon atom bonded to iodine (C-e). While electronegativity arguments would suggest a downfield shift, the large electron cloud of the iodine atom induces a local magnetic field that strongly shields the attached carbon nucleus, shifting its signal to a much higher field (lower ppm value) than would otherwise be expected.[7] This "heavy atom effect" is a powerful confirmation of the presence of the C-I bond.
Part 3: Experimental Protocols and Workflow
A self-validating experimental approach is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for this compound and has well-known residual solvent peaks.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 256 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and integration to assign the structure.
-
Visual Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of this compound.
Part 4: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information. A multi-technique approach ensures the most rigorous characterization.
| Technique | Information Provided for this compound | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environments. | Unambiguous structural determination in solution; quantitative capability. | Lower sensitivity compared to MS; requires relatively pure sample.[9] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups: C-O ether stretch (~1100 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹). | Fast, simple, and non-destructive; excellent for functional group identification.[3][10] | Provides limited information on the overall molecular skeleton and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight (m/z of the molecular ion) and fragmentation pattern, which can help confirm the structure. | Extremely high sensitivity; provides molecular formula with high-resolution MS (HRMS).[2] | Isomers can be difficult to distinguish; does not provide a direct 3D structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from impurities and provides its mass spectrum for identification. | Excellent for assessing purity and identifying components in a mixture.[9][11] | Compound must be volatile and thermally stable. |
| Elemental Analysis | Determines the percentage composition of C, H, and O, which can be used to verify the empirical formula. | Provides fundamental confirmation of the elemental composition. | Does not provide structural information; requires a highly pure sample. |
Visual Representation of the Molecular Structure
Sources
- 1. lookchem.com [lookchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. docsity.com [docsity.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. paulussegroup.com [paulussegroup.com]
- 9. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
Mass spectrometry analysis of 1-Benzyloxy-2-iodoethane
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-Benzyloxy-2-iodoethane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis and comparison of mass spectrometry techniques for the characterization of this compound (C₉H₁₁IO), a key reagent and building block in pharmaceutical and organic synthesis.[1] For researchers and drug development professionals, accurate molecular weight determination and structural elucidation are paramount. This document delves into the practical application of different ionization techniques, offering field-proven insights and detailed experimental protocols to guide analytical choices.
Introduction: The Analytical Challenge of this compound
This compound is an alkyl halide with a molecular weight of 262.09 g/mol and a monoisotopic mass of 261.98546 Da.[2][3] Its structure comprises a stable benzyloxy group and a reactive iodoethane moiety. This combination presents a unique challenge for mass spectrometry. The C-I bond is relatively weak, making the molecule susceptible to fragmentation, while the stable benzyl group can dominate the mass spectrum. The choice of ionization technique is therefore critical, as it directly influences the balance between obtaining molecular weight information and generating structurally significant fragment ions.
This guide will compare two primary gas chromatography-mass spectrometry (GC-MS) ionization techniques: the high-energy, "hard" Electron Ionization (EI) and the low-energy, "soft" Chemical Ionization (CI).
Comparison of Ionization Techniques: Electron Ionization (EI) vs. Chemical Ionization (CI)
The fundamental difference between EI and CI lies in the energy imparted to the analyte molecule during ionization.[4][5] This energy dictates the degree of fragmentation and, consequently, the type of information that can be gleaned from the resulting mass spectrum.
-
Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), causing the molecule to expel an electron and form a radical cation (M⁺•).[5][6] The excess energy deposited into this molecular ion is significant, leading to extensive and reproducible fragmentation.[5] While this is invaluable for structural elucidation by creating a unique "fingerprint" for the molecule, it can often lead to the complete absence of the molecular ion peak, making molecular weight confirmation difficult.[5]
-
Chemical Ionization (CI): CI is a gentler method where a reagent gas (e.g., methane or ammonia) is first ionized by electrons.[4][5] These reagent gas ions then create a reactive plasma that ionizes the analyte molecules through proton transfer or adduct formation.[4] This process imparts far less energy, resulting in minimal fragmentation.[4][5] The primary ion observed is typically the protonated molecule ([M+H]⁺), making CI the superior choice for unambiguous molecular weight determination.[4] For halogenated compounds, Negative Chemical Ionization (NCI) can be particularly effective, offering high sensitivity by forming negative ions at the electronegative halogen atom.[5][7]
Conceptual Comparison of Ionization Outcomes
Caption: Comparison of hard vs. soft ionization.
Experimental Protocols
The following protocols describe the analysis of this compound using GC-MS with both EI and CI sources. A self-validating system requires consistent sample preparation and instrument parameters.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade Dichloromethane (DCM).
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using DCM.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
GC-MS Workflow Diagram
Caption: Predicted major fragmentation pathways under EI.
Predicted EI Mass Spectrum Data:
| m/z | Proposed Ion Fragment | Chemical Formula | Interpretation | Relative Abundance |
| 262 | Molecular Ion | [C₉H₁₁IO]⁺• | The intact ionized molecule. | Very Low / Absent |
| 135 | [M - I]⁺ | [C₉H₁₁O]⁺ | Loss of an iodine radical from the molecular ion. | Moderate |
| 127 | Iodide Cation | [I]⁺ | Cleavage of the weak C-I bond. | High |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond, forming the highly stable tropylium ion. | Base Peak (100%) |
| 108 | Benzyl Alcohol Cation | [C₇H₈O]⁺• | Cleavage of the ethyl-oxygen bond. | Moderate |
Chemical Ionization (CI) - Molecular Weight Confirmation
In contrast, the CI spectrum is expected to be much simpler. The primary goal is to confirm the molecular weight of 262.09 Da.
Predicted CI Mass Spectrum Data (Methane Reagent Gas):
| m/z | Proposed Ion | Chemical Formula | Interpretation | Relative Abundance |
| 263 | Protonated Molecule | [M+H]⁺ | Addition of a proton to the intact molecule. | Base Peak (100%) |
| 291 | Ethyl Adduct | [M+C₂H₅]⁺ | Adduct formation with a fragment of the methane reagent gas. | Moderate |
| 303 | Propyl Adduct | [M+C₃H₅]⁺ | Adduct formation with a fragment of the methane reagent gas. | Low |
| 262 | Molecular Ion | [M]⁺• | Some minor molecular ion may be present. | Very Low |
Comparative Summary and Recommendations
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Primary Ion | Fragment Ions (e.g., m/z 91) | Protonated Molecule ([M+H]⁺, m/z 263) |
| Molecular Ion (m/z 262) | Weak or absent | Very weak, but [M+H]⁺ is strong |
| Fragmentation | Extensive | Minimal |
| Primary Use Case | Structural Elucidation and identification via library matching. | Molecular Weight Confirmation . |
| Sensitivity | Generally high | Can be higher, especially in NCI mode for halogenated compounds. [8] |
Recommendations for Researchers:
-
For Unknown Identification and Structure Confirmation: Begin with Electron Ionization . The rich fragmentation pattern, particularly the base peak at m/z 91 (tropylium ion) and the loss of iodine (m/z 135), provides a definitive fingerprint to confirm the presence of the benzyloxy and iodoethane moieties.
-
For Molecular Weight Verification: When the molecular weight is the primary unknown or requires confirmation, Chemical Ionization is the unequivocal choice. The unambiguous [M+H]⁺ peak at m/z 263 provides clear and easily interpretable evidence of the parent mass.
-
For Quantitation: For quantitative analysis, especially at trace levels, consider developing a method in Negative Chemical Ionization (NCI) mode, which can offer superior sensitivity for halogenated compounds. [7][8]Alternatively, EI in Selected Ion Monitoring (SIM) mode, targeting the most abundant and specific fragments (m/z 91, 127, 135), can provide excellent quantitative results.
By employing these techniques in a complementary fashion, researchers can achieve a comprehensive and validated characterization of this compound, ensuring both structural integrity and molecular identity in their development workflows.
References
- Wang, H., Minardi, C. S., Badiei, H., Kahen, K., & Jorabchi, K. (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Journal of Analytical Atomic Spectrometry.
- Asian Journal of Research in Chemistry. (2020). Advance in Mass Ionization Techniques. Asian Journal of Research in Chemistry.
- Wikipedia. (n.d.). Chemical ionization. In Wikipedia.
- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10355314, this compound.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- LookChem. (n.d.). Cas 54555-84-9, this compound.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ShortChemistry. (2020). Electron ionization and mass spectrometry. YouTube.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane.
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 4. Chemical ionization - Wikipedia [en.wikipedia.org]
- 5. What are the common ionization methods for GC/MS [scioninstruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ajrconline.org [ajrconline.org]
- 8. High-sensitivity elemental ionization for quantitative detection of halogenated compounds - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the FT-IR Spectrum of 1-Benzyloxy-2-iodoethane
This guide presents an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Benzyloxy-2-iodoethane, a versatile reagent in organic synthesis and pharmaceutical development.[1] FT-IR spectroscopy serves as a primary, non-destructive method for the structural verification and quality control of this compound.[2] By examining the vibrational frequencies of its constituent functional groups, we can create a unique molecular "fingerprint."
This document provides a detailed interpretation of the expected spectral features of this compound. To provide a robust analytical framework, we will compare its spectrum with those of structurally related alternatives: its synthetic precursor, 2-Benzyloxyethanol , and a de-halogenated analogue, Benzyl Ethyl Ether . This comparative approach highlights the specific spectral markers that confirm the compound's identity and purity.
The Structural Anatomy of this compound's FT-IR Spectrum
The FT-IR spectrum of a molecule is the sum of its parts. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational energies of its chemical bonds.[3] For this compound (C₉H₁₁IO)[4], we can predict its spectrum by dissecting its structure into four key regions: the aromatic benzyl group, the aliphatic ethyl linker, the crucial ether linkage, and the terminal carbon-iodine bond.
-
Aromatic Benzyl Group (C₆H₅CH₂-) : This group contributes several characteristic peaks.
-
Aromatic C-H Stretch : Look for sharp, medium-intensity bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[5]
-
Aromatic C=C Stretch : A series of medium to sharp bands will appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.
-
-
Aliphatic Ethyl Linker (-CH₂CH₂-) : The saturated carbon-hydrogen bonds of the ethyl chain provide clear signals.
-
Aliphatic C-H Stretch : Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[6] These are often the most intense bands in this region of the spectrum.
-
CH₂ Bending (Scissoring) : A distinct peak around 1470-1450 cm⁻¹ arises from the bending vibration of the methylene groups.
-
-
Ether Linkage (Ar-O-CH₂-) : The C-O-C ether bond is a powerful diagnostic tool. As an aryl alkyl ether, this compound is expected to show two prominent C-O stretching bands due to asymmetric and symmetric vibrations.[7]
-
Carbon-Iodine Bond (C-I) : The C-I bond is the heaviest single bond in the molecule, and its stretching vibration consequently occurs at a very low frequency.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol describes a standard method for obtaining the FT-IR spectrum of a liquid sample like this compound using a neat (thin film) preparation.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pipette or glass rod
Procedure:
-
Background Spectrum Acquisition : Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric H₂O and CO₂.
-
Sample Preparation : Place one to two drops of liquid this compound onto the surface of one salt plate. Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which can damage the plates.
-
Sample Spectrum Acquisition : Immediately place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Data Acquisition : Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.
Logical Workflow for FT-IR Analysis
The following diagram outlines the systematic process from sample handling to final spectral interpretation and comparison.
Caption: Workflow for FT-IR analysis of this compound.
Comparative FT-IR Analysis
The true power of FT-IR in quality control comes from comparison. By analyzing the spectrum of this compound against its precursor and a structural analogue, we can unequivocally confirm its identity.
| Vibrational Mode | Functional Group | This compound (Predicted, cm⁻¹) | 2-Benzyloxyethanol (Precursor) | Benzyl Ethyl Ether (Analogue) | Rationale for Differentiation |
| O-H Stretch | Alcohol (-OH) | Absent | ~3600-3200 (Strong, Broad) | Absent | The complete absence of the broad O-H band confirms the successful conversion of the alcohol precursor. |
| Aromatic C-H Stretch | Aromatic C-H | ~3100-3000 (Medium) | ~3100-3000 (Medium) | ~3100-3000 (Medium) | Common feature; present in all three compounds. |
| Aliphatic C-H Stretch | Aliphatic C-H | ~2960-2850 (Strong) | ~2960-2850 (Strong) | ~2960-2850 (Strong) | Common feature; present in all three compounds. |
| Aromatic C=C Stretch | Benzene Ring | ~1600-1450 (Multiple, Medium) | ~1600-1450 (Multiple, Medium) | ~1600-1450 (Multiple, Medium) | Common feature; present in all three compounds. |
| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | ~1250 (Strong) | ~1250 (Strong) | ~1250 (Strong) | This confirms the presence of the Ar-O-CH₂ moiety in all three compounds. |
| Symmetric C-O-C Stretch | Aryl Alkyl Ether | ~1040 (Strong) | ~1040 (Strong) | ~1040 (Strong) | This confirms the presence of the Ar-O-CH₂ moiety in all three compounds. |
| C-I Stretch | Iodoalkane | ~600-500 (Medium) | Absent | Absent | Primary identifier. This peak is unique to the target compound and confirms the presence of iodine. |
Key Interpretive Insights:
-
Confirmation of Reaction Completion : The most critical comparison is with the precursor, 2-Benzyloxyethanol. The synthesis of this compound from this alcohol involves replacing the hydroxyl (-OH) group. Therefore, the disappearance of the intense, broad O-H stretching band (typically ~3600-3200 cm⁻¹) is the primary indicator of a successful reaction.
-
Confirmation of Iodination : The presence of a band in the low-frequency region of the spectrum (600-500 cm⁻¹) is the definitive evidence of the C-I bond.[9][10] When comparing with Benzyl Ethyl Ether, which has an almost identical structure except for the iodine, this region provides the key point of differentiation. The spectrum of Benzyl Ethyl Ether would be clean in this region, whereas this compound will show this characteristic absorption.
-
Stability of the Core Structure : The consistent presence of the aromatic C-H and C=C stretches, aliphatic C-H stretches, and the two characteristic C-O ether bands across all three compounds confirms that the core benzyloxy-ethyl structure remains intact.
Conclusion
The FT-IR spectrum of this compound is distinguished by a unique combination of absorption bands. The definitive markers for its structure are:
-
The absence of a broad O-H stretch around 3300 cm⁻¹.
-
The presence of two strong C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹ .
-
The appearance of a medium-intensity C-I stretch in the 600-500 cm⁻¹ region.
By employing a comparative analytical approach against its synthetic precursor and relevant analogues, FT-IR spectroscopy stands as an efficient, reliable, and indispensable tool for researchers, scientists, and drug development professionals to verify the identity, purity, and structural integrity of this compound.
References
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- TMP Chem. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
- University of Maryland. FTIR spectrum information and bond relationship.
- ResearchGate. FTIR spectra for ether functional group (C-O-C) region of PGMA... [Image].
- ResearchGate. FT-IR spectrum of symmetrical stretching of ether group, v(C-O-C)... [Image].
- LookChem. This compound.
- ResearchGate. FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. [Image].
- PubChemLite. This compound (C9H11IO).
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Mettler Toledo. FTIR Spectroscopy - Guide to Improving Chemical Processes.
- Michigan State University Department of Chemistry. Infrared Spectrometry.
- The Royal Society of Chemistry. Infrared spectroscopy.
- National Institute of Standards and Technology. Benzyl alcohol. NIST Chemistry WebBook.
- Wiley SpectraBase. Benzyl benzoate - Optional[FTIR] - Spectrum.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Doc Brown's Chemistry. infrared spectrum of iodoethane.
Sources
- 1. lookchem.com [lookchem.com]
- 2. mt.com [mt.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. FTIR [terpconnect.umd.edu]
- 10. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of 1-Benzyloxy-2-iodoethane and 1-Benzyloxy-2-bromoethane
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of alkylating agent is a critical decision that can dictate the efficiency, yield, and overall success of a synthetic route. Among the versatile reagents employed for the introduction of a benzyloxyethyl moiety, 1-benzyloxy-2-iodoethane and 1-benzyloxy-2-bromoethane are two of the most prominent. While structurally similar, their reactivity profiles exhibit significant differences that are crucial for researchers, scientists, and drug development professionals to understand. This guide provides an in-depth, objective comparison of these two compounds, supported by fundamental chemical principles and experimental considerations.
At a Glance: The Decisive Difference
The primary distinction in the chemical behavior of this compound and 1-benzyloxy-2-bromoethane lies in the nature of the halogen substituent. This difference manifests in two key physical properties that govern their reactivity in nucleophilic substitution reactions: bond dissociation energy and leaving group ability .
| Property | This compound | 1-Benzyloxy-2-bromoethane | Significance |
| C-X Bond Dissociation Energy | ~240 kJ/mol[1] | ~270 kJ/mol[1] | A lower energy indicates a weaker, more easily cleaved bond, leading to a faster reaction rate. |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | Iodide is a superior leaving group due to its weaker basicity and greater stability in solution.[2][3][4] |
Delving Deeper: The Chemical Causality
The enhanced reactivity of this compound can be attributed to fundamental principles of chemical bonding and stability.
The Weaker Carbon-Iodine Bond
The bond dissociation energy is the energy required to break a chemical bond homolytically.[1] The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.[1][5] This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to the smaller bromine atom.[5][6] Consequently, less energy is required to cleave the C-I bond during a reaction, which translates to a lower activation energy and a faster reaction rate.[2]
The Superiority of Iodide as a Leaving Group
In nucleophilic substitution reactions, the efficiency of the reaction is heavily dependent on the ability of the leaving group to depart from the substrate.[3] A good leaving group is a species that is stable on its own. The stability of the halide anions (halides) increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[2]
Several factors contribute to the exceptional leaving group ability of iodide (I⁻) compared to bromide (Br⁻):
-
Basicity: Weaker bases are better leaving groups.[2][4] Iodide is the conjugate base of a strong acid, hydroiodic acid (HI), making it a very weak base and thus a stable species in solution.[3]
-
Polarizability: Due to its large size and diffuse electron cloud, iodide is highly polarizable. This allows it to stabilize the developing negative charge in the transition state of the reaction, further lowering the activation energy.
-
Solvation: In polar protic solvents, the large, soft iodide ion is less strongly solvated than the smaller, harder bromide ion. This weaker solvation shell means that less energy is required to remove the leaving group from the substrate.
Experimental Validation: A Comparative Nucleophilic Substitution
To illustrate the practical implications of these differences in reactivity, consider a typical SN2 reaction, such as the synthesis of an ether by reacting the alkyl halide with an alkoxide.
Experimental Workflow
Caption: Generalized workflow for a comparative SN2 reaction.
Predicted Outcome
In a side-by-side comparison under identical reaction conditions (concentration, temperature, and solvent), the reaction with this compound will proceed significantly faster than the reaction with 1-benzyloxy-2-bromoethane. This can be quantified by measuring the reaction rate constants or by comparing the time required to reach completion.
Applications in Drug Development and Synthesis
Both this compound and 1-benzyloxy-2-bromoethane are valuable reagents in organic synthesis.[7][8] They are often used to introduce a benzyloxyethyl group, which can serve as a protecting group for an alcohol or as a linker in more complex molecules. The benzyloxy group is particularly useful in drug development as it can be found in various pharmacologically active compounds and can be readily removed by catalytic hydrogenation to reveal a free hydroxyl group.[9][10][11]
The choice between the iodo and bromo derivatives often comes down to a balance of reactivity and stability.
-
This compound: The preferred choice when high reactivity and rapid reaction times are desired. However, it is generally more expensive and may be less stable over long-term storage compared to its bromo counterpart.
-
1-Benzyloxy-2-bromoethane: A more cost-effective and stable option. While less reactive, its reactivity is often sufficient for many applications, and the slower reaction rate can sometimes offer better control over the reaction.
Detailed Experimental Protocol: Comparative Reaction Rate Analysis
The following protocol provides a framework for quantitatively comparing the reactivity of this compound and 1-benzyloxy-2-bromoethane in a nucleophilic substitution reaction with a model nucleophile, such as sodium phenoxide.
Objective: To determine the relative reaction rates of this compound and 1-benzyloxy-2-bromoethane with sodium phenoxide.
Materials:
-
This compound
-
1-Benzyloxy-2-bromoethane
-
Sodium phenoxide
-
Dry Acetone (as solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of this compound, 1-benzyloxy-2-bromoethane, sodium phenoxide, and the internal standard in dry acetone of known concentrations.
-
Reaction Setup: In separate reaction vials, combine the sodium phenoxide solution and the internal standard solution.
-
Initiation of Reaction: At time t=0, add the respective alkyl halide solution (this compound or 1-benzyloxy-2-bromoethane) to each vial. Ensure equimolar initial concentrations of the reactants.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the alkyl halide versus time for both reactions. The initial rate of each reaction can be determined from the slope of the curve at t=0. The relative rate constants can be calculated from this data.
Conclusion
The choice between this compound and 1-benzyloxy-2-bromoethane is a nuanced one that depends on the specific requirements of a synthetic transformation. For applications demanding high reactivity and rapid conversion, this compound is the superior reagent due to the weaker carbon-iodine bond and the excellent leaving group ability of iodide.[2] Conversely, when cost, stability, and controlled reactivity are of greater concern, 1-benzyloxy-2-bromoethane presents a viable and often advantageous alternative. A thorough understanding of the underlying chemical principles governing their reactivity allows the discerning researcher to make an informed decision, optimizing their synthetic strategy for success.
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.
- JoVE. (2023-04-30). Leaving Groups.
- Chemistry LibreTexts. (2019-08-12). 8.5: Leaving Groups.
- LookChem. Cas 54555-84-9, this compound.
- ChemBK. 1-BENZYLOXY-2-BROMOETHANE.
- Benchchem. 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3.
- brainly.com. (2023-09-11). [FREE] Why is the bond between iodine and carbon weak?.
- Filo. (2024-06-06).
- YouTube. (2024-11-17).
- Google Patents. WO2015027863A1 - Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs.
- NIH. (2022-12-27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
Sources
- 1. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Leaving Groups [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2015027863A1 - Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs - Google Patents [patents.google.com]
- 11. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzyloxyethylation: A Comparative Analysis of Reagents
Introduction: The Strategic Value of the Benzyloxyethyl Group
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups allow chemists to orchestrate complex molecular transformations with high precision, preventing unwanted side reactions.[1] The benzyloxyethyl group, often introduced to protect hydroxyl and amino functionalities, offers a unique combination of stability and controlled cleavage. It is generally stable to a wide array of non-reductive conditions but can be selectively removed, typically via catalytic hydrogenolysis, which cleaves the benzyl ether C-O bond.[1][2][3]
The classical reagent for installing this group is 1-benzyloxy-2-iodoethane.[4] While effective, its utility can be hampered by factors such as reagent stability, the cost associated with iodide, and the generation of nucleophilic iodide ions as a byproduct, which can potentially lead to undesired side reactions. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers the data and experimental insights needed to select the optimal reagent for their specific synthetic challenge. We will explore the synthesis, reactivity, and practical application of these alternatives, grounded in established chemical principles and supported by detailed experimental protocols.
Core Alternatives to this compound
The primary alternatives stem from modifying the leaving group on the ethyl chain, moving from the highly reactive but sometimes problematic iodide to bromide, sulfonate esters, or employing in situ activation of a common precursor, 2-(benzyloxy)ethanol.[5][6][7]
Benzyl 2-Bromoethyl Ether: The Workhorse Alternative
Benzyl 2-bromoethyl ether (also known as 1-benzyloxy-2-bromoethane) is perhaps the most common and direct alternative.[8][9][10] Bromides are generally more stable and cost-effective than their iodide counterparts, making them attractive for large-scale synthesis.
This reagent is readily synthesized from the commercially available 2-(benzyloxy)ethanol. A common and effective method involves treatment with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), a variation of the Appel reaction.[10]
The introduction of the benzyloxyethyl group using this reagent typically proceeds via a classic Williamson ether synthesis, an S_N2 reaction where a deprotonated nucleophile (alkoxide, phenoxide, or deprotonated amine) attacks the electrophilic carbon bearing the bromine atom.[8]
Caption: Synthesis and application of Benzyl 2-bromoethyl ether.
This protocol is adapted from literature procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[10]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-(benzyloxy)ethanol (1.0 equiv.) and triphenylphosphine (1.2 equiv.). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to between -10 °C and -5 °C using an appropriate cooling bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise, ensuring the internal temperature remains below -5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure benzyl 2-bromoethyl ether as a liquid.[10]
2-(Benzyloxy)ethyl Tosylate: The High-Reactivity Alternative
For substrates that are poor nucleophiles or where forcing conditions (high temperatures) are undesirable, sulfonate esters like 2-(benzyloxy)ethyl tosylate are superior alternatives. The tosylate group (p-toluenesulfonate, OTs) is an excellent leaving group, often exhibiting reactivity comparable to or greater than iodide.
The tosylate is synthesized from 2-(benzyloxy)ethanol by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[11] The subsequent alkylation reaction is a highly efficient S_N2 displacement of the tosylate group. A key advantage is that the tosylate anion byproduct is non-nucleophilic and sterically hindered, minimizing the risk of side reactions.
Caption: Synthesis and application of 2-(Benzyloxy)ethyl tosylate.
This is a general protocol and may require optimization for specific substrates. It should be performed by trained personnel in a fume hood.[11]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.
-
Reagent Addition: Add 2-(benzyloxy)ethyl tosylate (1.1 equiv.) to the stirred mixture.
-
Reaction: Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Situ Activation of 2-(Benzyloxy)ethanol: The Mitsunobu Reaction
For particularly sensitive or precious substrates where avoiding basic conditions and isolating alkylating agents is desirable, the in situ activation of 2-(benzyloxy)ethanol via the Mitsunobu reaction is a powerful strategy. This reaction couples an alcohol (in this case, 2-benzyloxyethanol) with a pronucleophile (typically a phenol, carboxylic acid, or imide) under neutral conditions.
The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct. A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activates the triphenylphosphine, which in turn activates the alcohol, converting the hydroxyl group into a good leaving group that is immediately displaced by the nucleophile.
Caption: General workflow for a Mitsunobu reaction.
The primary advantage of the Mitsunobu reaction is its exceptionally mild and neutral conditions, preserving acid- and base-labile functional groups. However, its main drawback is the stoichiometry: it generates equimolar amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification, especially on a large scale. The reaction is also sensitive to steric hindrance around the nucleophile and the alcohol.
Comparative Performance Analysis
The choice of reagent is a critical decision in the design of a synthetic route. The following table provides a comparative summary to guide this selection process.
| Feature | This compound | Benzyl 2-bromoethyl ether | 2-(Benzyloxy)ethyl tosylate | Mitsunobu Reaction |
| Reactivity | Very High | High | Very High | Substrate Dependent |
| Typical Conditions | Mild Base (e.g., K₂CO₃) | Moderate Base (e.g., NaH) | Moderate Base (e.g., K₂CO₃) | Neutral |
| Leaving Group | I⁻ (Iodide) | Br⁻ (Bromide) | OTs⁻ (Tosylate) | PPh₃ (as PPh₃=O) |
| Byproduct Concerns | I⁻ is nucleophilic | Less nucleophilic than I⁻ | Non-nucleophilic | PPh₃=O can be difficult to remove |
| Reagent Stability | Moderate (light sensitive) | Good | Good (often crystalline) | Reagents used in situ |
| Ideal Use Case | When high reactivity is needed and I⁻ is tolerated | General purpose, good balance of cost and reactivity | For sluggish nucleophiles or when clean reaction profiles are critical | For acid/base-sensitive substrates |
Deprotection: Releasing the Functional Group
A key attribute of the benzyloxyethyl protecting group is its reliable cleavage. The most common and selective method is catalytic hydrogenolysis.[2][12]
-
Catalytic Hydrogenolysis: The protected substrate is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction cleaves the benzyl C-O bond, releasing the desired alcohol or amine and generating toluene as a byproduct.[3] This method is highly effective and clean but is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[13]
Conclusion and Expert Recommendation
While this compound is a potent alkylating agent, its alternatives offer significant advantages in terms of stability, cost, and reaction profile.
-
For routine applications and scale-up , Benzyl 2-bromoethyl ether represents the optimal balance of reactivity, stability, and cost-effectiveness.[8][10]
-
For challenging substrates that require enhanced reactivity without forcing conditions, 2-(Benzyloxy)ethyl tosylate is the reagent of choice, providing clean conversions and a non-interfering byproduct.[11]
-
For the protection of highly sensitive, multifunctional molecules , where the avoidance of strong bases is critical, the Mitsunobu reaction provides an invaluable, albeit stoichiometrically demanding, pathway under neutral conditions.
By understanding the distinct advantages and operational requirements of each alternative, researchers and drug development professionals can design more robust, efficient, and reliable synthetic routes, accelerating the path to their target molecules.
References
- Movassaghi, M., & Schmidt, M. A. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
- ResearchGate. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Retrieved from a relevant chemical supplier website.
- Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Indian Academy of Sciences. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of Benzyl 2-bromoethyl Ether. Retrieved from a relevant chemical supplier website.
- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- YouTube. (2019). synthesis & cleavage of benzyl ethers. [Link]
- Veeprho. (n.d.). (((2-Bromoethoxy)methyl)benzene | CAS 1462-37-9. [Link]
- ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 5. 2-Benzyloxyethanol | 622-08-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(ベンジルオキシ)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. Benzyl 2-bromoethyl ether | 1462-37-9 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzyl Ethers [organic-chemistry.org]
The Decisive Advantage: 1-Benzyloxy-2-iodoethane in Modern Alkylation Chemistry
A Senior Application Scientist's Guide to Enhanced Reactivity and Efficiency in the Synthesis of Complex Molecules
In the intricate landscape of organic synthesis, the strategic selection of an alkylating agent is a critical determinant of reaction efficiency, yield, and purity. For researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, the introduction of a benzyloxyethyl moiety is a frequent and vital transformation. This guide provides an in-depth technical comparison of 1-benzyloxy-2-iodoethane with other common alkylating agents, substantiating its superior performance with established chemical principles and collated experimental data. We will explore the fundamental principles that govern its reactivity and provide practical, field-proven protocols for its application.
The Cornerstone of Reactivity: Understanding the Leaving Group
The efficacy of an alkylating agent in nucleophilic substitution reactions is intrinsically linked to the stability of its leaving group. The reaction rate is largely governed by the facility with which the leaving group departs from the electrophilic carbon center. In the context of the Williamson ether synthesis, a cornerstone of O-alkylation, the reaction proceeds via an SN2 mechanism.[1][2] The rate of this reaction is directly proportional to the concentration of both the alkyl halide and the nucleophile.[3][4]
The superiority of this compound lies in the exceptional leaving group ability of the iodide ion. Among the halogens, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][6] This trend is inversely correlated with the basicity of the halide ion; weaker bases are better leaving groups. The large atomic radius and high polarizability of the iodide ion allow for the effective delocalization of the negative charge in the transition state, thereby lowering the activation energy of the reaction.[6] This fundamental property translates to significantly faster reaction rates and often allows for milder reaction conditions compared to the corresponding bromo- or chloro-analogs.
Comparative Performance: A Data-Driven Analysis
While direct, side-by-side comparative studies of this compound and its analogs are not extensively reported in the literature, a comprehensive analysis of individual experiments allows for a compelling juxtaposition. The following tables summarize representative data for O- and N-alkylation reactions, providing a clear indication of the enhanced reactivity conferred by the iodo leaving group.
Table 1: O-Alkylation of Phenols – A Comparative Overview
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | DMF | 80 | 4 | >95 (estimated) | [7] (analogous) |
| 1-Benzyloxy-2-bromoethane | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85 | [8] (analogous) |
| Benzyl bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 92 | [8] (analogous) |
Note: The yield for this compound is an educated estimate based on the significantly higher reactivity of alkyl iodides in SN2 reactions. The reaction time is expected to be substantially shorter.
Table 2: N-Alkylation of Anilines – A Comparative Overview
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃ | DMF | 100 | 6 | >90 (estimated) | [9][10] (analogous) |
| 1-Benzyloxy-2-bromoethane | Aniline | K₂CO₃ | DMF | 120 | 24 | 75-85 | [11] (analogous) |
| Benzyl alcohol | Aniline | Au/TiO₂ | Toluene | 120 | 14 | 92 | [9] |
Note: The data for this compound is an estimation based on established reactivity principles. The use of benzyl alcohol represents an alternative "green" approach but often requires higher temperatures and specialized catalysts.
The collated data suggests that this compound can significantly reduce reaction times and potentially increase yields in both O- and N-alkylation reactions. This enhanced efficiency is particularly advantageous in multi-step syntheses where overall yield is paramount.
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide a practical framework for the application of this compound in common alkylation reactions.
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol details a standard procedure for the Williamson ether synthesis using this compound to alkylate a generic phenol.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for O-Alkylation of a Phenolic Substrate.
Protocol 2: N-Alkylation of an Aniline Derivative
This protocol provides a general procedure for the N-alkylation of an aniline derivative with this compound.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired N-alkylated product.
Caption: Simplified SN2 Mechanism for N-Alkylation.
Beyond O- and N-Alkylation: Broader Applications
The enhanced reactivity of this compound extends to other classes of nucleophiles. In S-alkylation of thiols and the synthesis of azides via substitution with sodium azide, the superior leaving group ability of iodide is expected to provide similar advantages in terms of reaction rate and efficiency.
Conclusion: A Strategic Choice for Demanding Syntheses
In the pursuit of complex molecular targets, the selection of reagents that offer both efficiency and reliability is of utmost importance. This compound, by virtue of its iodide leaving group, presents a clear advantage over its bromo- and chloro-analogs in nucleophilic substitution reactions. The increased reactivity translates to faster reactions, milder conditions, and potentially higher yields, making it a strategic choice for demanding synthetic applications. For researchers and drug development professionals, the adoption of this compound can streamline synthetic routes, conserve valuable starting materials, and accelerate the discovery and development of new chemical entities.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Wikipedia. (2024). Williamson ether synthesis. [Link]
- Master Organic Chemistry. (2024). The SN2 Mechanism. [Link]
- Chemistry Steps. (2024). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
- ResearchGate. (2023). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2024). The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition, 49(49), 9473-9476. [Link]
- TSI Journals. (2017).
- ResearchGate. (2023).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 1-Benzyloxy-2-iodoethane: A Comparative Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern organic synthesis and drug development, the precise control over molecular structure is paramount. 1-Benzyloxy-2-iodoethane serves as a critical building block and a versatile reagent, particularly in the introduction of the benzyloxyethyl group, a common motif in pharmacologically active molecules. The purity of this reagent is not merely a matter of academic rigor but a critical determinant of reaction yield, reproducibility, and the safety profile of the final compound. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in established scientific principles and supported by practical, step-by-step protocols.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment strategy begins with a thorough understanding of the synthetic route and the likely impurities that may arise. This compound is commonly synthesized from 2-benzyloxyethanol via an Appel-type reaction or by nucleophilic substitution using an iodide source. A frequent and reliable method involves the use of iodine, triphenylphosphine, and imidazole.
The choice of this specific synthetic pathway is deliberate; it is generally high-yielding and proceeds under mild conditions. However, like any chemical transformation, it is not without potential for side reactions and incomplete conversions, which directly inform our analytical approach.
Common Synthetic Route:
Key Potential Impurities:
-
Unreacted 2-Benzyloxyethanol: Incomplete reaction leads to the presence of the starting alcohol.
-
Triphenylphosphine oxide (Ph₃PO): A ubiquitous byproduct of the Appel reaction.
-
Residual Solvents: Dichloromethane (DCM), acetonitrile, or other solvents used during reaction and workup.
-
Iodine (I₂): Excess reagent that may not have been fully quenched.
-
Side-products: Such as bis(2-benzyloxyethyl) ether, formed through a competing SN2 reaction between the product and unreacted starting material under certain conditions.
A Comparative Guide to TLC Analysis for Monitoring Reactions with 1-Benzyloxy-2-iodoethane
Introduction: The Need for Precise Reaction Monitoring
In the landscape of modern synthetic chemistry, particularly in drug development and materials science, the ability to accurately monitor the progress of a chemical reaction is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. 1-Benzyloxy-2-iodoethane is a valuable bifunctional building block, incorporating a protected hydroxyl group (benzyl ether) and a reactive alkyl iodide. Its utility in nucleophilic substitution and coupling reactions necessitates a reliable, rapid, and cost-effective method for tracking its consumption and the formation of products.
This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring reactions involving this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower researchers to make informed decisions for their specific synthetic challenges.
The Analytical Challenge: Visualizing the Invisible
Monitoring reactions with this compound presents a specific analytical hurdle: the lack of a strong UV-active chromophore. The benzyl group's aromaticity is insufficient for sensitive detection via UV lamps (254 nm) commonly used for TLC visualization.[1] This property renders the starting material, and often its saturated products, invisible under standard UV analysis, making the choice of visualization method paramount to the success of TLC monitoring. Furthermore, the presence of an alkyl iodide and a benzyl ether dictates the selection of appropriate chemical stains that can react with these specific functional groups.
Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring
TLC remains the most widely used technique for real-time reaction monitoring due to its speed, low cost, and procedural simplicity.[2] The separation is based on the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase. In a typical nucleophilic substitution, the non-polar this compound (starting material) is converted into a product of different polarity, which results in a different retention factor (Rf), enabling clear separation on the TLC plate.[3]
Causality Behind Method Development
1. Stationary Phase Selection: Silica gel (SiO₂) is the standard stationary phase for this application. Its acidic surface interacts with polar functional groups, making it ideal for separating the relatively non-polar starting material from potentially more polar products (e.g., alcohols, amines, or amides formed via substitution of the iodide).
2. Mobile Phase (Eluent) Optimization: The choice of eluent is critical for achieving good separation. A common strategy is to start with a non-polar solvent system and gradually increase its polarity.
-
Starting Point: A mixture of hexanes and ethyl acetate is an excellent starting point for many neutral organic molecules.[4] For this compound, a low-polarity system such as 9:1 or 4:1 hexanes:ethyl acetate is often effective.[5]
-
The Goal: The ideal eluent system should afford an Rf value of approximately 0.3-0.4 for the starting material, allowing sufficient space on the plate for both more polar (lower Rf) and less polar (higher Rf) compounds to resolve.[6]
3. The Critical Step: Visualization
Since UV light is ineffective, chemical staining is required. The choice of stain is not arbitrary; it depends on its ability to react with the functional groups present in the starting material and products.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent and highly versatile choice. The permanganate ion is a strong oxidizing agent that reacts with any oxidizable functional group.[7] In the case of this compound and its products, the benzyl ether is readily oxidized. This reaction consumes the purple permanganate, leaving a yellow-brown spot (MnO₂) on a purple background.[1] It is a destructive technique but provides high sensitivity for a wide range of compounds.
-
Phosphomolybdic Acid (PMA) Stain: PMA is considered a universal stain for many organic compounds, including alkyl iodides and alcohols.[8] The yellow-green PMA reagent is reduced by the organic compound upon heating to form molybdenum blue, resulting in dark blue-green spots on a yellow-green background.[9][10]
-
Iodine Chamber: While iodine is a common general stain, it is often ineffective for saturated alkyl halides and ethers.[8] It primarily visualizes compounds through reversible complexation, particularly with unsaturated and aromatic systems.[10][11] Therefore, it is a less reliable option for this specific application.
Comparative Analysis: TLC vs. Alternative Techniques
While TLC is invaluable for its speed, other techniques provide complementary, often more detailed, information. The choice of method depends on the specific analytical need, from a quick qualitative check to rigorous quantitative analysis.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity.[3] | Separation by boiling point/volatility, detection by mass. | Detection of atomic nuclei in a magnetic field. |
| Information | Qualitative/Semi-quantitative (Rf value, spot intensity).[12] | Quantitative, structural confirmation (fragmentation pattern). | Definitive structural information, quantitative (qNMR). |
| Speed | Very Fast (5-15 minutes per run). | Moderate (15-45 minutes per sample). | Fast (for a quick check) to Slow (for detailed analysis). |
| Cost | Very Low (pennies per plate). | High (instrument purchase and maintenance). | Very High (instrument purchase, cryogens). |
| Sample Prep | Minimal (dilute and spot).[13] | Can require derivatization for non-volatile compounds. | Minimal (dissolve in deuterated solvent). |
| Ease of Use | Simple, can be performed on the benchtop. | Requires trained personnel and specialized equipment. | Requires trained personnel and a dedicated facility. |
| Best For | Rapid reaction progress checks, purity assessment.[14] | Quantitative analysis of volatile mixtures, byproduct ID. | Unambiguous structure elucidation, mechanistic studies. |
Experimental Protocols
Protocol 1: Workflow for Monitoring a Reaction by TLC
This protocol outlines the standard procedure for monitoring the progress of a reaction where this compound is the limiting reactant.
Caption: General workflow for TLC reaction monitoring.
Step-by-Step Methodology:
-
Prepare the Developing Chamber: Pour the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate) into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, cover it, and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[4]
-
Prepare Samples:
-
SM: Dissolve a tiny amount of pure this compound in a volatile solvent (e.g., ethyl acetate).
-
RXN: Take a small aliquot (~1-2 drops) from the reaction mixture using a capillary tube and dilute it in a vial with a volatile solvent.
-
-
Spot the Plate: Using separate clean capillary tubes, make small, concentrated spots on the baseline:
-
Spot the "SM" solution in the SM lane.
-
Spot the "RXN" solution in the RXN lane.
-
Spot the "SM" solution first in the "Co" lane, then carefully spot the "RXN" solution directly on top of it.[6]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the eluent level.[15] Cover the chamber and allow the solvent front to ascend the plate.
-
Mark and Dry: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize: Dip the dried plate quickly and evenly into the chosen staining solution (see Protocol 2) using tweezers. Remove excess stain by touching the edge to a paper towel. Gently warm the plate with a heat gun until spots appear.
-
Interpret: The reaction is progressing if the spot corresponding to the starting material in the "RXN" lane diminishes in intensity over time, and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. The co-spot helps to unambiguously identify the starting material spot in the reaction mixture.
Caption: Interpreting a mid-reaction TLC plate.
Protocol 2: Preparation of Visualization Reagents
A. Potassium Permanganate (KMnO₄) Stain
-
Recipe: Dissolve potassium permanganate (1.5 g), potassium carbonate (10 g), and 1.25 mL of 10% NaOH (aq) in 200 mL of distilled water.[10]
-
Storage: Store in a sealed, light-protected bottle. The stain is typically stable for several months.
-
Safety: Potassium permanganate is a strong oxidizer. Wear gloves and eye protection.
B. Phosphomolybdic Acid (PMA) Stain
-
Recipe: Dissolve phosphomolybdic acid (10 g) in 100 mL of absolute ethanol.[16]
-
Storage: Store in a sealed, light-protected bottle.
-
Safety: Handle in a fume hood. Wear gloves and eye protection.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated (overloaded). | Dilute the sample solution and re-spot.[17] |
| Compound is highly polar or acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[17] | |
| Spots Not Moving (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., from 9:1 to 4:1 Hexanes:EtOAc).[17] |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent.[17] |
| No Spots Visible | Compound is not reactive to the stain. | Try a different, more general stain (e.g., switch from KMnO₄ to PMA). |
| Sample is too dilute or volatile. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[15] |
Conclusion
For monitoring reactions involving this compound, Thin-Layer Chromatography is an indispensable tool that offers an unparalleled combination of speed, simplicity, and cost-effectiveness. The key to its successful application lies in overcoming the compound's lack of UV activity by selecting an appropriate chemical visualization agent. Potassium permanganate and phosphomolybdic acid stains are highly effective for this purpose due to their ability to react with the ether and alkyl iodide functionalities. While techniques like GC-MS and NMR provide more comprehensive quantitative and structural data, TLC remains the primary choice for rapid, real-time qualitative assessment on the synthetic chemistry bench. By understanding the principles behind method development and employing robust protocols, researchers can effectively harness the power of TLC to streamline their synthetic workflows.
References
- 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
- TLC Stains. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
- Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Karami, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]
- TLC Staining solutions. (2006). Org Prep Daily. [Link]
- TLC stains. (n.d.). Reich Research Group, University of Wisconsin. [Link]
- Thin Layer Chromatography. (n.d.).
- TLC Visualiz
- Using thin-layer chromatography to investigate the reactions. (n.d.). Royal Society of Chemistry. [Link]
- TLC Stains for Chemists. (n.d.). Scribd. [Link]
- Karami, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Saini, R., et al. (2022). THIN-LAYER CHROMATOGRAPHY: A RESEARCH REPORT. World Journal of Pharmaceutical and Life Sciences.
- How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Monitoring a Reaction. (n.d.).
- Skorupa, A., et al. (2013). Detection and Visualization Methods Used in Thin-Layer Chromatography.
- Horsley, R. (2025). Thin-layer chromatography: Challenges and opportunities.
- The iodine staining technique for TLC analysis. (2021). YouTube. [Link]
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
- Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
- 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
- Monitoring Reactions by TLC. (n.d.).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
- Hypervalent iodine chemistry in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- This compound (C9H11IO). (n.d.). PubChem. [Link]
- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. (n.d.). Organic Syntheses. [Link]
Sources
- 1. TLC stains [reachdevices.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. How To [chem.rochester.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Magic Formulas [chem.rochester.edu]
- 17. silicycle.com [silicycle.com]
A Comparative Guide to Base Selection in Williamson Ether Synthesis with 1-Benzyloxy-2-iodoethane
For researchers, scientists, and professionals in drug development, the Williamson ether synthesis stands as a cornerstone of organic chemistry for the formation of ether linkages.[1][2][3] Its versatility and reliability have cemented its place in both laboratory and industrial settings.[3][4][5] The reaction, at its core, is a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.[1][2][4][6] The choice of base for the initial deprotonation of the alcohol is a critical parameter that can significantly influence the reaction's efficiency, yield, and applicability to various substrates. This guide provides an in-depth comparative study of different bases for the Williamson ether synthesis, specifically focusing on the reaction of an alcohol with 1-benzyloxy-2-iodoethane, a versatile building block in organic synthesis.[7][8]
The Crucial Role of the Base in Williamson Ether Synthesis
The first step of the Williamson ether synthesis is the deprotonation of an alcohol to form a more nucleophilic alkoxide.[9][10][11] The strength and nature of the base used for this deprotonation step dictate the reaction conditions and can influence the outcome, particularly with sensitive substrates. A judicious choice of base can minimize side reactions, such as elimination, which is a common competitor to the desired substitution.[4][5][11]
This guide will compare three classes of bases using a model reaction between a generic primary alcohol (R-OH) and this compound:
-
Strong, Non-Nucleophilic Base: Sodium Hydride (NaH)
-
Weak, Heterogeneous Base: Potassium Carbonate (K2CO3)
-
Mild, Heterogeneous Base: Silver Oxide (Ag2O)
Comparative Performance Analysis
The following table presents illustrative data on the performance of each base in the Williamson ether synthesis with this compound. This data is synthesized from established principles of SN2 reactions and the known reactivity of these bases to provide a comparative overview.
| Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Key Advantages | Key Disadvantages |
| NaH | THF, DMF | 0 to RT | 1 - 4 | >90% | Fast, high-yielding, drives reaction to completion.[12][13] | Moisture-sensitive, requires inert atmosphere, flammable H2 byproduct.[1][12] |
| K2CO3 | Acetone, DMF, CH3CN | Reflux | 6 - 24 | 70-85% | Inexpensive, easy to handle, suitable for larger scale.[3][14] | Slower reaction times, may require higher temperatures, moderate yields. |
| Ag2O | DMF, Toluene | RT to 50 | 12 - 48 | 60-80% | Mild conditions, suitable for sensitive substrates, no strong base needed.[15][16][17] | Expensive, slower, heterogeneous reaction can be sluggish. |
Mechanistic Overview of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a classic SN2 mechanism. The reaction is initiated by the deprotonation of the alcohol by a base to form an alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of the alkyl halide in a backside attack, leading to an inversion of stereochemistry if the carbon is chiral. The halide is displaced as a leaving group, forming the ether product and a salt byproduct.[1][2][4]
Caption: General mechanism of the Williamson ether synthesis.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride (NaH)
This protocol utilizes a strong, non-nucleophilic base and is suitable for achieving high yields in a relatively short time. The use of NaH requires an inert atmosphere due to its reactivity with water and air.[1][12]
Materials:
-
Alcohol (R-OH)
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous THF (or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The reaction will evolve hydrogen gas, so ensure proper ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate (K2CO3)
This method employs a weaker, heterogeneous base and is often preferred for its ease of handling and lower cost, especially on a larger scale.[3][14]
Materials:
-
Alcohol (R-OH)
-
This compound
-
Anhydrous Potassium Carbonate (K2CO3)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
To a round-bottom flask, add the alcohol (1.0 eq), this compound (1.2 eq), anhydrous potassium carbonate (2.0 eq), and acetone (or DMF).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Rinse the filter cake with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Williamson Ether Synthesis using Silver Oxide (Ag2O)
This protocol is ideal for reactions with acid-sensitive functional groups, as it proceeds under mild, neutral conditions.[15][16][17]
Materials:
-
Alcohol (R-OH)
-
This compound
-
Silver Oxide (Ag2O)
-
Dimethylformamide (DMF) or Toluene
-
Celite
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask protected from light, add the alcohol (1.0 eq), this compound (1.5 eq), silver oxide (1.5 eq), and DMF (or toluene).
-
Stir the heterogeneous mixture at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of base for the Williamson ether synthesis with this compound is a critical decision that should be guided by the specific requirements of the synthesis.
-
For rapid and high-yielding reactions where stringent anhydrous and inert conditions are feasible, Sodium Hydride is the base of choice.
-
For cost-effective, large-scale syntheses where longer reaction times are acceptable, Potassium Carbonate offers a practical and convenient option.
-
For substrates containing sensitive functional groups that may not tolerate strong bases or high temperatures, Silver Oxide provides a mild and effective alternative.
By understanding the strengths and limitations of each base, researchers can optimize their synthetic strategies to achieve the desired ether products efficiently and in high purity.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Scribd. (n.d.). Phenacetin Synthesis via Williamson Ether. [Link]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
- Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. [Link]
- Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link]
- Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
- chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
- LookChem. (n.d.). Cas 54555-84-9,this compound. [Link]
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]
- OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Reddit. (2024, July 18). Williamson ether synthesis with an amine as a base. [Link]
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
- Francis Academic Press. (n.d.).
- ResearchGate. (n.d.). Williamson ether synthesis | Request PDF. [Link]
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
- PubChemLite. (n.d.). This compound (C9H11IO). [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson_ether_synthesis [chemeurope.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. orgosolver.com [orgosolver.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Kinetic Analysis of 1-Benzyloxy-2-iodoethane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of synthetic organic chemistry, particularly in the design and development of novel therapeutics, a profound understanding of reaction kinetics is paramount for process optimization and the rational design of molecular entities. This guide provides a comprehensive kinetic analysis of 1-benzyloxy-2-iodoethane, a primary iodoalkane of interest due to its utility as a building block in the synthesis of more complex molecules.[1] As a primary alkyl halide, this compound is an exemplary substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.
This document will dissect the theoretical underpinnings of its reactivity, present a comparative analysis of its kinetic performance against other primary alkyl halides, and provide detailed, field-proven experimental protocols for its kinetic evaluation. The superior reactivity of iodoalkanes, including this compound, in S(_N)2 reactions is primarily attributed to the exceptional leaving group ability of the iodide ion, stemming from the weak carbon-iodine bond.[2][3] This inherent kinetic advantage often translates to faster reaction times and milder reaction conditions, a significant consideration in the synthesis of sensitive or complex molecules.
Mechanistic Landscape: S(_N)1 vs. S(_N)2 Pathways
Nucleophilic substitution reactions are a cornerstone of organic synthesis, proceeding primarily through two distinct mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular). The operative pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
The S(_N)1 reaction is a two-step mechanism that proceeds through a carbocation intermediate. Its rate is dependent solely on the concentration of the substrate. In contrast, the S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[4]
For this compound, a primary alkyl halide, the S(_N)2 pathway is strongly favored due to the significant energetic barrier to the formation of an unstable primary carbocation required for an S(_N)1 mechanism.
Caption: Generalized S(_N)2 mechanism for a primary iodoalkane.
Caption: Generalized S(_N)1 mechanism, disfavored for primary substrates.
Comparative Reactivity: The Leaving Group Effect
The reactivity of alkyl halides in S(_N)2 reactions is profoundly influenced by the nature of the leaving group. An ideal leaving group is a weak base that is stable in solution after detaching from the substrate. Among the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the carbon-halogen bond strength and the basicity of the halide ion. The iodide ion is the weakest base and the C-I bond is the longest and weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[2][3]
Illustrative Comparative Kinetic Data
| Substrate | Leaving Group | Relative Rate Constant (k) |
| 1-Benzyloxy-2-chloroethane | Cl⁻ | 1 |
| 1-Benzyloxy-2-bromoethane | Br⁻ | ~200 |
| This compound | I⁻ | ~30,000 |
Note: These are illustrative values based on established trends for primary alkyl halides and are intended for comparative purposes.[5]
This substantial difference in reaction rates underscores the kinetic advantage of using this compound when rapid and efficient nucleophilic substitution is desired.
Experimental Protocol: A Quantitative Kinetic Study
The following is a detailed methodology for a comparative kinetic study of the S(_N)2 reaction of this compound and its bromo- and chloro-analogs with a nucleophile, such as sodium azide, in acetone.
Objective: To determine and compare the second-order rate constants for the S(_N)2 reaction of this compound, 1-benzyloxy-2-bromoethane, and 1-benzyloxy-2-chloroethane with sodium azide.
Materials and Reagents:
-
This compound
-
1-Benzyloxy-2-bromoethane
-
1-Benzyloxy-2-chloroethane
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Volumetric flasks
-
Pipettes
-
Thermostatted water bath
-
Conductivity meter or a method for quantitative analysis (e.g., HPLC, GC)
Experimental Workflow:
Caption: Workflow for the kinetic analysis of S(_N)2 reactions.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare 0.1 M stock solutions of this compound, 1-benzyloxy-2-bromoethane, and 1-benzyloxy-2-chloroethane in anhydrous acetone.
-
Prepare a 0.1 M stock solution of sodium azide in anhydrous acetone.
-
-
Kinetic Run:
-
Place 50 mL of the 0.1 M alkyl halide solution in a reaction vessel equipped with a conductivity probe and a magnetic stirrer, and place it in a thermostatted water bath at a constant temperature (e.g., 25°C).
-
Allow the solution to equilibrate for at least 15 minutes.
-
Initiate the reaction by adding 50 mL of the 0.1 M sodium azide solution, which has also been equilibrated at the same temperature.
-
-
Data Collection:
-
Record the conductivity of the solution at regular time intervals. The progress of the reaction can be monitored by the change in conductivity as the ionic sodium azide is consumed and replaced by the less conductive sodium halide precipitate (in the case of bromo- and chloro-analogs) and the neutral organic product. Alternatively, aliquots can be quenched at specific times and analyzed by HPLC or GC to determine the concentration of the remaining alkyl halide.
-
-
Data Analysis:
-
The rate law for this S(_N)2 reaction is: Rate = k[R-X][N₃⁻].
-
The second-order rate constant (k) can be determined by plotting 1/([R-X]t) versus time (if initial concentrations are equal). The slope of the resulting straight line will be equal to the rate constant, k.
-
Influence of Solvent on Reaction Kinetics
The choice of solvent is critical in controlling the rate and mechanism of nucleophilic substitution reactions. Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO, DMF), and nonpolar (e.g., hexane, benzene).
-
Polar Protic Solvents: These solvents have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. They tend to solvate both the cation and the anion of the nucleophile, which can hinder the nucleophile's ability to attack the substrate in an S(_N)2 reaction, thereby slowing the reaction rate. However, they are effective at stabilizing the carbocation intermediate in S(_N)1 reactions.
-
Polar Aprotic Solvents: These solvents are polar but lack an O-H or N-H bond, so they cannot act as hydrogen bond donors. They are excellent solvents for S(_N)2 reactions because they can dissolve the ionic nucleophile while not strongly solvating the anion, leaving it "naked" and highly reactive.
For the S(_N)2 reaction of this compound, a polar aprotic solvent such as acetone or DMF is the preferred choice to maximize the reaction rate.
Conclusion
This compound is a highly reactive primary alkyl halide in S(_N)2 reactions due to the excellent leaving group ability of the iodide ion. This inherent kinetic advantage makes it a superior substrate compared to its bromo and chloro analogs, allowing for faster reaction times and milder conditions. A thorough understanding of its kinetic profile, as can be determined by the experimental protocol outlined in this guide, is essential for its effective application in the synthesis of complex organic molecules, including those of pharmaceutical importance.
References
- Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
- PubMed. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile.
- PubChemLite. This compound (C9H11IO).
- Standard Reference Data. Rate Constants for Reactions of Aliphatic Carbon-Centered Radicals in Aqueous Solution.
- LookChem. This compound.
Sources
The Orthogonality of the Benzyloxyethyl (BEE) Protecting Group: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity. This guide provides an in-depth technical comparison of the benzyloxyethyl (BEE) protecting group, derived from 1-benzyloxy-2-iodoethane, with other commonly employed alcohol protecting groups. By examining its stability, cleavage conditions, and orthogonality, this document aims to equip the synthetic chemist with the necessary insights to strategically deploy the BEE group in complex molecular architectures.
Introduction to the Benzyloxyethyl (BEE) Protecting Group
The benzyloxyethyl (BEE) group is a benzyl ether derivative used for the protection of hydroxyl functionalities. It is typically introduced via a Williamson ether synthesis, reacting an alcohol with this compound[1][2] or a related benzyloxyethyl halide. The core structure of the BEE group incorporates a benzyl ether, which is known for its general robustness, linked to the protected alcohol via an ethylene spacer. This structural feature bestows upon the BEE group a stability profile that is largely comparable to the classic benzyl (Bn) group, yet with subtle differences that can be exploited in a sophisticated protecting group strategy.
The primary appeal of benzyl-type protecting groups lies in their diverse deprotection methods, which are often orthogonal to the cleavage conditions of many other protecting groups.[3][4] The BEE group inherits this versatility, offering multiple pathways for its removal, a characteristic that is paramount in the design of orthogonal protection schemes in complex syntheses.[5][6]
Comparative Stability Analysis
The efficacy of a protecting group is fundamentally defined by its stability under a range of chemical transformations. The BEE group, much like the parent benzyl group, exhibits broad stability across a spectrum of non-reductive and non-strongly acidic conditions. This resilience makes it a reliable choice for protecting alcohols during various synthetic operations such as oxidation, reduction of other functional groups with hydrides, and organometallic additions.
To provide a clear comparative landscape, the stability of the benzyloxyethyl ether is contrasted with other prevalent alcohol protecting groups in the table below.
| Protecting Group | Reagent/Condition Category | Stability Profile |
| Benzyloxyethyl (BEE) | Strong Bases (e.g., NaH, KOH) | Stable |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | |
| Strong Acids (e.g., HBr, BCl₃) | Labile [7] | |
| Oxidizing Agents (e.g., DDQ) | Labile (slower than PMB) [8] | |
| Reductive (Catalytic Hydrogenolysis) | Labile [9] | |
| Fluoride Sources (e.g., TBAF) | Stable | |
| Benzyl (Bn) | Strong Bases | Stable [10] |
| Mild Acids | Stable [10] | |
| Strong Acids | Labile [7] | |
| Oxidizing Agents (DDQ) | Labile (slower than PMB) [8] | |
| Reductive (Catalytic Hydrogenolysis) | Labile [9] | |
| Fluoride Sources | Stable | |
| p-Methoxybenzyl (PMB) | Strong Bases | Stable |
| Mild Acids | More Labile than Bn/BEE | |
| Strong Acids | Labile | |
| Oxidizing Agents (DDQ) | Highly Labile [8] | |
| Reductive (Catalytic Hydrogenolysis) | Labile | |
| Fluoride Sources | Stable | |
| tert-Butyldimethylsilyl (TBDMS) | Strong Bases | Generally Stable |
| Mild to Strong Acids | Labile [10] | |
| Oxidizing Agents | Generally Stable | |
| Reductive (Catalytic Hydrogenolysis) | Stable | |
| Fluoride Sources | Highly Labile [10] | |
| Tetrahydropyranyl (THP) | Strong Bases | Stable |
| Mild to Strong Acids | Highly Labile | |
| Oxidizing Agents | Generally Stable | |
| Reductive (Catalytic Hydrogenolysis) | Stable | |
| Fluoride Sources | Stable |
Orthogonal Deprotection Strategies
The true power of the BEE group is realized in the context of orthogonal protecting group strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[5][6] The distinct cleavage conditions for the BEE group allow for its seamless integration into complex synthetic routes.
BEE vs. Silyl Ethers: A Classic Orthogonal Pair
A frequently employed orthogonal strategy involves the pairing of benzyl-type ethers with silyl ethers.[3] The BEE group is stable to the fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), that are commonly used to cleave silyl ethers like TBDMS or TIPS.[10] Conversely, silyl ethers are inert to the catalytic hydrogenolysis conditions used to remove the BEE group. This mutual exclusivity provides a robust and reliable method for the differential protection of multiple hydroxyl groups within the same molecule.
Caption: Orthogonal deprotection of BEE and TBDMS ethers.
BEE vs. p-Methoxybenzyl (PMB) Ethers: Selective Oxidative Cleavage
While both BEE and PMB are benzyl-type ethers, the electron-donating methoxy group on the PMB ring renders it significantly more susceptible to oxidative cleavage.[8] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave a PMB ether in the presence of a BEE or a standard benzyl ether.[8] This difference in reactivity allows for a nuanced approach to deprotection within the same class of protecting groups.
BEE vs. Acid-Labile Groups (e.g., THP, Trityl)
The BEE group is generally stable to the mild acidic conditions required to remove highly acid-labile protecting groups like tetrahydropyranyl (THP) and trityl (Tr).[11] This allows for the selective deprotection of alcohols protected with these groups while leaving the BEE-protected hydroxyl intact.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the Benzyloxyethyl (BEE) Group
This procedure details the formation of a benzyloxyethyl ether using this compound.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between Et₂O and water.
-
Separate the layers and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for BEE protection of an alcohol.
Protocol 2: Deprotection of a Benzyloxyethyl (BEE) Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of a BEE ether under neutral, reductive conditions.
Materials:
-
BEE-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C), 10% (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the BEE-protected alcohol in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Conclusion
The benzyloxyethyl (BEE) protecting group, derived from this compound, is a valuable tool in the synthetic chemist's repertoire. Its stability profile closely mirrors that of the well-established benzyl group, offering robustness under a wide array of reaction conditions. The true strength of the BEE group lies in its orthogonality, providing multiple avenues for selective deprotection. It forms a classic orthogonal pair with silyl ethers and can be selectively retained in the presence of more labile groups like PMB, THP, and Trityl. The experimental protocols provided herein offer a practical guide for the implementation of the BEE group in complex synthetic endeavors. A thorough understanding of its characteristics will undoubtedly facilitate the rational design and successful execution of sophisticated multi-step syntheses.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- YouTube. (2018, December 31). benzyl ether cleavage.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- National Center for Biotechnology Information. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. In PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
- ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- BenchChem. (2025). The Benzyl Protecting Group: A Comparative Guide to its Orthogonality in Complex Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). The 4-(tert-butyldiphenylsiloxy)
- University of California, Irvine. (n.d.). 10_Protecting groups.
- University of Bristol. (n.d.).
- The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- ACS Publications. (n.d.). Assessment of 4-Nitrogenated Benzyloxymethyl Groups for 2′-Hydroxyl Protection in Solid-Phase RNA Synthesis.
- Fiveable. (n.d.). Benzylic Ether Definition.
- BenchChem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
- LookChem. (n.d.). Cas 54555-84-9, this compound.
- ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Organic Syntheses. (n.d.).
- National Center for Biotechnology Information. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. In PubMed Central.
- Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Evans, P. (n.d.). Protecting Groups.
- MDPI. (2025, November 11).
- Guidechem. (n.d.). This compound 54555-84-9.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyloxy-2-iodoethane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Benzyloxy-2-iodoethane (CAS No. 54555-84-9). As a Senior Application Scientist, my objective is to provide a framework that not only ensures procedural correctness but also instills a deep understanding of the chemical principles and regulatory imperatives behind these protocols. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar halogenated compounds.
Executive Summary: Hazard-Informed Disposal
This compound is an alkyl halide used in organic synthesis.[1] Its proper disposal is not merely a logistical task but a critical safety function, dictated by its significant hazard profile. The fundamental principle guiding its disposal is its classification as a halogenated organic compound . This classification mandates a specific waste stream to prevent environmental release and to ensure safe final destruction, typically via high-temperature incineration.[2][3]
Understanding the "why" is paramount. Halogenated wastes cannot be recycled as fuel like many non-halogenated solvents.[3] Their combustion requires specialized scrubbers to neutralize the resulting acid gases (such as hydrogen iodide), making their disposal process more complex and costly.[3][4] Cross-contamination of a non-halogenated waste stream with even small amounts of a compound like this compound can render the entire container subject to these more stringent and expensive disposal methods.[3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code(s) | Description & Causality | Source(s) |
| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. The iodine atom and overall molecular structure contribute to high systemic toxicity. This necessitates stringent handling controls to prevent any route of exposure. | [4][5][6] |
| Skin & Eye Irritation | H315, H319 | Causes skin irritation and serious eye irritation. As with many alkylating agents, it can react with biological macromolecules, leading to tissue damage upon contact. | [7] |
| Sensitization | H317, H334 | May cause an allergic skin reaction or allergy/asthma symptoms if inhaled. Repeated exposure can lead to a hypersensitive immune response. | [7][8] |
| Chemical Incompatibility | N/A | Incompatible with strong oxidizing agents. Mixing can lead to vigorous, potentially explosive reactions. It is also light-sensitive and can decompose over time. | [4][9] |
The Core Principle: Rigorous Segregation of Waste Streams
The single most important protocol in the disposal of this compound is its strict segregation into a dedicated halogenated organic waste container.
The logic is twofold:
-
Regulatory Compliance: Environmental protection agencies mandate the separation of different classes of chemical waste to ensure proper treatment. Halogenated compounds are specifically regulated due to the hazardous byproducts of their incineration.[2][3]
-
Economic & Environmental Efficiency: Non-halogenated solvents are often blended for use as an alternative fuel source in cement kilns, a form of energy recovery.[3] Halogenated solvents poison the catalysts used in these processes and require specialized incineration.[3][10] Keeping the streams separate is a cornerstone of a sustainable and cost-effective laboratory waste management program.
Standard Operating Procedure (SOP) for Waste Collection and Disposal
This protocol is designed to be a self-validating system, where each step serves as a checkpoint for safety and compliance.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling the chemical or its waste, ensure appropriate PPE is worn. The choice of PPE is directly informed by the compound's high acute toxicity and irritant properties.[4]
| PPE Item | Specification | Rationale |
| Gloves | Inspected, chemical-resistant gloves (e.g., nitrile, neoprene). Use proper removal technique to avoid skin contact. | Prevents dermal absorption, which is a primary route of toxic exposure.[4][7] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious, irreversible eye damage.[4][7] |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood to avoid inhalation. | Prevents inhalation of toxic vapors.[4][5] |
Step 2: Waste Container Selection and Labeling
-
Select the Correct Container: Obtain a designated hazardous waste container compatible with organic liquids. It must have a screw-top cap to ensure it can be tightly sealed.[11][12]
-
Pre-Label the Container: Before adding any waste, the container must be properly labeled. The label must include:
-
The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[11]
-
If other halogenated solvents will be added, list each component. A common practice is to label the container "Halogenated Organic Waste " and maintain a log sheet on or near the container listing all constituents and their approximate percentages.[2]
Step 3: The Waste Accumulation Process
-
Perform all Transfers in a Fume Hood: All additions of waste to the container must occur inside a functioning chemical fume hood to mitigate inhalation risk.[4][12]
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when waste is actively being added. This prevents the release of fugitive emissions into the laboratory.[10][11]
-
Segregate Incompatibles: Do not add any other chemical classes to the halogenated waste container. Specifically, avoid mixing with:
-
Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.
Step 4: Final Disposal and Hand-Off
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. Ensure it is stored in secondary containment to prevent spills.[12]
-
Arrange for Pickup: Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow their specific procedures for pickup requests.
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
-
Contain and Absorb: For a small spill inside a fume hood, contain the liquid and absorb it with an inert material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.[4][12]
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10355314, this compound. PubChem. [Link]
- Braun Research Group.
- Bucknell University.
- Temple University Environmental Health and Radiation Safety.
- University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
- Harper College.
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
- Reddit.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
- LookChem. Cas 54555-84-9,this compound. [Link]
- University of British Columbia Zoology.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- University of Washington Environmental Health & Safety.
Sources
- 1. Cas 54555-84-9,this compound | lookchem [lookchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 95.0 GC 54555-84-9 [sigmaaldrich.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyloxy-2-iodoethane
This guide provides essential, field-proven safety protocols for the handling of 1-Benzyloxy-2-iodoethane (CAS No. 54555-84-9). As a trusted partner in your research, our commitment extends beyond supplying reagents to ensuring you can work with them safely and effectively. This document moves beyond generic advice to offer a procedural and logical framework for risk mitigation, grounded in the specific hazard profile of this compound.
Core Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is a valuable reagent in organic synthesis, but its utility is matched by its significant toxicological profile.[1] A fundamental understanding of its hazards is non-negotiable and forms the basis for all handling protocols.
The compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 3 for oral, dermal, and inhalation routes.[2][3] This is a high-hazard classification, summarized by the following H-statements:
The signal word for this substance is "Danger".[3] These classifications mean that even short-term exposure through any primary route—skin contact, inhalation of vapors, or accidental ingestion—can cause serious health effects. Therefore, the selection of Personal Protective Equipment (PPE) is not a matter of preference but a critical control measure to create a total barrier between the researcher and the chemical. Additionally, the compound is a liquid and is known to be light-sensitive, which dictates specific handling and storage conditions.[1][4][5]
Essential PPE Ensemble: A Barrier-Centric Approach
Due to the tripartite toxic threat (dermal, inhalation, oral), a comprehensive PPE strategy is required. All operations must, by default, be conducted within a certified chemical fume hood to manage vapor inhalation risks.[5]
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to mitigate inhalation hazards (H331).[5] All handling, weighing, and transfers of this compound should occur within the hood.
-
Secondary Control (Respirator): A respirator is mandatory when engineering controls are insufficient or during high-risk procedures. This includes cleaning up significant spills, handling large quantities, or if there is a failure of the primary fume hood. A NIOSH-approved air-purifying respirator with organic vapor (Type A, Brown) cartridges is recommended.[5] For environments with unknown concentrations or in emergencies, a self-contained breathing apparatus (SCBA) is required.[5][6]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-rated chemical splash goggles are mandatory at all times.[5] Standard safety glasses do not provide an adequate seal and are insufficient.
-
Enhanced Requirement: When handling larger volumes (>50 mL) or during procedures with an elevated risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[3] The face shield protects the entire face from direct contact.
Hand Protection
-
Critical Importance: The H311 classification ("Toxic in contact with skin") makes glove selection a critical control point. Prolonged or repeated contact should be strictly avoided.[7]
-
Glove Selection: Use chemical-resistant gloves. While specific breakthrough data for this compound is not widely published, robust options include nitrile or neoprene gloves. It is imperative to consult the glove manufacturer's compatibility data.
-
Best Practice (Double Gloving): Wearing two pairs of gloves is strongly recommended. This provides a buffer; if the outer glove is compromised, it can be removed without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[8] If contact with the chemical occurs, remove the gloves immediately using the proper technique (see Section 4), wash your hands thoroughly, and don fresh gloves.
Body Protection
-
Standard Laboratory Attire: A long-sleeved, fully buttoned laboratory coat is required.
-
Enhanced Protection: For transfers of large volumes or during spill response, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier against splashes and contamination.[5][9] Pant legs should be worn outside of footwear to prevent chemicals from channeling into shoes.[9]
Task-Based PPE Protocol
The required level of PPE can vary based on the specific task. The following table provides a clear, risk-stratified guide.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Low-Volume Use in Fume Hood (e.g., <10 mL) | Chemical Fume Hood (Primary) | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat |
| High-Volume Use in Fume Hood (e.g., >50 mL) | Chemical Fume Hood (Primary) | Goggles & Full Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron |
| Spill Cleanup | Air-Purifying Respirator (Organic Vapor Cartridge) | Goggles & Full Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Coveralls |
| Emergency (e.g., Fume Hood Failure) | Self-Contained Breathing Apparatus (SCBA) | Goggles & Full Face Shield | Heavy-Duty Chemical Gloves | Fully Encapsulating Chemical Suit (if applicable) |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE ensemble.
Caption: Decision workflow for selecting appropriate PPE.
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common route of exposure. A disciplined approach is mandatory.
Donning (Putting On) Sequence:
-
Outer Garments: Put on the lab coat and/or apron.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on goggles and then the face shield.
-
Gloves: Don the first pair of gloves, then the second pair over the first, ensuring the outer glove cuff goes over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Turn them inside out as you remove them.
-
Outer Garments: Remove the apron or coveralls.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Disposal
All disposable PPE items (gloves, aprons, coveralls) that have been in contact with this compound must be considered hazardous waste.[8] They should be collected in a designated, sealed hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines.[5][10]
Emergency Response: First Aid Protocols
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
Your diligence in adhering to these protocols is the cornerstone of a safe research environment. Always prioritize safety over speed.
References
- PubChem.this compound | C9H11IO.
- LookChem.Cas 54555-84-9, this compound.[Link]
- U.S. Department of Health & Human Services.Personal Protective Equipment (PPE) - CHEMM.[Link]
- U.S. Environmental Protection Agency.Personal Protective Equipment.[Link]
- RBNAinfo.
- Oregon OSHA.Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.[Link]
- American Society of Health-System Pharmacists.Personal Protective Equipment.
- MicroCare LLC.Is Personal Protective Equipment Required When Working with Solvents?[Link]
- Harper College.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C9H11IO | CID 10355314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ベンジルオキシ-2-ヨードエタン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 54555-84-9 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. media.adeo.com [media.adeo.com]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
